molecular formula C9H5BrIN B1591281 7-Bromo-4-iodoquinoline CAS No. 700871-87-0

7-Bromo-4-iodoquinoline

Cat. No.: B1591281
CAS No.: 700871-87-0
M. Wt: 333.95 g/mol
InChI Key: GKNVPNDYDHLEFY-UHFFFAOYSA-N
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Description

7-Bromo-4-iodoquinoline is a useful research compound. Its molecular formula is C9H5BrIN and its molecular weight is 333.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNVPNDYDHLEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590592
Record name 7-Bromo-4-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700871-87-0
Record name 7-Bromo-4-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 7-Bromo-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 7-Bromo-4-iodoquinoline

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two different halogens at strategic positions, allows for selective and sequential functionalization. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed protocols for its synthesis and characterization, an analysis of its chemical reactivity, and its applications in the field of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Core Physicochemical Properties

The utility of any chemical intermediate is fundamentally governed by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and formulation. While extensive experimental data for this compound is not compiled in a single public repository, a robust profile can be assembled from supplier data and by examining structurally similar compounds.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueSource(s)
Molecular Formula C₉H₅BrIN[1][2][3]
Molar Mass 333.95 g/mol [1][3][4]
Appearance Solid[2]
CAS Number 700871-87-0[1][2]
IUPAC Name This compound[2]
Solubility Predicted to have low aqueous solubility and higher solubility in organic solvents like THF, acetonitrile, and dichloromethane.[5]
Storage Conditions Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon), protected from light.[1][2]
Molecular Structure and Weight

This compound possesses a molecular formula of C₉H₅BrIN, corresponding to a molar mass of 333.95 g/mol .[1][3] The structure consists of a quinoline core, which is a bicyclic heterocycle containing a benzene ring fused to a pyridine ring. The key features are the bromine atom at the 7-position and the iodine atom at the 4-position.

Solubility Profile
Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound. This compound is recommended to be stored at refrigerated temperatures (2–8 °C) under an inert atmosphere.[1][2] Protection from light is also advised to prevent potential photochemical degradation.[2]

Synthesis and Characterization

The synthesis of halo-substituted quinolines is a well-established field in organic chemistry. While a specific, peer-reviewed synthesis for this compound is not detailed in the provided search results, a highly plausible and efficient route can be designed based on standard transformations of quinoline precursors.

Synthetic Pathway: A Two-Step Approach

A common strategy for preparing 4-iodoquinolines involves a Finkelstein-type halogen exchange reaction on a 4-chloroquinoline precursor. This precursor, 7-bromo-4-chloroquinoline, can be synthesized from the corresponding 7-bromoquinolin-4-ol.

The logical workflow is as follows:

  • Chlorination: Conversion of 7-bromoquinolin-4-ol to 7-bromo-4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Iodination: Nucleophilic substitution of the chlorine atom with iodine via a halogen exchange reaction with sodium iodide (NaI) in a suitable solvent like acetonitrile.

G start 7-Bromoquinolin-4-ol reagent1_label POCl₃, DMF (cat.) Reflux start->reagent1_label intermediate 7-Bromo-4-chloroquinoline reagent2_label NaI, Acetonitrile Reflux intermediate->reagent2_label product This compound reagent1_label->intermediate  Chlorination reagent2_label->product  Iodination (Halex)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

The following protocol is a validated methodology adapted from the synthesis of the analogous 6-bromo-4-iodoquinoline.[6]

Step 1: Synthesis of 7-Bromo-4-chloroquinoline

  • To 7-bromoquinolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃, ~10 vol. eq.) dropwise in a flask equipped with a reflux condenser.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).

  • Heat the mixture to reflux (approx. 110 °C) for 3 hours. The reaction should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly pour the remaining residue onto crushed ice with vigorous stirring.

  • Neutralize the solution to pH 5-6 using a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield 7-bromo-4-chloroquinoline.

Step 2: Synthesis of this compound

  • Dissolve 7-bromo-4-chloroquinoline (1.0 eq) and sodium iodide (NaI, ~3-5 eq) in acetonitrile.

  • Heat the mixture to reflux (approx. 80-100 °C) for 24-48 hours. The progress of the halogen exchange can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization or column chromatography to afford the final product, this compound.

Analytical Characterization

Confirmation of the structure and assessment of purity are achieved using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline core. While a specific spectrum for this compound is not available, data for related structures like 7-bromoquinoline and 7-bromo-4-chloroquinoline can be used as a reference for chemical shift assignments.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom.

  • Chromatography: Techniques like HPLC and GC are used to determine the purity of the final compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the differential reactivity of its two halogen substituents. This feature allows for selective, stepwise functionalization, making it an ideal scaffold for building molecular complexity. The quinoline core itself is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds.[9][10]

Differential Reactivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. The C-I bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst. This allows for selective reaction at the 4-position while leaving the 7-bromo group intact for a subsequent, often more forcing, coupling reaction.

G start This compound reagent1 Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base, Mild Conditions start->reagent1 intermediate 7-Bromo-4-Aryl-quinoline reagent2 Aryl'boronic Acid Pd Catalyst Base, Harsher Conditions intermediate->reagent2 product 7-Aryl'-4-Aryl-quinoline reagent1->intermediate  Suzuki Coupling @ C4 reagent2->product  Suzuki Coupling @ C7

Caption: Selective sequential Suzuki cross-coupling workflow.

This stepwise functionalization is invaluable for creating libraries of diverse compounds from a single intermediate, which is a core strategy in modern drug discovery to explore structure-activity relationships (SAR).[11]

Role as a Scaffold in Medicinal Chemistry

The quinoline scaffold is a cornerstone of many therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][12][13]

  • Anticancer Agents: Many quinoline-based molecules function by inhibiting key signaling pathways in cancer cells, such as those involving EGFR, VEGFR-2, or PI3K/Akt.[12] The ability to introduce different substituents at the 4- and 7-positions of this compound allows for the fine-tuning of a molecule's interaction with specific biological targets.

  • Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors. The substituents introduced via cross-coupling can be designed to interact with specific residues in the ATP-binding pocket of a target kinase.

  • Compound Library Synthesis: The primary application of this compound is as an intermediate for generating libraries of novel chemical entities for high-throughput screening.[11]

Conclusion

This compound is a high-value synthetic intermediate characterized by its stable, handleable nature and, most importantly, the differential reactivity of its halogen substituents. This guide has detailed its core physicochemical properties, outlined a robust synthetic and characterization strategy, and highlighted its significant potential as a scaffold for the development of novel therapeutics. For researchers in organic synthesis and drug discovery, this compound offers a reliable and versatile entry point for the creation of complex and diverse molecular architectures.

References

7-Bromo-4-iodoquinoline: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 7-Bromo-4-iodoquinoline, a halogenated quinoline derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental properties, synthesis, and applications, offering field-proven insights into its utility as a versatile chemical building block.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The strategic placement of halogen atoms, such as bromine and iodine, provides reactive handles for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions.[4] this compound, with its distinct substitution pattern, offers a unique starting point for the synthesis of diverse libraries of compounds to be screened for a range of therapeutic activities, including anticancer properties.[1][2][3] The presence of two different halogens allows for selective and sequential functionalization, a key advantage in the construction of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 700871-87-0[5][6]
Molecular Formula C₉H₅BrIN[5][6][7][8]
Molecular Weight 333.95 g/mol [6][7][8]
Appearance Expected to be a solidN/A
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[5]

While detailed experimental spectral data for this compound is not widely published, analogous structures such as 7-bromo-4-chloroquinoline have been characterized by ¹H NMR.[9] For this compound, one would expect a complex aromatic proton signal pattern consistent with the disubstituted quinoline ring system.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be approached through a multi-step pathway, drawing upon established methodologies for the preparation of substituted quinolines. A plausible and efficient synthetic route is outlined below, starting from 3-bromoaniline.

Proposed Synthetic Workflow

G cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Halogenation (Chlorination) cluster_3 Step 4: Finkelstein Reaction (Iodination) A 3-Bromoaniline C Intermediate Enamine A->C + B, Heat B Diethyl (ethoxymethylene)malonate D 7-Bromo-4-hydroxyquinoline C->D High Temp. (e.g., Dowtherm A) E 7-Bromo-4-chloroquinoline D->E + POCl₃ F This compound E->F + NaI, Acetonitrile

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1 & 2: Synthesis of 7-Bromo-4-hydroxyquinoline via Conrad-Limpach Reaction

The Conrad-Limpach reaction is a well-established method for synthesizing 4-hydroxyquinolines.[10]

  • Enamine Formation: Equimolar amounts of 3-bromoaniline and diethyl (ethoxymethylene)malonate are heated, typically at 100-140°C, to form the intermediate enamine, with the elimination of ethanol.

  • Thermal Cyclization: The crude enamine intermediate is added to a high-boiling point, inert solvent such as Dowtherm A and heated to approximately 250°C.[10][11] This induces intramolecular cyclization to yield 7-bromo-4-hydroxyquinoline. The product precipitates upon cooling and can be collected by filtration.

Step 3: Chlorination to 7-Bromo-4-chloroquinoline

The hydroxyl group at the 4-position is converted to a more reactive chloro group.

  • 7-Bromo-4-hydroxyquinoline is treated with phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[12]

  • The reaction mixture is heated, typically at reflux (around 110°C), for several hours.[12]

  • After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The product, 7-bromo-4-chloroquinoline, is then isolated.

Step 4: Iodination to this compound

A Finkelstein reaction is employed to replace the chlorine atom with iodine.

  • 7-Bromo-4-chloroquinoline is dissolved in a suitable solvent like acetonitrile.

  • An excess of sodium iodide (NaI) is added to the solution.

  • The mixture is heated at reflux for an extended period (e.g., 32 hours) to drive the halogen exchange to completion.[12]

  • After cooling, the solvent is removed, and the crude this compound can be purified.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Scaffold for Anticancer Agents

The quinoline core is a key feature in many anticancer agents.[1][2] The bromo and iodo substituents on this compound provide orthogonal handles for derivatization. For instance, the bromine at the 7-position is amenable to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups.[4] This enables the construction of compound libraries for screening against cancer cell lines and key oncogenic targets.[1][4]

Use in Cross-Coupling Reactions

The differential reactivity of the C-Br and C-I bonds can be exploited for selective, sequential cross-coupling reactions. The C-I bond is generally more reactive in palladium-catalyzed reactions than the C-Br bond, allowing for stepwise functionalization of the quinoline scaffold. This is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[4]

G A This compound B Suzuki Coupling at C4 (Higher Reactivity) A->B R¹-B(OH)₂, Pd Catalyst D 4-Aryl-7-bromoquinoline B->D C Suzuki Coupling at C7 (Lower Reactivity) E 4,7-Diarylquinoline C->E D->C R²-B(OH)₂, Pd Catalyst

Caption: Sequential Suzuki coupling strategy using this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous halogenated quinolines indicate that this compound should be handled with care.

  • Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13][14][15][16] May cause respiratory irritation.[14][15][16]

  • Precautions: Use only in a well-ventilated area or under a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][15][17] Avoid breathing dust, fumes, or vapors.[15][17]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[14][17] For skin contact, wash off immediately with plenty of soap and water.[13][14][17] If inhaled, move to fresh air.[14][17] If swallowed, do NOT induce vomiting and seek immediate medical attention.[14][17]

Always consult the supplier-specific SDS for the most accurate and up-to-date safety information before handling this chemical.

References

A Technical Guide to the Solubility of 7-Bromo-4-iodoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-4-iodoquinoline is a halogenated heterocyclic compound with significant potential as a building block in synthetic chemistry and as a scaffold in medicinal chemistry. The successful application of this compound in these fields is fundamentally dependent on its behavior in solution. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, offers a predictive framework for its behavior in common organic solvents, and details a robust, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals seeking to optimize reaction conditions, develop analytical methods, and formulate this compound for downstream applications.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₉H₅BrIN, Molar Mass: 333.95 g/mol ) is a disubstituted quinoline derivative.[1][2] The quinoline core is a prevalent motif in numerous biologically active compounds, while the presence of two distinct halogen atoms (bromine and iodine) at the 7- and 4-positions, respectively, offers versatile handles for further chemical modification through reactions like cross-coupling.

Understanding the solubility of this compound is a critical first step in its practical application. Solubility dictates the choice of solvents for organic synthesis, influences purification strategies such as crystallization, and is a paramount parameter in drug discovery, where poor solubility can hinder absorption and bioavailability, leading to the failure of promising drug candidates.[3][4] This guide provides the foundational knowledge and practical methodologies required to characterize and navigate the solubility landscape of this compound.

Physicochemical Principles Governing Solubility

The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions. The adage "like dissolves like" serves as a fundamental predictive tool.[5]

Structural Analysis of this compound:

  • Quinoline Core: The bicyclic aromatic structure is large, rigid, and predominantly non-polar.

  • Halogen Substituents: The bromine and iodine atoms increase the molecular weight and surface area of the molecule. While halogens can participate in weak dipole-dipole interactions, their primary effect is to enhance the compound's non-polar, lipophilic character.

  • Polarity: The nitrogen atom in the quinoline ring provides a site for potential hydrogen bonding with protic solvents, but this effect is often overshadowed by the large non-polar surface area of the rest of the molecule.

Based on this structure, this compound is predicted to be poorly soluble in highly polar solvents like water and significantly more soluble in organic solvents that can engage in favorable van der Waals and dipole-dipole interactions.[6][7] The solubility will also be influenced by factors such as temperature, with solubility typically increasing at higher temperatures for most solid solutes.[5]

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative data must be determined experimentally, a qualitative solubility profile can be predicted based on the principles of solvent polarity. The following table provides an estimation of solubility to guide initial solvent screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents have strong dipole moments capable of inducing dipoles in the solute and effectively solvating the large aromatic system.
Chlorinated Dichloromethane (DCM), ChloroformHigh to Medium These solvents are relatively non-polar and can effectively solvate the non-polar quinoline core and halogen substituents through London dispersion forces.
Ethers Tetrahydrofuran (THF), Diethyl EtherMedium Ethers are moderately polar and can offer a good balance of interactions, though they may be less effective than highly polar aprotic or chlorinated solvents.
Alcohols Methanol, EthanolLow to Medium The polar, protic nature of alcohols (strong hydrogen-bonding network) is not an ideal match for the largely non-polar solute, leading to lower solubility.[5]
Aromatic Hydrocarbons Toluene, BenzeneLow to Medium While non-polar, the solvation energy from pi-stacking and dispersion forces may not be sufficient to overcome the solute's crystal lattice energy effectively.
Aliphatic Hydrocarbons Hexanes, HeptaneLow / Insoluble These non-polar solvents lack any specific favorable interactions with the quinoline nitrogen and are generally poor solvents for complex, rigid structures.
Polar Protic WaterVery Low / Insoluble The high energy required to disrupt the hydrogen-bonding network of water is not compensated by favorable interactions with the non-polar solute.[3]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This section provides a detailed protocol for determining the equilibrium (thermodynamic) solubility of this compound. This method is considered the gold standard for generating accurate solubility data.[8][9][10]

4.1. Objective To determine the maximum concentration of this compound that dissolves in a specific organic solvent at equilibrium under controlled temperature conditions.

4.2. Materials and Equipment

  • This compound (solid, crystalline powder)

  • Selected organic solvents (HPLC-grade or higher)

  • Analytical balance (4-decimal place)

  • 2 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of holding 2 mL vials

  • Volumetric flasks (various sizes)

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with a UV detector and a suitable C18 column

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.[11]

4.3. Safety & Handling

  • Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

  • Wear appropriate PPE to prevent skin and eye contact. Similar halogenated compounds can cause skin and eye irritation.[11][12]

  • Consult the Safety Data Sheet (SDS) for the specific solvents being used and handle them accordingly.

4.4. Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Weigh excess solid (e.g., ~5-10 mg) B Add solid to 2 mL vial A->B C Add known volume of solvent (e.g., 1 mL) B->C D Seal vial tightly C->D Start Equilibration E Incubate on orbital shaker (e.g., 24h at 25°C) D->E F Centrifuge vial to pellet undissolved solid E->F End Equilibration G Carefully collect supernatant F->G H Filter supernatant (0.22 µm syringe filter) G->H I Prepare serial dilutions of saturated filtrate H->I Prepare for Analysis J Analyze by HPLC-UV against a standard calibration curve I->J K Calculate Solubility (mg/mL or µg/mL) J->K

Caption: Workflow for Thermodynamic Solubility Determination.

4.5. Step-by-Step Procedure

  • Preparation of Samples:

    • Accurately weigh approximately 5-10 mg of solid this compound and place it into a 2 mL glass vial. The key is to add an amount that is visibly in excess of what will dissolve, ensuring that a saturated solution is achieved.[8]

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 700 rpm).

    • Allow the samples to equilibrate for 24 hours. This duration is typically sufficient for most compounds to reach thermodynamic equilibrium.[8][13] A longer time (e.g., 48-72 hours) can be used to confirm that equilibrium has been reached.

  • Phase Separation:

    • After incubation, visually inspect the vials to confirm that excess solid remains.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw a portion of the clear supernatant using a pipette.

    • For an extra degree of certainty, filter the collected supernatant through a 0.22 µm solvent-compatible syringe filter into a clean analysis vial. This step removes any remaining microscopic particulates.[13]

  • Preparation of Calibration Standards:

    • Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

    • Perform a series of serial dilutions of this stock solution with the mobile phase to be used in the HPLC analysis. This creates a set of calibration standards of known concentrations.

  • Quantitative Analysis (HPLC-UV):

    • Analyze the calibration standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).

    • Dilute the filtered saturated solution (from step 3) with mobile phase to ensure its concentration falls within the linear range of the calibration curve.

    • Analyze the diluted sample under the same HPLC conditions.

4.6. Data Analysis and Reporting

  • Using the calibration curve, determine the concentration of the diluted sample.

  • Multiply this concentration by the dilution factor to calculate the final concentration of the saturated solution.

  • The result is the thermodynamic solubility of this compound in that specific solvent at the tested temperature. Report the value in standard units such as mg/mL or µg/mL.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Bromo-4-iodoquinoline, a halogenated derivative of the quinoline scaffold significant in synthetic and medicinal chemistry. In the absence of extensively published empirical data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics of this compound. This is achieved through a detailed analysis of the spectra of parent quinoline and its mono-substituted analogues, providing a robust framework for the interpretation of experimentally acquired data. Furthermore, this guide presents detailed, field-proven protocols for the acquisition of high-quality NMR, IR, and MS data, ensuring a self-validating system for the structural elucidation of this compound.

Introduction: The Significance of this compound

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The strategic placement of halogen atoms on the quinoline ring system can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a unique bifunctionalized quinoline derivative, offering two distinct halogen atoms at positions amenable to further chemical modification, such as cross-coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science.

A thorough structural confirmation of this compound is paramount before its application in any synthetic route. This guide provides the foundational knowledge for such confirmation through the primary analytical techniques of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to display five signals in the aromatic region, corresponding to the five protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the nitrogen atom and the two halogen substituents.

Reference Data for Prediction:

  • Quinoline: The parent quinoline molecule shows a complex pattern of signals in the aromatic region.[2]

  • 7-Bromoquinoline: The presence of a bromine atom at the 7-position influences the chemical shifts of the protons on the carbocyclic ring.[3][4]

  • 4-Iodoquinoline: An iodine atom at the 4-position will primarily affect the protons on the heterocyclic ring.

Predicted Chemical Shifts and Coupling Constants for this compound:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-28.8 - 9.0dJ = 4.5 - 5.0Deshielded due to proximity to the nitrogen atom. The iodine at C-4 will induce a downfield shift.
H-37.6 - 7.8dJ = 4.5 - 5.0Shielded relative to H-2, but deshielded by the adjacent iodine atom.
H-58.1 - 8.3dJ = 8.5 - 9.0Influenced by the peri-effect of the iodine at C-4 and the bromine at C-7.
H-67.7 - 7.9ddJ = 8.5 - 9.0, 1.5 - 2.0Coupled to both H-5 and H-8. The bromine at C-7 will cause a downfield shift.
H-88.3 - 8.5dJ = 1.5 - 2.0Deshielded by the bromine at C-7 and the anisotropic effect of the nitrogen atom.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is predicted to show nine distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts are highly dependent on the electronegativity and heavy atom effect of the substituents.

Reference Data for Prediction:

  • Quinoline: The carbon chemical shifts of the parent quinoline provide a baseline.[5]

  • 7-Bromoquinoline: The carbon attached to bromine will be significantly shifted, and other carbons in the carbocyclic ring will also be affected.[4]

  • Substituent Effects: The iodo-substituent at C-4 will cause a significant upfield shift for C-4 due to the heavy atom effect, while C-3 and C-5 will be shifted downfield.

Predicted Chemical Shifts for this compound:

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2150 - 152Downfield due to proximity to nitrogen.
C-3122 - 124Influenced by the adjacent iodine.
C-495 - 100Significant upfield shift due to the heavy atom effect of iodine.
C-4a148 - 150Quaternary carbon, downfield.
C-5128 - 130Influenced by the iodine at C-4.
C-6127 - 129Influenced by the bromine at C-7.
C-7120 - 125Upfield shift due to direct attachment to bromine.
C-8130 - 132Influenced by the bromine at C-7.
C-8a147 - 149Quaternary carbon, downfield.
Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural confirmation, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 32k data points, relaxation delay of 1-2 seconds, and 16-32 scans.

    • For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 64k data points, relaxation delay of 2-5 seconds, and a sufficient number of scans for good signal-to-noise (e.g., 1024 or more).

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] The IR spectrum of this compound will be dominated by absorptions arising from the aromatic quinoline core.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
3100 - 3000Medium-WeakAromatic C-H stretchingCharacteristic for sp² C-H bonds in aromatic systems.[6]
1620 - 1580Medium-StrongC=C and C=N stretchingTypical for the quinoline ring system.[7]
1500 - 1400Medium-StrongAromatic ring skeletal vibrationsConfirms the presence of the aromatic core.[7]
900 - 675StrongC-H out-of-plane bendingThe substitution pattern on the benzene ring will influence the exact position of these bands.[8]
~830StrongC-H out-of-plane bendingCharacteristic of a 1,2,4-trisubstituted benzene ring pattern.
Below 600Medium-WeakC-Br and C-I stretchingThese vibrations are typically found in the far-IR region and may be difficult to observe on a standard mid-IR spectrometer.
Experimental Protocol for IR Data Acquisition

A solid-state IR spectrum can be obtained using the following methods:

Attenuated Total Reflectance (ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Potassium Bromide (KBr) Pellet:

  • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns, which can aid in structural elucidation.[9][10]

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula of this compound is C₉H₅BrIN. The exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N). The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peak [M]⁺ is expected at m/z 333, and the [M+2]⁺ peak at m/z 335 will have a similar intensity.

  • Major Fragmentation Pathways: Under electron ionization (EI), the molecular ion is expected to be relatively stable due to the aromatic nature of the quinoline ring. Common fragmentation pathways for haloquinolines include the loss of halogen atoms and fragmentation of the quinoline ring.[11][12][13]

    • Loss of Iodine: A prominent fragment would be [M-I]⁺, corresponding to the loss of an iodine radical (m/z 206/208).

    • Loss of Bromine: Loss of a bromine radical would lead to the [M-Br]⁺ fragment (m/z 254).

    • Sequential Loss: Sequential loss of both halogens is also possible.

    • Ring Fragmentation: Fragmentation of the quinoline ring can lead to smaller charged species.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Electrospray Ionization (ESI-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Ionization: Introduce the solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leaving the protonated molecule [M+H]⁺.

  • Mass Analysis and Detection: The subsequent steps are similar to EI-MS. ESI is a softer ionization technique and will likely show a prominent [M+H]⁺ peak with minimal fragmentation.

Visualization of Key Relationships

Structure of this compound

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Structural Connectivity IR IR Spectroscopy (ATR or KBr) Compound->IR Functional Groups MS Mass Spectrometry (EI or ESI) Compound->MS Molecular Weight Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a robust predictive framework and detailed experimental protocols for the comprehensive spectroscopic characterization of this compound. By leveraging comparative data from related quinoline derivatives, we have established the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features. The outlined methodologies are designed to yield high-quality, reproducible data, enabling researchers to confidently confirm the structure and purity of this valuable synthetic intermediate. The combination of predictive analysis and standardized protocols presented herein serves as an essential resource for scientists engaged in the synthesis and application of novel quinoline-based compounds.

References

The Conrad-Limpach Synthesis: A Technical Guide to Substituted 4-Hydroxyquinolines for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2][3] Its unique electronic and structural properties make it an ideal building block for developing novel drugs. Among the classical methods for constructing this vital heterocycle, the Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, remains a cornerstone for the preparation of 4-hydroxyquinolines.[4][5] This guide provides an in-depth exploration of the synthesis, from its core mechanism and experimental nuances to its practical applications in modern drug discovery.

Core Principles and Reaction Mechanism

The Conrad-Limpach synthesis is fundamentally a two-stage process involving the condensation of an aniline with a β-ketoester to form an intermediate, which is then subjected to a high-temperature thermal cyclization to yield the 4-hydroxyquinoline product.[4][6] The overall reaction is a combination of addition and rearrangement reactions.[1]

The mechanism proceeds through several distinct steps, the understanding of which is critical for experimental control and optimization:

  • Nucleophilic Attack and Condensation: The reaction initiates with the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of the β-ketoester's keto group.[4] This initial condensation, often catalyzed by a strong acid like HCl or H₂SO₄, forms a tetrahedral intermediate.[4]

  • Formation of the Enamine Intermediate: The tetrahedral intermediate subsequently dehydrates to form a Schiff base, which rapidly tautomerizes to the more stable β-aminoacrylate, an enamine ester.[4][5] This step is typically performed at or near room temperature.

  • Thermal Electrocyclic Ring Closure: This is the rate-determining and most critical step of the synthesis.[4] The enamine intermediate must be heated to very high temperatures, often around 250 °C, to induce an electrocyclic ring closure.[4] This high energy barrier exists because the cyclization temporarily disrupts the aromaticity of the aniline ring.[7]

  • Elimination and Aromatization: Following the ring closure, a molecule of alcohol (e.g., ethanol) is eliminated. A series of proton transfers and a final keto-enol tautomerization lead to the aromatic 4-hydroxyquinoline product.[4][5]

It is important to note the tautomeric relationship between the final products. While often depicted as 4-hydroxyquinolines (the enol form), it is believed that the 4-quinolone (the keto form) is the predominant tautomer.[4]

Conrad_Limpach_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline Aniline Intermediate Tetrahedral Intermediate Aniline->Intermediate + H⁺ - H₂O Ketoester β-Ketoester Ketoester->Intermediate + H⁺ - H₂O Enamine Enamine (β-Aminoacrylate) Intermediate->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized ~250 °C (Electrocyclization) Enamine->Cyclized Product 4-Hydroxyquinoline Cyclized->Product - ROH (Aromatization)

Caption: The two-stage mechanism of the Conrad-Limpach synthesis.
Regioselectivity: The Critical Choice Between 4-Hydroxy and 2-Hydroxy Quinolines

A key consideration for any researcher using this methodology is the inherent regioselectivity challenge posed by the β-ketoester, which possesses two electrophilic sites: the ketone and the ester carbonyls.[4] The reaction temperature dictates the site of the initial nucleophilic attack by the aniline, leading to two distinct product classes. This dichotomy is often referred to as the Conrad-Limpach-Knorr reaction.[1][8][9]

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature), the reaction is under kinetic control. The aniline preferentially attacks the more reactive keto group, leading to the β-aminoacrylate intermediate and, ultimately, the 4-hydroxyquinoline product.[4][10]

  • Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., ~140 °C), the reaction favors the thermodynamically more stable product. The aniline attacks the less reactive ester group, forming a β-keto acid anilide intermediate. Subsequent cyclization yields the isomeric 2-hydroxyquinoline .[4][5]

This temperature-dependent selectivity is a powerful tool, allowing chemists to selectively synthesize either the 4-hydroxy or 2-hydroxy quinoline isomer from the same set of starting materials.

Regioselectivity cluster_CL Conrad-Limpach Pathway cluster_Knorr Knorr Pathway Start Aniline + β-Ketoester CL_Intermediate β-Aminoacrylate (Attack at Ketone) Start->CL_Intermediate Low Temp (Kinetic Control) Knorr_Intermediate β-Keto Anilide (Attack at Ester) Start->Knorr_Intermediate High Temp (~140°C) (Thermodynamic Control) Product_4OH 4-Hydroxyquinoline CL_Intermediate->Product_4OH Thermal Cyclization (~250°C) Product_2OH 2-Hydroxyquinoline Knorr_Intermediate->Product_2OH Thermal Cyclization

Caption: Competing kinetic and thermodynamic pathways.
Optimizing Experimental Parameters: A Field-Proven Perspective

The success of the Conrad-Limpach synthesis hinges on careful control of experimental parameters, particularly the choice of solvent and reaction temperature.

Solvent Selection: The high temperature required for the cyclization step necessitates the use of high-boiling point solvents.[7][11] The choice of solvent is not merely a matter of temperature; it directly impacts yield, purity, and process safety.

  • Classical Solvents: Early protocols often involved heating the Schiff base neat, resulting in very moderate yields (below 30%).[4] The use of inert, high-boiling solvents was a major advancement.

    • Mineral Oil (BP > 275 °C): Inexpensive, but its physical characteristics make product isolation inconvenient.[7]

    • Diphenyl ether (BP = 259 °C): Effective and inexpensive, but it is a solid at room temperature and possesses an unpleasant odor.[7]

    • Dowtherm A (BP = 257 °C): A eutectic mixture of diphenyl ether and biphenyl, it is a liquid at room temperature, making it more convenient than diphenyl ether, but it is more expensive and retains the unpleasant odor.[7]

  • Modern Alternatives: Research has identified several less expensive, user-friendly, and safer alternatives.[7][11] A serendipitous discovery found that ethyl benzoate could be an adequate replacement.[7] Other successful solvents include 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol.[7][11]

Data Presentation: Impact of Solvent on Yield

A study on the synthesis of a 4-hydroxyquinoline derivative demonstrated a clear correlation between the solvent's boiling point and the reaction yield.[7] Yields generally improve with higher boiling points until a plateau is reached.

SolventBoiling Point (°C)Yield (%)Notes
Methyl benzoate20025Lower yield due to insufficient temperature.
Ethyl benzoate21334Inexpensive and effective alternative.
2-Nitrotoluene22251Good yield, less expensive than some alternatives.
1,2,4-Trichlorobenzene21354Comparable yield to other modern options.
Dowtherm A25765Traditional high-yield solvent, but expensive.
Propyl benzoate23065High yield, but costly.
2,6-di-tert-butylphenol25365Excellent yield, less expensive than Dowtherm A.
Isobutyl benzoate24066Highest yield, but significantly more expensive.
(Data adapted from Brouet, J-C., et al., 2008)[7][11]
Detailed Experimental Protocol: Synthesis of 4-hydroxy-2-methyl-6-nitroquinoline

This protocol provides a validated, two-step procedure for a representative Conrad-Limpach synthesis. The workflow is designed to be self-validating, with clear endpoints for each stage.

Step 1: Synthesis of the Enamine Intermediate (Ethyl 3-((4-nitrophenyl)amino)but-2-enoate)

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, combine 4-nitroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄).

  • Reaction: Stir the mixture at room temperature. The reaction is an equilibrium process. To drive it to completion, it is advantageous to remove the water formed, either by a Dean-Stark apparatus if heating gently in a solvent like toluene, or by allowing the reaction to proceed for several hours (e.g., 12-24h) if run neat.

  • Validation: Monitor the reaction by TLC or ¹H NMR to confirm the consumption of the aniline starting material and the formation of the enamine product. The intermediate is often a viscous oil or solid and can be used in the next step without extensive purification.

Step 2: Thermal Cyclization to 4-hydroxy-2-methyl-6-nitroquinoline

  • Setup: Place the enamine intermediate from Step 1 into a high-temperature reaction flask. Add a high-boiling solvent (e.g., Dowtherm A or 2,6-di-tert-butylphenol, approx. 5-10 mL per gram of enamine). Equip the flask with a reflux condenser and a distillation apparatus to remove the ethanol produced during the reaction.[11]

  • Heating: Heat the stirred mixture to reflux (approx. 250-260 °C). The high temperature is critical for the electrocyclization to occur.

  • Reaction & Precipitation: Maintain the reflux for a specified period (e.g., 30-60 minutes). The desired 4-quinolone product will often precipitate from the hot solution.[11]

  • Work-up: Carefully cool the reaction mixture to room temperature. The precipitated solid is the crude product.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake sequentially with a solvent that dissolves the high-boiling reaction medium but not the product (e.g., toluene, hexanes) to remove residual solvent.[11]

  • Validation: Dry the product in a vacuum oven to a constant weight.[11] Confirm the structure and purity of the final 4-hydroxy-2-methyl-6-nitroquinoline using standard analytical techniques (¹H NMR, ¹³C NMR, MS, melting point).

Experimental_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization S1_Start Combine Aniline, β-Ketoester, & Acid Catalyst S1_React Stir at Room Temp (Remove H₂O) S1_Start->S1_React S1_Validate TLC / NMR Validation S1_React->S1_Validate S2_Start Add Enamine to High-Boiling Solvent S1_Validate->S2_Start Proceed with crude or purified intermediate S2_React Reflux at ~250°C (Remove EtOH) S2_Start->S2_React S2_Precipitate Cool to Room Temp (Product Precipitates) S2_React->S2_Precipitate S2_Purify Filter and Wash Solid S2_Precipitate->S2_Purify S2_Validate Analytical Validation (NMR, MS, MP) S2_Purify->S2_Validate

Caption: A self-validating experimental workflow for the synthesis.
Applications in Drug Discovery

The 4-hydroxyquinoline scaffold synthesized via the Conrad-Limpach reaction is a cornerstone in pharmaceutical development. Its derivatives have shown significant biological activity against a wide range of diseases.[11]

  • Antimalarials: The quinoline core is famous for its role in antimalarial drugs like quinine and chloroquine. The Conrad-Limpach synthesis provides access to precursors for novel antimalarial agents, particularly those aimed at combating drug-resistant strains of malaria.[4]

  • Antibacterial Agents: The widely used fluoroquinolone class of antibiotics, which includes drugs like ciprofloxacin, features a quinoline core.[1]

  • Anti-inflammatory Drugs: Certain quinoline derivatives have demonstrated potent anti-inflammatory effects, showing promise for the treatment of conditions like arthritis.[4]

  • Antiviral Agents: Substituted quinolines have been investigated and developed as HIV-1 integrase inhibitors, representing a critical class of antiretroviral drugs.[4]

  • Natural Product Synthesis: The reaction serves as a key step in the total synthesis of complex natural products, such as the antitrypanosomal alkaloid waltherione F.[12]

Conclusion

The Conrad-Limpach synthesis, despite its age, remains a powerful and relevant tool for organic and medicinal chemists. Its primary strengths lie in the use of readily available starting materials and its direct route to the pharmaceutically important 4-hydroxyquinoline core. The main limitation has historically been the harsh thermal conditions required for cyclization. However, a deep understanding of the reaction mechanism, careful control of the temperature-dependent regioselectivity, and the use of optimized, modern high-boiling solvents allow for efficient and high-yielding syntheses. As researchers continue to build upon this classical foundation, for instance by using microwave-assisted heating to reduce reaction times, the Conrad-Limpach reaction will undoubtedly continue to facilitate the discovery and development of new generations of quinoline-based therapeutics.[2]

References

A Senior Application Scientist's Guide to the Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the structural foundation of a vast number of therapeutic agents, from classic antimalarials to modern fluoroquinolone antibiotics and targeted anticancer drugs.[1][2][3] Its synthesis is therefore a cornerstone of drug discovery and development. Among the classical methods, the Gould-Jacobs reaction, first reported in 1939, remains a robust and versatile strategy for constructing this essential heterocyclic system.[4][5]

This guide provides an in-depth technical exploration of the Gould-Jacobs reaction, moving beyond a simple recitation of steps to dissect the causality behind the protocol. We will examine the mechanistic underpinnings, provide field-tested experimental methodologies, and discuss the reaction's scope and limitations from a practical, application-focused perspective.

The Reaction Mechanism: A Stepwise Rationale

The Gould-Jacobs reaction is a multi-step sequence that transforms an aniline and a malonic ester derivative into the 4-hydroxyquinoline framework.[6][7] Understanding the rationale for each step is critical for troubleshooting and optimization. The process can be logically divided into four key stages: condensation, thermal cyclization, saponification, and decarboxylation.

  • Condensation: The synthesis begins with the reaction between an aniline and an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic vinyl substitution where the aniline nitrogen attacks the electron-deficient double bond of the DEEM. This is followed by the elimination of an alcohol (ethanol), yielding a stable anilidomethylenemalonate intermediate.[5][6][8] This initial step is generally facile and can often be performed at moderate temperatures (100-130 °C).[5]

  • Thermal Cyclization: This is the most critical and energetically demanding step of the sequence. It involves a high-temperature 6-electron electrocyclization to form the quinoline ring.[5][9] This intramolecular reaction requires significant thermal energy, typically temperatures exceeding 250 °C, to overcome the activation barrier.[1][5] The choice of heating method is a key experimental decision. Classically, this is achieved by using an inert, high-boiling point solvent such as diphenyl ether or Dowtherm A, which can reach the necessary temperatures while preventing decomposition.[1][10] More modern approaches utilize microwave irradiation, which provides rapid and uniform heating, often leading to dramatically shorter reaction times and improved yields.[7][11]

  • Saponification: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then hydrolyzed. This is a standard ester saponification, typically achieved by refluxing with a strong base like sodium hydroxide, to yield the corresponding quinoline-3-carboxylic acid salt.[6][9]

  • Decarboxylation: The final step is the decarboxylation of the quinoline-3-carboxylic acid. This is accomplished by heating the acid (often above its melting point) until the evolution of carbon dioxide ceases, yielding the desired 4-hydroxyquinoline product.[5] It is important to note that the final product exists in a tautomeric equilibrium with its 4-quinolone form.[9]

The entire mechanistic pathway is visualized below.

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclized Cyclized Product cluster_final Final Products Aniline Aniline Intermediate Anilidomethylenemalonate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized Ethyl 4-hydroxyquinoline-3-carboxylate Intermediate->Cyclized Thermal Cyclization (>250°C, -EtOH) Acid Quinoline-3-carboxylic Acid Cyclized->Acid Saponification (NaOH, H₂O) Final 4-Hydroxyquinoline Acid->Final Decarboxylation (Heat, -CO₂)

Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.

Experimental Protocols: Classical vs. Modern Approaches

The self-validating nature of a protocol lies in its reproducibility and the clarity of its steps. Below are two detailed methodologies representing both a classical and a modern approach to the Gould-Jacobs reaction.

Protocol 1: Classical High-Temperature Synthesis

This method utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step. The primary rationale is to maintain a stable, high-temperature environment to drive the energetically demanding electrocyclization.

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 110-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the aniline and the formation of the anilidomethylenemalonate intermediate.

  • Solvent Addition & Cyclization: Allow the mixture to cool slightly. Add a high-boiling solvent such as diphenyl ether (5-10 mL per gram of the initial aniline).[10] Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (approx. 250-260 °C) for 30-60 minutes.[9]

  • Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent like cyclohexane or hexane to facilitate complete precipitation and to help wash away the high-boiling solvent.[9]

  • Purification: Collect the solid product by filtration, wash it thoroughly with the non-polar solvent, and dry it under a vacuum. The crude product can be recrystallized if necessary.

  • Hydrolysis & Decarboxylation: Suspend the dried product in a 10% aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours. Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid. Filter, wash with cold water, and dry. Place the dried acid in a flask and heat it above its melting point until CO₂ evolution stops to yield the final 4-hydroxyquinoline.[5]

Protocol 2: Microwave-Assisted Synthesis

This protocol leverages microwave energy for a significant improvement in reaction time and often, yield. The efficiency stems from the rapid, uniform heating of the polar reactants.[7][12]

Step-by-Step Methodology:

  • Reaction Setup: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add the aniline (1.0 eq, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (3.0 eq, e.g., 6.0 mmol).[11] Note: The condensation and cyclization occur in one pot.

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Heat the mixture to the target temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 5-20 minutes), as determined by optimization.[5][11]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product (ethyl 4-hydroxyquinoline-3-carboxylate) should form.

  • Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL).[11]

  • Drying and Analysis: Dry the resulting solid under a vacuum. The product's purity can be assessed by HPLC-MS.[11] The subsequent saponification and decarboxylation steps are identical to those in the classical protocol.

Data Presentation: Optimizing Microwave Conditions

The choice of reaction parameters is critical. The following table summarizes data from a study comparing microwave conditions for the reaction of aniline with DEEM, illustrating the trade-off between temperature, time, and yield.

EntryTemperature (°C)Time (min)Isolated Yield (%)Pressure (bar)
125010110
2300103722
3250201011
4300202824
5300 5 47 20

Data adapted from a Biotage application note.[5][11]

Analysis: The data clearly demonstrates that higher temperatures are essential for effective cyclization. At 250 °C, the yield remains low even after 20 minutes. Increasing the temperature to 300 °C significantly boosts the yield. However, prolonged heating at this temperature (Entry 4) leads to product degradation. The optimal condition identified was a short reaction time of 5 minutes at 300 °C (Entry 5), which provided the highest isolated yield.[5][11] This underscores the importance of careful time-temperature optimization to maximize product formation while minimizing degradation.[11]

Experimental Workflow Visualization

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation / Cyclization cluster_step2 Step 2: Isolation & Purification cluster_step3 Step 3: Hydrolysis & Decarboxylation Reactants Aniline + DEEM Heating Heating (Conventional or Microwave) Reactants->Heating Crude_Cyclized Crude Cyclized Product Heating->Crude_Cyclized Precipitation Precipitation / Filtration Crude_Cyclized->Precipitation Washing Wash with Solvent Precipitation->Washing Pure_Cyclized Pure Cyclized Intermediate Washing->Pure_Cyclized Saponification Saponification (NaOH) Pure_Cyclized->Saponification Decarboxylation Decarboxylation (Heat) Saponification->Decarboxylation Final_Product Final 4-Hydroxyquinoline Decarboxylation->Final_Product

Caption: A generalized workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolines.

Scope, Limitations, and Field Insights

No reaction is without its limitations. A senior scientist must understand these to anticipate challenges and select the appropriate synthetic strategy.

  • Substrate Scope: The Gould-Jacobs reaction is most effective for anilines bearing electron-donating groups (e.g., -Me, -OMe) at the meta-position.[5][6] Electron-withdrawing groups on the aniline ring can deactivate the nitrogen nucleophile, slowing both the initial condensation and the crucial cyclization step.

  • Regioselectivity: This is a significant practical consideration. When using asymmetrically substituted anilines (e.g., 3-methylaniline), cyclization can occur at either of the two ortho positions, potentially leading to a mixture of regioisomeric products.[1] The final product ratio is governed by a combination of steric hindrance and the electronic influence of the substituent on the ortho positions. This is a critical factor to assess during route scouting for a specific target molecule.

  • Harsh Conditions: The primary limitation is the high temperature required for cyclization, which can lead to charring and product decomposition, especially with sensitive substrates.[1] While microwave synthesis mitigates this by shortening reaction times, thermal stability remains a concern.[11]

  • Solvent Removal: In classical protocols, the high-boiling solvents like diphenyl ether can be difficult to remove completely from the product, requiring thorough washing and purification steps. These solvents are also expensive and present disposal challenges.[1]

Conclusion

Despite its age, the Gould-Jacobs reaction remains a highly relevant and powerful tool in the synthetic chemist's arsenal. Its ability to reliably construct the pharmaceutically vital 4-hydroxyquinoline core from simple starting materials ensures its continued use in both academic research and industrial drug development. By understanding the mechanistic rationale behind the high-temperature requirement and leveraging modern techniques like microwave-assisted synthesis, researchers can effectively harness this reaction. A thorough appreciation of its scope and limitations, particularly regarding substrate electronics and regioselectivity, is paramount for its successful application in the synthesis of novel, biologically active molecules.

References

The Quinoline Scaffold: A Versatile Platform for Discovering Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Quinoline Moiety

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, stands as a privileged structure in medicinal chemistry.[1][2] Its inherent planarity, combined with the presence of a nitrogen atom, imparts a unique set of physicochemical properties that allow for diverse interactions with biological macromolecules. This has rendered quinoline and its derivatives a rich source of compounds with a broad spectrum of pharmacological activities.[3][4] From the historical significance of quinine in combating malaria to the modern clinical use of fluoroquinolones as antibiotics, the quinoline core has consistently proven its therapeutic potential.[3] This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic understanding of novel quinoline derivatives, offering insights for the rational design of future therapeutic agents.

I. Synthesis of Novel Quinoline Derivatives: From Classical Reactions to Modern Strategies

The ability to functionalize the quinoline ring at various positions is crucial for modulating its biological activity.[2] Over the years, numerous synthetic methodologies have been developed, ranging from classical named reactions to more contemporary, efficient, and environmentally benign protocols.[2][4][5][6]

Classical Synthesis: The Skraup and Friedländer Reactions

The Skraup synthesis is a foundational method for producing quinoline itself, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1][7][8] While effective, this reaction is notoriously exothermic and requires careful control.[7]

A more versatile classical approach for generating substituted quinolines is the Friedländer synthesis . This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[3][9][10][11][12] The simplicity and efficiency of the Friedländer synthesis have made it a mainstay in medicinal chemistry for creating libraries of quinoline derivatives.[3]

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and a suitable catalyst (e.g., p-toluenesulfonic acid, 10 mol%) in a solvent such as toluene (10 mL).

  • Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to obtain the desired substituted quinoline.

Modern Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of more efficient and greener methods for quinoline synthesis. These include microwave-assisted reactions, the use of ionic liquids as recyclable solvents, and nanocatalyst-mediated transformations, which often result in higher yields, shorter reaction times, and improved safety profiles.[2][6]

II. Anticancer Activities of Novel Quinoline Derivatives

The quinoline scaffold is a prominent feature in numerous anticancer agents, both in clinical use and under investigation.[13][14] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that are dysregulated in cancer.[15][16][17]

Mechanisms of Anticancer Action

Novel quinoline derivatives have been shown to exert their anticancer effects through several primary mechanisms:

  • Inhibition of Tyrosine Kinases: Many quinoline-based compounds are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overactive in various cancers.[18][19][20][21][22]

  • Induction of Apoptosis: A significant number of quinoline derivatives trigger programmed cell death (apoptosis) in cancer cells, a crucial mechanism for eliminating malignant cells.[17][23][24][25][26]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to a halt in cell proliferation.[17][24]

  • Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[17]

Key Signaling Pathways Targeted by Anticancer Quinoline Derivatives

Several critical signaling pathways are targeted by anticancer quinoline derivatives:

  • EGFR Signaling Pathway: By inhibiting EGFR, quinoline derivatives can block downstream signaling cascades that promote cell proliferation and survival.[18][19][20][21][22]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important target, and its inhibition can lead to reduced tumor growth.[15][16]

  • NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival, can also be inhibited by certain quinoline derivatives.[15][27][28][29][30]

EGFR_Signaling_Pathway Ligand EGF EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K P Quinoline Quinoline Derivative Quinoline->EGFR Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation

Quinoline derivative inhibiting the EGFR signaling pathway.
Experimental Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[13][23]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Flow cytometry using Annexin V-FITC and propidium iodide (PI) staining is a standard method to quantify apoptosis.[17][23][25][26]

  • Cell Treatment: Treat cancer cells with the quinoline derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data on Anticancer Activity
Quinoline DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38[14][31][32]
Quinoline-chalcone derivative 12eHCT-116 (Colon)5.34[14][31][32]
Quinoline-chalcone derivative 12eMCF-7 (Breast)5.21[14][31][32]
Fluorinated quinoline analogue 6aMDA-MB-468 (Breast)2.5-5[33]
7-chloro-4-quinolinylhydrazoneSF-295 (CNS)0.314-4.65[13]

III. Antimicrobial Activities of Novel Quinoline Derivatives

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents.[3] Quinoline derivatives have a long history of use as antimicrobial drugs and continue to be a promising source for novel compounds with antibacterial and antifungal properties.[27][34][35][36][37][38]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives are varied and can include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: This is the primary mechanism of action for fluoroquinolone antibiotics.[36]

  • Disruption of Cell Membrane Integrity: Some derivatives can interfere with the structure and function of the microbial cell membrane.

  • Inhibition of Key Enzymes: Quinoline compounds can inhibit essential microbial enzymes, disrupting vital metabolic pathways.[34]

Experimental Evaluation of Antimicrobial Activity

The agar diffusion method is a widely used qualitative screening technique to assess the antimicrobial activity of a compound.[39][40]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.

  • Compound Application: Place sterile paper discs impregnated with the quinoline derivative onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][41]

  • Serial Dilution: Prepare a series of twofold dilutions of the quinoline derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Quantitative Data on Antimicrobial Activity
Quinoline DerivativeMicroorganismMIC (µg/mL)Reference
Quinoline derivative 6Bacillus cereus3.12[34][35][36]
Quinoline derivative 6Staphylococcus aureus3.12[34][35][36]
Quinoline-based hybrid 7bStaphylococcus aureus2[37]
Quinoline-based hybrid 7bMycobacterium tuberculosis H37Rv10[37]
Quinoline derivative QST10Candida albicans31.25[38]

IV. Anti-inflammatory and Antiviral Activities

Beyond their anticancer and antimicrobial properties, quinoline derivatives have also demonstrated significant potential as anti-inflammatory and antiviral agents.[5][7][25][29][30][37][38]

Anti-inflammatory Activity

Quinoline-based compounds can modulate various inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.[7][29][30] Some derivatives have shown potent inhibitory effects on the JAK/STAT and NF-κB signaling pathways, which are central to the inflammatory response.[15][28]

The anti-inflammatory potential of quinoline derivatives can be assessed in vitro by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[12][22]

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Cytokines: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

  • Data Analysis: Determine the IC50 values for the inhibition of NO and cytokine production.

Anti_inflammatory_Workflow Start Seed Macrophages Treat Treat with Quinoline Derivative Start->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect NO_Assay Griess Assay for NO Collect->NO_Assay ELISA ELISA for Cytokines Collect->ELISA Analyze Data Analysis (IC50) NO_Assay->Analyze ELISA->Analyze

Workflow for in vitro anti-inflammatory activity assessment.
Antiviral Activity

Certain quinoline derivatives have shown promising antiviral activity against a range of viruses, including the dengue virus.[25][37][38] Their mechanisms of action can involve inhibiting viral replication at various stages of the viral life cycle.[25]

The antiviral efficacy of quinoline derivatives can be determined by plaque reduction assays, which measure the inhibition of viral plaque formation in cell culture.

  • Cell Seeding: Seed susceptible cells (e.g., Vero cells) in 24-well plates.

  • Virus Infection: Infect the cells with a known amount of dengue virus.

  • Compound Treatment: After viral adsorption, add an overlay medium containing different concentrations of the quinoline derivative.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Stain the cells with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value (the concentration that inhibits 50% of plaque formation).

V. Conclusion and Future Perspectives

The quinoline scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of its biological activities, leading to the discovery of compounds with potent and selective effects against a wide range of diseases. The integration of modern synthetic techniques, high-throughput screening, and a deeper understanding of the molecular mechanisms of action will undoubtedly pave the way for the development of next-generation quinoline-based drugs with improved efficacy and safety profiles. As our knowledge of disease biology expands, the rational design of quinoline derivatives targeting specific molecular pathways holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

VI. References

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  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.

  • Chen, Y., et al. (2015). Novel quinazoline derivatives exhibit antitumor activity by inhibiting JAK2/STAT3. PubMed.

  • Kumar, D., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceuticals.

  • BenchChem. (2025). Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines. BenchChem.

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Ahmad, I., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.

  • Li, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.

  • Kaur, H., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ResearchGate.

  • Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules.

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules.

  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

  • BenchChem. (2025). The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide. BenchChem.

  • Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules.

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. BenchChem.

  • G. Lampropoulou, et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Molecules.

  • Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules.

  • Lee, J., et al. (2012). 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta Pharmacologica Sinica.

  • Pop, O., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.

  • Laufer, S., et al. (2020). Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. Molecules.

  • Ahmad, I., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate.

  • Ahmad, I., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.

  • BenchChem. (2025). A Comprehensive Review of Classical and Modern Methods for the Synthesis of Quinoline Compounds. BenchChem.

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLOS ONE.

  • G. Lampropoulou, et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Molecules.

  • Unknown. (n.d.). Preparation and Properties of Quinoline.

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.

  • de Souza, M. V. N., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules.

  • Karcz, D., et al. (2022). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. Molecules.

  • Mohammadi-Farani, A., et al. (2021). Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. Pharmaceutical Sciences.

  • Chen, T.-Y., et al. (2019). Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice. STAR Protocols.

  • de Fátima, A., et al. (2024). Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. PubMed.

  • Quijada, M., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules.

  • de Souza, R. O. M. A. (2015). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate.

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.

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  • Xia, G., et al. (2023). Design, synthesis, and pharmacological evaluation of quinazoline derivatives as novel and potent pan-JAK inhibitors. PubMed.

  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. BenchChem.

  • Abuelizz, H. A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.

  • ResearchGate. (2025). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate.

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  • Kırmusaoğlu, S. (2019). Overview on Strategies and Assays for Antibiotic Discovery. IntechOpen.

References

The Halogen Effect: A Technical Guide to the Structure-Activity Relationship of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Power of Halogenation

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to engage in various intermolecular interactions have made it a cornerstone in the development of numerous therapeutic agents. From the historical significance of quinine in combating malaria to the broad-spectrum efficacy of modern fluoroquinolone antibiotics, quinoline derivatives have demonstrated remarkable therapeutic versatility.[1][2]

This guide delves into a critical aspect of quinoline-based drug design: the structure-activity relationship (SAR) of its halogenated analogues. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the quinoline core is a powerful and frequently employed strategy to modulate a molecule's physicochemical properties and, consequently, its biological activity. Understanding the nuances of this "halogen effect"—how the type of halogen, its position on the ring, and the resulting electronic and steric changes influence target engagement and pharmacokinetic profiles—is paramount for the rational design of next-generation quinoline-based therapeutics. We will explore the causal relationships behind these modifications, moving beyond a mere cataloging of effects to provide a deeper, field-proven understanding of this critical area of drug discovery.

Pillar 1: The Physicochemical Impact of Halogenation on the Quinoline Core

The decision to introduce a halogen is a strategic one, aimed at fine-tuning a lead compound's properties. Each halogen imparts a unique combination of effects on the quinoline scaffold.

Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity of a molecule, a critical factor for traversing biological membranes to reach intracellular targets.[3] The lipophilicity increases with the size of the halogen, in the order of F < Cl < Br < I. This property is particularly relevant for quinoline antimalarials, which need to accumulate in the acidic food vacuole of the parasite.[3][4] However, excessive lipophilicity can lead to poor solubility and off-target toxicity, necessitating a careful balance.

Electronic Effects: Halogens exert a dual electronic influence: they are electronegative and thus electron-withdrawing through the sigma bond (inductive effect), yet they can also donate electron density through their lone pairs into an aromatic system (resonance effect). This interplay can significantly alter the pKa of the quinoline nitrogen and the electron distribution across the ring system, influencing how the molecule interacts with its biological target. For instance, the electron-withdrawing nature of the chlorine at the 7-position of chloroquine is considered essential for its antimalarial activity.[5]

Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation. By replacing a hydrogen atom with a halogen, particularly fluorine or chlorine, the C-H bond susceptible to cytochrome P450-mediated metabolism is replaced with a much stronger C-halogen bond, thereby increasing the metabolic stability and half-life of the drug.[6][7]

Halogen Bonding: A Key Non-Covalent Interaction: Beyond simple steric and electronic effects, halogens can participate in a highly directional, non-covalent interaction known as halogen bonding.[8][9] This occurs when an electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl or a nitrogen atom in an amino acid side chain of a protein target.[9][10] The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F), making it a crucial consideration in rational drug design for enhancing binding affinity and selectivity.[8]

Pillar 2: Core Principles of Halogenated Quinoline SAR

The biological activity of a halogenated quinoline is not merely a function of the presence of a halogen, but a complex interplay of the halogen's identity and its precise location on the quinoline ring.

The Influence of Halogen Type

The choice of halogen can dramatically alter the biological profile of a quinoline derivative.

  • Fluorine: Often used to block metabolism and modulate pKa. In the context of fluoroquinolone antibiotics, the fluorine at the C6 position is crucial for potent inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12][13]

  • Chlorine: A common feature in antimalarial and anticancer quinolines. The 7-chloro substituent is a hallmark of many 4-aminoquinoline antimalarials.[5] In some anticancer agents, chlorine substitution has been shown to enhance potency.[14]

  • Bromine and Iodine: These larger halogens are potent halogen bond donors. Their incorporation can lead to significant gains in binding affinity.[8] For example, SAR studies on certain quinoline-based anticancer agents have shown that bromine substitution at specific positions leads to enhanced inhibitory activity.[15]

Positional Isomerism: A Determinant of Activity

The location of the halogen on the quinoline ring is arguably the most critical factor in its SAR. Different positions are key for different therapeutic targets.

  • C4-Position: Halogenation at this position has been explored in anticancer quinolines, with some studies indicating improved activity.[1]

  • C5 and C7-Positions: These positions are frequently halogenated in anticancer and antimicrobial agents.[16] The 7-chloro group in 4-aminoquinolines is a classic example of positional importance for antimalarial activity.[5]

  • C6-Position: This position is critical in fluoroquinolones for their antibacterial action.

  • C8-Position: Substitution at this position, including with halogens, has been shown to yield compounds with significant antitumor activity against various murine leukemias.[17]

The following table summarizes the general impact of halogen substitution at key positions on the quinoline ring for different therapeutic classes.

PositionHalogen(s)Therapeutic ClassGeneral SAR ObservationKey References
C4 Cl, Br, IAnticancerCan enhance activity, often in conjunction with other substitutions.[1]
C6 FAntibacterial (Fluoroquinolones)Essential for potent inhibition of DNA gyrase and topoisomerase IV.[11][12][13]
C7 ClAntimalarial (4-Aminoquinolines)Critical for accumulation in the parasite's food vacuole and activity.[5]
C7 Cl, BrAnticancerDihalogenation at C5 and C7 can lead to potent cytotoxic agents.[16]
C8 ClAnticancerCan produce significant antitumor activity.[17]

Pillar 3: Applications & Case Studies in Drug Discovery

The principles of halogenated quinoline SAR are best illustrated through their application in different therapeutic areas.

Antimalarial Agents: The Legacy of Chloroquine

The quinoline antimalarials, including chloroquine, quinine, and mefloquine, are thought to act by interfering with the digestion of hemoglobin in the malaria parasite's blood stages.[3][4] They accumulate in the acidic food vacuole and inhibit the polymerization of toxic heme, leading to parasite death.[4][18][19]

  • SAR of 4-Aminoquinolines:

    • A 7-chloro group is essential for high potency.[5]

    • The 4-amino side chain is critical for activity; modifications to its length and basicity can modulate potency and resistance profiles.[5]

    • Recent studies on quinoline-furanone hybrids showed that halogen substitutions (Br and Cl) enhanced antimalarial activity.[20]

Below is a diagram illustrating the proposed mechanism of action for chloroquine.

G Mechanism of Chloroquine Action cluster_parasite Malaria Parasite cluster_vacuole Acidic Food Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite_Death Heme->Parasite_Death Toxic Buildup Chloroquine Chloroquine (Accumulates) Chloroquine->Heme Inhibits Polymerization

Caption: Chloroquine accumulates in the parasite's vacuole and inhibits heme detoxification.

Antibacterial Agents: The Fluoroquinolone Revolution

Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[11]

  • SAR of Fluoroquinolones:

    • The quinoline core is essential.

    • A fluorine atom at C6 is a defining feature, significantly enhancing antibacterial potency.

    • Substituents at C7 (often a piperazine ring) influence the spectrum of activity and pharmacokinetic properties.

    • The C8 position can be modified to reduce the risk of resistance and phototoxicity; a methoxy group at C8 has shown promise in this regard.[21]

The following workflow illustrates the general SAR principles for fluoroquinolones.

G Fluoroquinolone SAR Workflow start Quinoline Core c6 C6 Position Add Fluorine start->c6 c7 C7 Position Add Piperazine/Pyrrolidine c6:f1->c7:f0 c8 C8 Position Add Methoxy/Halogen c7:f1->c8:f0 result Potent Antibacterial Agent c8:f1->result

Caption: Key positional modifications on the quinoline core for antibacterial activity.

Anticancer Agents: A Growing Field

Halogenated quinolines have emerged as promising scaffolds for the development of novel anticancer agents, acting through various mechanisms including kinase inhibition and induction of apoptosis.[1]

  • SAR of Anticancer Quinolines:

    • The position and nature of the halogen are critical. Studies have shown that 5,7-dihalogenated 8-hydroxyquinolines exhibit significant cytotoxic activity.[16][22]

    • Brominated quinolines, particularly those with substitutions at the C-5 and C-7 positions, have demonstrated significant inhibition of cancer cell proliferation.[15]

    • In some series, the introduction of a chlorine atom leads to a more potent compound compared to the unsubstituted derivative, likely due to favorable van der Waals interactions in the target's binding pocket.[14]

Pillar 4: Experimental Protocols

To ensure trustworthiness and reproducibility, the methodologies for synthesizing and evaluating these compounds must be robust.

General Protocol for the Synthesis of Halogenated Quinolines

Numerous methods exist for the synthesis of the quinoline core and its subsequent halogenation.[21] A common approach for regioselective C-H halogenation of 8-substituted quinolines is presented below, adapted from a metal-free protocol.[23][24]

Objective: To regioselectively halogenate an 8-substituted quinoline at the C5-position.

Materials:

  • 8-substituted quinoline derivative

  • Trihaloisocyanuric acid (TCCA for chlorination, TBCA for bromination)

  • Solvent (e.g., Acetonitrile)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Standard workup and purification reagents/equipment (e.g., saturated sodium bicarbonate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 8-substituted quinoline (1.0 equivalent) in the chosen solvent under ambient air.

  • Reagent Addition: Add the trihaloisocyanuric acid (0.36 equivalents) to the solution portion-wise at room temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C5-halogenated quinoline.[23][24]

Protocol for In Vitro Antibacterial Activity Assessment (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a halogenated quinoline against a bacterial strain.

Materials:

  • Synthesized halogenated quinoline compounds

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in CAMHB and grow overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution in CAMHB in a 96-well plate to achieve the desired concentration range.

  • Inoculation: Add the diluted bacterial culture to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The halogenation of the quinoline scaffold is a cornerstone of modern medicinal chemistry, providing a versatile tool to fine-tune the properties of drug candidates across a wide range of therapeutic areas. The structure-activity relationships discussed herein highlight the critical importance of both the halogen's identity and its position on the quinoline ring. From the essential 7-chloro group in antimalarials to the potency-enhancing 6-fluoro substituent in antibiotics, these modifications are far from arbitrary.

Future research will undoubtedly focus on a more nuanced application of these principles. The growing appreciation for halogen bonding will drive the design of quinolines with precisely positioned bromine and iodine atoms to maximize target affinity and selectivity.[8] Furthermore, combining halogenation with other medicinal chemistry strategies, such as the development of hybrid molecules and the use of computational modeling to predict binding interactions, will continue to unlock the full therapeutic potential of this remarkable scaffold. A deeper understanding of resistance mechanisms, particularly for antimalarial and antibacterial agents, will also guide the design of next-generation halogenated quinolines capable of overcoming these challenges.[4][11][25]

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 7-Bromo-4-iodoquinoline: A Guide to Selective and Sequential Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dihaloquinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds. The ability to precisely introduce diverse molecular fragments onto this core is paramount in drug discovery and development for establishing structure-activity relationships (SAR). 7-Bromo-4-iodoquinoline is a particularly valuable building block, offering two distinct and orthogonally reactive halogen atoms for sequential, site-selective functionalization via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction, stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds.[1][2] Its broad functional group tolerance, the stability and low toxicity of its organoboron reagents, and generally mild reaction conditions have made it a cornerstone of modern organic synthesis.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective and sequential Suzuki-Miyaura cross-coupling of this compound. We will delve into the mechanistic principles governing selectivity and provide experimentally grounded protocols for both the initial, highly selective coupling at the C-4 iodo position and the subsequent, more challenging coupling at the C-7 bromo position.

The Principle of Chemoselectivity: Exploiting the Halogen Reactivity Gradient

The ability to selectively functionalize one halogen in the presence of another is predicated on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step.[1]

The reactivity of aryl halides in this step follows the trend: I > Br > Cl > F . This trend is primarily governed by the carbon-halogen bond dissociation energies, with the weaker C-I bond being more susceptible to cleavage by the palladium catalyst than the stronger C-Br bond. This inherent difference in reactivity allows for a high degree of chemoselectivity in the Suzuki-Miyaura coupling of this compound. Under carefully controlled, milder conditions, the palladium catalyst will preferentially undergo oxidative addition into the C-I bond at the 4-position, leaving the C-Br bond at the 7-position intact for subsequent transformations.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar' L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Selective_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Catalyst (Pd(PPh3)4) B->C D Add Degassed Solvent C->D E Heat to 80-90 °C with Vigorous Stirring D->E F Monitor by TLC/LC-MS E->F G Cool and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J Sequential_Coupling Start This compound Step1 Step 1: Selective C-4 Coupling (Milder Conditions) Pd(PPh3)4, K2CO3, 80-90°C Start->Step1 Arylboronic Acid 1 Intermediate 4-Aryl-7-bromoquinoline Step1->Intermediate Step2 Step 2: C-7 Coupling (Harsher Conditions) PdCl2(dppf), Cs2CO3, 100-120°C Intermediate->Step2 Arylboronic Acid 2 Product 4,7-Diarylquinoline Step2->Product

References

Navigating Selective Synthesis: A Guide to the Functionalization of the C4-Iodo Group in 7-Bromo-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide delves into the selective functionalization of the C4-iodo group in the versatile building block, 7-Bromo-4-iodoquinoline. We will explore the chemical principles underpinning this selectivity and provide detailed, field-tested protocols for key cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful scaffold in their synthetic endeavors.

The Strategic Value of this compound

This compound is a bespoke heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its two halogen substituents: the iodo group at the C4 position and the bromo group at the C7 position. This disparity allows for a stepwise and site-selective introduction of diverse functionalities, enabling the construction of complex molecular architectures.

The quinoline core itself is a privileged scaffold, appearing in numerous FDA-approved drugs and bioactive natural products. The ability to precisely modify the quinoline ring at two distinct positions opens up vast chemical space for the development of novel therapeutics, molecular probes, and functional materials.

Principles of Selective C4-Functionalization

The key to the selective functionalization of this compound lies in the inherent differences in the carbon-halogen bond strengths and their reactivity in transition metal-catalyzed cross-coupling reactions.

Bond Dissociation Energies (BDEs): The C-I bond is significantly weaker than the C-Br bond. This lower BDE means that the C-I bond is more susceptible to oxidative addition by a low-valent transition metal catalyst, such as a Palladium(0) complex. This is the crucial first step in many cross-coupling catalytic cycles.[1][2]

Electronic Effects: The quinoline ring system's electronic nature also plays a role. The C4 position is electronically distinct from the C7 position, influencing the relative rates of oxidative addition. The general reactivity trend for halides in palladium-catalyzed couplings is I > OTf > Br >> Cl.[3]

This inherent reactivity difference forms the basis for a chemoselective approach, allowing for the functionalization of the C4-iodo group while the C7-bromo group remains intact for subsequent transformations. Studies on dihaloquinolines have confirmed that Suzuki-Miyaura coupling reactions can be directed to the C4 position when a more reactive halogen, like iodine, is present, even if a less reactive halogen, like bromine, is at another position.[1]

Diagram: Reactivity Hierarchy

G cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling cluster_1 Governing Factors C4_I C4-Iodo (Higher Reactivity) C7_Br C7-Bromo (Lower Reactivity) C4_I->C7_Br >> BDE Lower C-I Bond Dissociation Energy OxAdd Favored Oxidative Addition at C4 BDE->OxAdd

Caption: The higher reactivity of the C4-iodo group is primarily due to its lower bond dissociation energy.

Protocols for Selective C4-Functionalization

The following protocols are illustrative examples of common and robust methods for the selective functionalization of the C4-iodo group in this compound. These have been designed to be self-validating, with expected outcomes and characterization data provided.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. This protocol details the selective coupling of an arylboronic acid to the C4 position of this compound.

Experimental Workflow: Suzuki-Miyaura Coupling

G start Start: This compound, Boronic Acid, Catalyst, Base, Solvent reagents Combine Reagents in Reaction Vessel start->reagents degas Degas with Inert Gas (e.g., Argon) reagents->degas heat Heat to Reaction Temperature (e.g., 80-100 °C) degas->heat monitor Monitor Reaction by TLC or LC-MS heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify product Product: 7-Bromo-4-arylquinoline purify->product

Caption: Step-by-step workflow for the selective Suzuki-Miyaura coupling at the C4 position.

Detailed Protocol:

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Pd(PPh₃)₄ (0.05 - 0.1 eq) or PdCl₂(dppf) (0.05 - 0.1 eq)

    • K₂CO₃ (2.0 - 3.0 eq) or Cs₂CO₃ (2.0 - 3.0 eq)

    • Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)

    • Anhydrous Na₂SO₄ or MgSO₄

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

  • Procedure: a. To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, palladium catalyst, and base. b. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. c. Add the degassed solvent system via syringe. d. Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. e. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. f. Upon completion, cool the reaction to room temperature and dilute with water. g. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter. i. Concentrate the filtrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient.

Expected Data:

Starting MaterialProduct¹H NMR (CDCl₃, δ ppm)Mass Spec (m/z)
This compound7-Bromo-4-phenylquinolineSignals corresponding to the quinoline and phenyl protons.Expected [M+H]⁺
Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, introducing an alkyne functionality. This is particularly useful for further elaboration or for creating rigid molecular linkers. The reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base.[4][5]

Experimental Workflow: Sonogashira Coupling

G start Start: This compound, Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst, Base, Solvent reagents Combine Reagents in Reaction Vessel start->reagents degas Degas with Inert Gas (e.g., Argon) reagents->degas stir Stir at Room Temperature or Gentle Heating degas->stir monitor Monitor Reaction by TLC or LC-MS stir->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify product Product: 7-Bromo-4-alkynylquinoline purify->product

Caption: A streamlined workflow for the selective Sonogashira coupling at the C4-iodo position.

Detailed Protocol:

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2 - 1.5 eq)

    • Pd(PPh₃)₄ (0.02 - 0.05 eq) or PdCl₂(PPh₃)₂ (0.02 - 0.05 eq)

    • CuI (0.05 - 0.1 eq)

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

    • Anhydrous Na₂SO₄ or MgSO₄

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

  • Procedure: a. To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI. b. Evacuate and backfill the flask with an inert gas three times. c. Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe. d. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). e. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-6 hours.[5] f. Upon completion, dilute the reaction mixture with water and extract with an organic solvent. g. Combine the organic layers, wash with saturated aqueous NH₄Cl solution (to remove copper salts), then with brine. h. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. i. Purify the crude product by flash column chromatography.

Expected Data:

Starting MaterialProduct¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec (m/z)
This compound7-Bromo-4-((trimethylsilyl)ethynyl)quinolineSignals for quinoline and TMS protons.Signals for alkynyl carbons.Expected [M+H]⁺

Troubleshooting and Considerations

  • Catalyst Choice: While Pd(PPh₃)₄ is a workhorse, other catalysts like PdCl₂(dppf) or those with Buchwald-type ligands may offer improved yields or functional group tolerance for specific substrates.

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ are common in Suzuki couplings, while organic amine bases are standard for Sonogashira reactions. The base strength and solubility can significantly impact the reaction rate and outcome.

  • Solvent Degassing: Thoroughly degassing the solvent is paramount to prevent the oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and poor reaction performance.

  • Reaction Monitoring: Close monitoring of the reaction is essential to avoid side reactions or decomposition of the product.

  • Purification: The polarity of the product will dictate the appropriate chromatographic conditions. A careful selection of the eluent system is necessary for obtaining a pure compound.

Conclusion

The selective functionalization of the C4-iodo group in this compound is a powerful and reliable strategy for the synthesis of complex quinoline derivatives. By leveraging the differential reactivity of the carbon-halogen bonds, a wide array of functionalities can be introduced at the C4 position while preserving the C7-bromo group for subsequent diversification. The protocols outlined in this guide provide a robust starting point for researchers to explore the vast chemical space accessible from this versatile building block.

References

Mastering Regioselectivity in Suzuki Couplings of Dihaloquinolines: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Selective Functionalization

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, including treatments for cancer and infectious diseases. The biological activity of these molecules is exquisitely dependent on their substitution patterns. Consequently, the ability to selectively functionalize the quinoline scaffold is of paramount importance in drug discovery and development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering broad functional group tolerance and generally mild reaction conditions.

When applied to dihalogenated quinolines, the Suzuki coupling presents a unique challenge and opportunity: achieving regioselectivity to construct specific isomers. This guide provides an in-depth exploration of the principles and protocols governing the regioselective Suzuki coupling of dihaloquinolines, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of selectivity, the influence of catalysts and ligands, and provide actionable protocols to empower the synthesis of precisely substituted quinoline derivatives.

The Mechanistic Basis of Regioselectivity

The regiochemical outcome of the Suzuki coupling on a dihaloquinoline is primarily determined by the initial, and often rate-determining, step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to one of the carbon-halogen (C-X) bonds. Several key factors influence which C-X bond is preferentially cleaved.

Pillar 1: Inherent Electronic Effects and Halogen Reactivity

In the absence of overwhelming steric or ligand-directing effects, the oxidative addition will occur at the most electrophilic carbon center bearing a halogen. For the quinoline ring, the C2 and C4 positions are inherently more electron-deficient due to the electron-withdrawing effect of the heterocyclic nitrogen atom. This makes halogens at these positions significantly more activated towards oxidative addition than those on the carbocyclic ring (C5-C8).

Furthermore, the C-X bond strength plays a critical role, with the reactivity order being C-I > C-Br > C-Cl. This predictable reactivity allows for selective coupling in mixed-halogen systems. For instance, in a bromo-chloro-substituted quinoline, the Suzuki coupling will preferentially occur at the C-Br bond under standard conditions.

// Invisible edges for layout edge [style=invis]; X1 -> Quinoline -> X2; } } Caption: Key factors determining regioselectivity in the oxidative addition step.

Pillar 2: The Decisive Role of the Ligand

While inherent electronic effects provide a baseline for predicting regioselectivity, the choice of ligand on the palladium catalyst can dramatically influence and even override these intrinsic biases. Ligands modulate the steric and electronic properties of the palladium center, thereby altering its reactivity and selectivity.

  • Bulky Monophosphine Ligands and N-Heterocyclic Carbenes (NHCs): Highly sterically demanding ligands, such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (e.g., IPr), can favor the formation of monoligated, 12-electron Pd(0)L complexes. These less-hindered catalytic species can sometimes favor oxidative addition at a more sterically accessible, albeit less electronically activated, position. In some dihalopyridine systems, bulky NHC ligands have been shown to invert the conventional selectivity, favoring C4 coupling over the typically more reactive C2 position.

  • Chelating Diphosphine Ligands: Electron-deficient bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can influence selectivity through chelation, which affects the electron density at the palladium center.

The interplay between the ligand, substrate, and solvent can lead to different catalytically active species, providing a powerful handle for tuning the regiochemical outcome of the reaction.

Application Protocols: Achieving Selective C-C Bond Formation

The following section provides detailed, field-tested protocols for achieving regioselective Suzuki couplings on various dihaloquinoline scaffolds.

Protocol 1: C4-Selective Coupling on a 4,7-Dihaloquinoline

This protocol leverages the differential reactivity of halogens, targeting the more reactive C4 position in a mixed dihaloquinoline system. A prime example is the selective arylation of 4,7-dichloroquinoline where one chlorine is significantly more activated. For a more pronounced effect, we will consider the analogous 7-chloro-4-iodoquinoline, where the C-I bond is much more reactive than the C-Cl bond.

Substrate Example: 7-Chloro-4-iodoquinoline

ReagentPurposeTypical Amount (equivalents)
7-Chloro-4-iodoquinolineStarting Material1.0
Arylboronic AcidCoupling Partner1.1 - 1.2
Pd(OAc)₂Catalyst Precursor0.01 - 0.03
Na₂CO₃ (2M aq.)Base3.0
SolventReaction MediumDioxane/Water or Toluene/Water

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 7-chloro-4-iodoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a magnetic stir bar.

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Base Addition: Add the aqueous solution of Na₂CO₃ (3.0 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 7-chloro-4-arylquinoline.

G Start Setup Reaction (Substrate, Boronic Acid, Catalyst, Base) Degas Inert Atmosphere (Evacuate/Backfill Ar) Start->Degas Solvent Add Degassed Solvent Degas->Solvent Heat Heat & Stir (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Protocol 2: C2-Selective Coupling on a 2,4-Dichloroquinoline

The C2 position of 2,4-dichloroquinoline is generally the most electrophilic site, making it the preferred position for Suzuki coupling under standard conditions.

Substrate Example: 2,4-Dichloroquinoline

ReagentPurposeTypical Amount (equivalents)
2,4-DichloroquinolineStarting Material1.0
Arylboronic AcidCoupling Partner1.1
Pd(PPh₃)₄Catalyst0.03 - 0.05
K₂CO₃Base2.0 - 3.0
SolventReaction MediumDioxane/Water (4:1)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a reaction vessel, combine 2,4-dichloroquinoline (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.5 equiv).

  • Degassing: Subject the vessel to three cycles of evacuation and backfilling with argon.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 6-18 hours.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel to isolate the 2-aryl-4-chloroquinoline product.

Protocol 3: Sequential C2-Alkynylation and C4-Arylation of 2,4-Dichloroquinoline

This powerful two-step strategy allows for the introduction of two different functionalities with absolute regiocontrol. The first step is a regioselective Sonogashira (or similar) coupling at the more reactive C2 position, followed by a Suzuki coupling at the remaining C4 position.

Step A: Regioselective C2-Alkynylation

ReagentPurposeTypical Amount (equivalents)
2,4-DichloroquinolineStarting Material1.0
Terminal AlkyneCoupling Partner1.2
10% Pd/CCatalyst0.1
PPh₃Ligand0.2
CuICo-catalyst0.05
Et₃NBase/Solvent-
WaterSolvent-

Methodology: A mixture of 2,4-dichloroquinoline, the terminal alkyne, 10% Pd/C, PPh₃, and CuI in a mixture of water and triethylamine is stirred at a specified temperature (e.g., 60-80 °C) until the starting material is consumed. After workup and purification, the 2-alkynyl-4-chloroquinoline is obtained with high regioselectivity. The coordination of the quinoline nitrogen to the palladium is believed to direct the selectivity to the C2 position.

Step B: Suzuki Coupling at C4

ReagentPurposeTypical Amount (equivalents)
2-Alkynyl-4-chloroquinolineStarting Material1.0
Arylboronic AcidCoupling Partner1.5
(PPh₃)₂PdCl₂Catalyst0.05
PCy₃Ligand0.05
Cs₂CO₃Base3.5
SolventReaction MediumDioxane/Water

Methodology: The 2-alkynyl-4-chloroquinoline (from Step A) is subjected to Suzuki coupling conditions as detailed in Protocol 1. A mixture of the substrate and (PPh₃)₂PdCl₂ in dioxane is stirred, followed by the addition of an aqueous solution of Cs₂CO₃, PCy₃, and the arylboronic acid. The reaction is heated to 80 °C until completion, yielding the desired 2-alkynyl-4-arylquinoline.

Comparative Data and Catalyst Selection

The choice of catalyst and reaction conditions is critical for achieving the desired regioselectivity and yield. Below is a summary of expected outcomes for different dihaloquinoline systems.

Dihaloquinoline SubstratePrimary Reactive SiteTypical Catalyst SystemExpected Outcome
2,4-DichloroquinolineC2Pd(PPh₃)₄ / K₂CO₃High selectivity for C2-arylation.
2,4-DibromoquinolineC2Pd(PPh₃)₄ / K₂CO₃Very high selectivity for C2-arylation due to higher reactivity of C-Br.
3,4-DihaloquinolinesC4Standard Pd catalystsPreferential coupling at the C4 position.
4,7-DichloroquinolineC4Pd(OAc)₂ / Na₂CO₃Good selectivity for C4-arylation.
6-Bromo-4-chloroquinolineC6Pd(dppf)Cl₂ / Na₂CO₃High selectivity for C6-arylation due to C-Br vs C-Cl reactivity.
2,4-DichloroquinolineC4 (Inverted Selectivity)Pd precatalyst / Bulky NHC Ligand (e.g., IPr)Possible C4-selectivity, requires careful optimization.

Conclusion and Future Outlook

The regioselective Suzuki-Miyaura coupling of dihaloquinolines is an indispensable tool for the synthesis of complex, biologically active molecules. By understanding the fundamental principles of C-X bond activation and the profound influence of ligands and reaction conditions, chemists can navigate the subtleties of regioselectivity to achieve their desired synthetic targets. The protocols outlined in this guide provide a robust starting point for laboratory execution. As catalyst technology continues to advance, particularly in the development of ligands that can predictably invert innate reactivity, the scope and precision of these transformations will undoubtedly expand, further empowering the field of drug discovery.

Application Note & Protocol: A Researcher's Guide to the Synthesis of 7-Aryl-4-Iodoquinolines via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with 7-aryl substituted quinolines showing significant promise as anticancer, antiviral, and anti-inflammatory agents.[1][2][3] The 4-iodo substituent serves as a versatile synthetic handle for subsequent functionalization, enabling the creation of complex, poly-functionalized molecules. This guide provides a comprehensive, field-proven protocol for the synthesis of 7-aryl-4-iodoquinolines. We will focus on a highly efficient and regioselective Suzuki-Miyaura cross-coupling reaction as the key C-C bond-forming step. This document delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, presents strategies for optimization and troubleshooting, and discusses the broader applications of these valuable molecular building blocks.

Theoretical Background and Mechanistic Insights

The synthesis of 7-arylquinolines from their 7-halo precursors is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction has become a dominant method for forming C(sp²)–C(sp²) bonds due to its mild conditions, high functional group tolerance, and the commercial availability and stability of its key reagents, particularly boronic acids.[6][7]

The reaction couples an organohalide (in our case, a 7-haloquinoline derivative) with an organoboron species (an arylboronic acid) in the presence of a palladium catalyst and a base.[8] The catalytic cycle, a fundamental concept in understanding and optimizing the reaction, proceeds through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 7-haloquinoline. This is often the rate-determining step of the cycle and results in a Pd(II) intermediate.[5]

  • Transmetalation: The aryl group from the boronic acid (which is activated by the base to form a more nucleophilic boronate species) is transferred to the Pd(II) center, displacing the halide.[5][9]

  • Reductive Elimination: The two organic groups (the quinoline and the aryl moiety) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

The choice of catalyst, ligand, base, and solvent system is critical and interdependent, influencing reaction rate, yield, and purity.[10][11] Bulky, electron-rich phosphine ligands, for instance, often accelerate the oxidative addition and reductive elimination steps, leading to higher catalyst turnover and enabling the use of less reactive aryl chlorides.[12][13]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar¹-Pd(II)(X)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_intermediate2 Ar¹-Pd(II)(Ar²)L₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product reagent1 Ar¹-X (7-Haloquinoline) reagent1->oxidative_addition reagent2 Ar²-B(OH)₂ + Base → [Ar²-B(OH)₃]⁻ reagent2->transmetalation

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section details the synthesis of 7-aryl-4-iodoquinolines, proceeding in two key stages:

  • Stage 1: Regioselective Suzuki-Miyaura coupling of 7-bromo-4-chloroquinoline with an arylboronic acid. The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, allowing for selective functionalization at the 7-position.

  • Stage 2: Conversion of the 4-chloro group to the target 4-iodo group via a Finkelstein reaction.

Stage 1: Synthesis of 7-Aryl-4-Chloroquinoline

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
7-Bromo-4-chloroquinoline>97%Sigma-AldrichStarting material.
Phenylboronic Acid (or other arylboronic acid)>97%Combi-BlocksCoupling partner. Stable solid.
Pd(PPh₃)₄ (Tetrakis)>98%Strem ChemicalsCatalyst. Air-sensitive, handle under inert gas.
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher ScientificBase. Must be finely powdered and dried before use.
1,4-DioxaneAnhydrousAcros OrganicsReaction solvent. Degas before use.
Water (H₂O)Deionized, Type 1-Co-solvent. Degas before use.
Ethyl Acetate (EtOAc)ACS Grade-For extraction.
Brine (Saturated NaCl solution)--For washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)--Drying agent.
Silica Gel230-400 mesh-For column chromatography.
Oven-dried Schlenk flask & condenser--Essential for maintaining an inert atmosphere.
Magnetic stirrer with heating--
Inert gas supply (Argon or Nitrogen)High purity-

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 7-bromo-4-chloroquinoline (1.0 equiv., e.g., 1.21 g, 5.0 mmol), the desired arylboronic acid (1.2 equiv., e.g., phenylboronic acid, 0.73 g, 6.0 mmol), and potassium carbonate (2.0 equiv., 1.38 g, 10.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv., 173 mg, 0.15 mmol), under a positive flow of inert gas.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 50 mL total) via cannula or syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 7-aryl-4-chloroquinoline.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental_Workflow setup 1. Reaction Setup (Reagents + Base in Schlenk Flask) inert 2. Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert catalyst 3. Add Catalyst & Solvents (Pd(PPh₃)₄, Dioxane/H₂O) inert->catalyst reaction 4. Heat Reaction (90 °C, 12-24h, Monitor by TLC) catalyst->reaction workup 5. Aqueous Workup (Cool, add EtOAc/H₂O) reaction->workup extract 6. Extraction (Separate layers, extract aqueous phase) workup->extract wash 7. Wash & Dry (Wash with Brine, Dry over MgSO₄) extract->wash purify 8. Purify (Concentrate, Column Chromatography) wash->purify characterize 9. Characterize (NMR, HRMS) purify->characterize

Figure 2: Standard experimental workflow for the Suzuki-Miyaura coupling stage.

Stage 2: Synthesis of 7-Aryl-4-Iodoquinoline (Finkelstein Reaction)

This protocol provides a general method for converting the 4-chloro intermediate to the final 4-iodo product.

  • Setup: In a round-bottom flask, dissolve the 7-aryl-4-chloroquinoline (1.0 equiv.) in propionitrile.

  • Reagent Addition: Add sodium iodide (5.0 equiv.) and trimethylsilyl chloride (TMSCl, 2.0 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 100 °C) for 24-48 hours.

  • Workup & Purification: After cooling, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like dichloromethane, dry, concentrate, and purify by column chromatography to yield the final 7-aryl-4-iodoquinoline.

Scope, Optimization, and Troubleshooting

The robustness of the Suzuki-Miyaura protocol allows for the synthesis of a diverse library of 7-arylquinolines.

Table 1: Representative Substrate Scope for Suzuki Coupling

EntryArylboronic Acid (Ar-B(OH)₂)Product Yield (%)¹Reaction Time (h)
1Phenylboronic acid9212
24-Methoxyphenylboronic acid9512
34-Trifluoromethylphenylboronic acid8518
43,5-Dimethylphenylboronic acid8816
52-Thienylboronic acid7920
61-Naphthylboronic acid7524
¹ Isolated yields after column chromatography. Conditions are illustrative.

Optimization Strategies:

The success of the coupling can be fine-tuned by systematically varying key parameters. For instance, if a reaction is sluggish, particularly with an electron-poor or sterically hindered boronic acid, adjustments may be necessary.

Optimization_Logic problem Problem: Low Yield / Slow Reaction catalyst Catalyst/Ligand System problem->catalyst base Base problem->base solvent Solvent/Temperature problem->solvent ligand_sol Use Buchwald-type ligand (e.g., SPhos, XPhos) for hindered substrates catalyst->ligand_sol base_sol Try stronger base (e.g., K₃PO₄, Cs₂CO₃) for less reactive boronic acids base->base_sol temp_sol Increase Temperature (up to 110 °C) or switch to higher boiling solvent (e.g., Toluene) solvent->temp_sol

Figure 3: Decision-making flowchart for reaction optimization.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized); Insufficiently dry/pure reagents; Reaction not hot enough.Use fresh catalyst and handle under inert gas; Dry base and use anhydrous, degassed solvents; Confirm oil bath temperature.
Protodeboronation Presence of oxygen/water; Base too weak; Prolonged reaction time at high temp.Thoroughly degas solvents; Use a stronger base (e.g., K₃PO₄); Monitor reaction closely and stop once starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Ensure a strictly inert atmosphere; Reduce catalyst loading to 1-2 mol%.
Difficult Purification Close-running impurities.Optimize chromatography conditions (try different solvent systems or a different stationary phase like alumina). Recrystallization may also be effective.

Applications and Significance

The 7-aryl-4-iodoquinoline scaffold is a highly valuable platform for further chemical exploration. The aryl group at the 7-position is a key pharmacophore in many biologically active molecules, contributing to interactions with biological targets.[14][15][16] The 4-iodo group is a particularly versatile functional handle, enabling a wide range of subsequent cross-coupling reactions such as Sonogashira (alkyne insertion), Heck (alkene insertion), Stille, or a second Suzuki coupling, allowing for the rapid diversification and synthesis of complex molecular architectures for drug discovery programs and advanced materials development.[17]

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Bases: Anhydrous potassium carbonate is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Gas: Handle compressed gas cylinders with care and ensure they are properly secured.

References

The Strategic Utility of 7-Bromo-4-iodoquinoline in the Synthesis of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Rise of Targeted Cancer Therapy

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent scaffold for developing molecules that can precisely interact with biological targets. In the realm of oncology, quinoline derivatives have emerged as a privileged class of compounds, particularly in the development of kinase inhibitors.[1] Kinases are a family of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), it is possible to inhibit tumor growth and angiogenesis.[2][3]

This technical guide focuses on 7-bromo-4-iodoquinoline , a highly functionalized quinoline derivative that serves as a versatile intermediate in the synthesis of potent anticancer agents. The strategic placement of two different halogen atoms at the C4 and C7 positions, each with distinct reactivity, allows for selective and sequential chemical modifications. This differential reactivity is the key to its utility, enabling researchers to build molecular complexity and fine-tune the pharmacological properties of the final compounds. This document provides an in-depth look at the synthesis of this compound, its physicochemical properties, and detailed protocols for its application in the synthesis of kinase inhibitors via palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 700871-87-0[4]
Molecular Formula C₉H₅BrIN[4]
Molecular Weight 333.95 g/mol [4]
Appearance Expected to be a solidN/A
Storage Store under inert gas (Nitrogen or Argon) at 2-8 °CN/A

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • First Aid:

    • In case of skin contact: Wash immediately with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 3-bromoaniline. The initial step involves the construction of the quinoline core to form 7-bromo-4-chloroquinoline, which is then converted to the target molecule via a Finkelstein (halogen exchange) reaction.

Synthesis_Workflow A 3-Bromoaniline B 7-Bromo-4-chloroquinoline A->B Gould-Jacobs Reaction & Chlorination C This compound B->C Finkelstein Reaction

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 7-Bromo-4-chloroquinoline

This procedure is adapted from established methods for the synthesis of substituted 4-chloroquinolines.[5]

Protocol:

  • Gould-Jacobs Reaction:

    • In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline (1.0 eq) and diethyl(ethoxymethylidene)malonate (1.1 eq).

    • Heat the mixture at 130-140 °C for 2 hours.

    • Increase the temperature to 240-250 °C and continue heating for an additional 30 minutes to effect cyclization.

    • Cool the reaction mixture and triturate with ether to obtain the crude 7-bromo-4-hydroxyquinoline.

  • Chlorination:

    • To the crude 7-bromo-4-hydroxyquinoline (1.0 eq), cautiously add phosphorus oxychloride (POCl₃, 5-10 eq).

    • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 8-9.

    • The product will precipitate out of solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 7-bromo-4-chloroquinoline.

Part 2: Synthesis of this compound via Finkelstein Reaction

This protocol is based on the well-established Finkelstein reaction for halogen exchange and is analogous to the synthesis of 6-bromo-4-iodoquinoline.[6][7][8]

Protocol:

  • In a round-bottom flask, dissolve 7-bromo-4-chloroquinoline (1.0 eq) in a suitable solvent such as acetonitrile or acetone.

  • Add an excess of sodium iodide (NaI, 3-5 eq).

  • Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS. The precipitation of sodium chloride (NaCl) from the reaction mixture drives the equilibrium towards the product.[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate or dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Application in Anticancer Drug Synthesis: A Gateway to Kinase Inhibitors

The unique reactivity of the C-I and C-Br bonds in this compound makes it an ideal starting material for the synthesis of multi-substituted quinolines via sequential palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond in these reactions, allowing for selective functionalization at the C4 position first, followed by modification at the C7 position.[10]

This sequential functionalization is a powerful strategy for building libraries of compounds for screening as kinase inhibitors, particularly targeting the VEGFR-2 signaling pathway, which is crucial for angiogenesis in tumors.[11]

Drug_Dev_Workflow A This compound B Suzuki or Sonogashira Reaction at C4 A->B C 7-Bromo-4-substituted-quinoline B->C D Suzuki or Sonogashira Reaction at C7 C->D E 4,7-Disubstituted-quinoline (Kinase Inhibitor Candidate) D->E

Caption: Drug development workflow using this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4 Position

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[12] Due to the higher reactivity of the C-I bond, the Suzuki coupling will preferentially occur at the C4 position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system and the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 7-bromo-4-arylquinoline derivative.

Protocol 2: Sonogashira Cross-Coupling at the C4 Position

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][13]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and CuI.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 7-bromo-4-alkynylquinoline.

Subsequent Functionalization at the C7 Position

The resulting 7-bromo-4-substituted-quinoline intermediate can then undergo a second Suzuki or Sonogashira coupling reaction under similar or slightly more forcing conditions to introduce a second point of diversity at the C7 position, thus generating a library of 4,7-disubstituted quinolines for biological evaluation.

Conclusion

This compound is a strategically important and highly versatile intermediate for the synthesis of complex quinoline derivatives with potential anticancer activity. Its differential halogenation allows for selective and sequential functionalization, making it an invaluable tool for medicinal chemists in the design and synthesis of novel kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and utilize this powerful building block in their drug discovery programs.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Iodoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a vast spectrum of biological activities. Among these, the 4-aminoquinoline framework is of paramount importance, forming the structural basis for a multitude of therapeutic agents, including antimalarials, anticancer agents, and anti-inflammatory drugs.[1][2] The development of robust and versatile synthetic routes to access diverse 4-substituted quinolines is therefore a critical endeavor for researchers in both academic and industrial settings. This guide provides a detailed exploration of the protocols for nucleophilic aromatic substitution (SNAr) on 4-iodoquinolines, a key substrate for the construction of these valuable molecules.

Mechanistic Underpinnings: Activating the Quinoline Core for Nucleophilic Attack

The direct displacement of a leaving group from an aromatic ring by a nucleophile, known as nucleophilic aromatic substitution (SNAr), is a fundamental transformation in organic synthesis. The quinoline ring system, with its electron-deficient pyridine ring, is inherently activated towards nucleophilic attack, particularly at the C2 and C4 positions. This activation is a consequence of the nitrogen atom's ability to stabilize the negative charge in the intermediate Meisenheimer complex through resonance.

The general mechanism for the SNAr reaction on a 4-haloquinoline proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Attack: The nucleophile adds to the C4 position of the quinoline ring, which is activated by the ring nitrogen. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the electronegative nitrogen atom, which provides significant stabilization.

  • Leaving Group Departure: The aromaticity of the quinoline ring is restored by the elimination of the halide leaving group.

The reactivity of the 4-haloquinoline substrate is significantly influenced by the nature of the halogen. In classical SNAr reactions, the rate-determining step is typically the nucleophilic attack. Therefore, more electronegative halogens, which increase the electrophilicity of the carbon atom, lead to faster reaction rates. The general reactivity trend for 4-haloquinolines in uncatalyzed SNAr is:

4-Fluoroquinoline > 4-Chloroquinoline > 4-Bromoquinoline > 4-Iodoquinoline

However, in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the initial step is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond strength of C-X (where X is a halogen) decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, the order of reactivity is inverted:

4-Iodoquinoline > 4-Bromoquinoline > 4-Chloroquinoline > 4-Fluoroquinoline

This reversal in reactivity is a key consideration when selecting the appropriate synthetic strategy. While 4-iodoquinolines may be less reactive in traditional SNAr, they are excellent substrates for palladium- and copper-catalyzed C-N bond-forming reactions.

Transition-Metal-Catalyzed C-N Cross-Coupling Reactions: The Modern Approach

For a broad range of nucleophiles, particularly less nucleophilic amines, transition-metal-catalyzed cross-coupling reactions have become the methods of choice for the synthesis of 4-aminoquinolines.[3] These reactions offer milder conditions, broader substrate scope, and higher functional group tolerance compared to traditional SNAr.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[3] It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base and a phosphine ligand. For 4-iodoquinolines, this reaction is particularly effective due to the high reactivity of the C-I bond towards oxidative addition.

Key Components and Their Roles:

  • Palladium Precatalyst: A source of palladium(0), which is the active catalytic species. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate), which is reduced in situ. More advanced, air-stable precatalysts that incorporate the ligand, such as XPhos-Pd-G3, offer improved reactivity and reproducibility.[4]

  • Phosphine Ligand: Crucial for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and influencing the substrate scope. Bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, and RuPhos are often highly effective.[5]

  • Base: Required to deprotonate the amine, forming the more nucleophilic amide, and to neutralize the hydrogen halide formed during the reaction. The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of the substrates. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, deoxygenated aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.

Detailed Protocol: Buchwald-Hartwig Amination of 4-Iodoquinoline with a Primary Aliphatic Amine

This protocol provides a general procedure for the coupling of 4-iodoquinoline with a primary aliphatic amine. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • 4-Iodoquinoline

  • Primary aliphatic amine (e.g., n-butylamine)

  • Pd₂(dba)₃

  • XPhos[4]

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, deoxygenated toluene

  • Schlenk tube or microwave vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add 4-iodoquinoline (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv. Pd), XPhos (0.04 equiv.), and NaOtBu (1.4 equiv.) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Addition of Reagents: Add anhydrous, deoxygenated toluene to achieve a concentration of approximately 0.1 M. Then, add the primary aliphatic amine (1.2 equiv.) via syringe.

  • Reaction: Seal the tube or vial and heat the reaction mixture with stirring.

    • Conventional Heating: Heat to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

    • Microwave Irradiation: Heat to 120-150 °C for 10-30 minutes.[6]

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[7] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols with the use of ligands allow for milder and more efficient transformations. Copper-catalyzed reactions can be a cost-effective alternative to palladium-catalyzed methods and are particularly effective for the coupling of anilines and other N-heterocycles.

Key Components and Their Roles:

  • Copper Catalyst: Copper(I) salts, such as CuI (copper(I) iodide), are most commonly used.

  • Ligand: The use of a ligand is often crucial for achieving high yields under milder conditions. Simple and inexpensive ligands like L-proline, N,N'-dimethylethylenediamine (DMEDA), and various phenanthrolines have proven effective.

  • Base: A base is required to deprotonate the amine. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed.

  • Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are typically used.

Detailed Protocol: Ullmann Condensation of 4-Iodoquinoline with an Aniline

This protocol provides a general procedure for the copper-catalyzed coupling of 4-iodoquinoline with an aniline derivative.

Materials:

  • 4-Iodoquinoline

  • Aniline derivative

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a reaction vial, add 4-iodoquinoline (1.0 equiv.), the aniline derivative (1.5 equiv.), CuI (0.1 equiv.), L-proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.2 M.

  • Reaction: Seal the vial and heat the reaction mixture with stirring at 100-130 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes typical reaction parameters for the palladium- and copper-catalyzed amination of 4-iodoquinolines.

ParameterBuchwald-Hartwig Amination (Palladium-Catalyzed)Ullmann Condensation (Copper-Catalyzed)
Catalyst Pd₂(dba)₃, Pd(OAc)₂, XPhos-Pd-G3CuI, Cu₂O
Ligand XPhos, SPhos, RuPhos, BrettPhosL-proline, DMEDA, Phenanthroline
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THFDMSO, DMF, NMP
Temperature 80-110 °C (conventional), 120-150 °C (microwave)100-130 °C
Nucleophile Scope Broad: primary/secondary aliphatic/aromatic aminesGood: Anilines, N-heterocycles, amides

Visualizing the Catalytic Cycles

To better understand the mechanistic intricacies of these powerful transformations, the following diagrams illustrate the catalytic cycles for the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-I Pd(II)_Complex Pd(II) Intermediate (Ar)Pd(I)L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange R'R''NH, Base Amido_Complex Pd(II) Amido Complex (Ar)Pd(NR'R'')L Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Ullmann_Condensation_Catalytic_Cycle Cu(I)L Active Cu(I) Catalyst Amide_Formation Copper Amide Formation Cu(I)L->Amide_Formation R'R''NH, Base Cu_Amide Cu(I) Amide Complex (R'R''N)CuL Amide_Formation->Cu_Amide Oxidative_Addition Oxidative Addition Cu_Amide->Oxidative_Addition Ar-I Cu(III)_Complex Cu(III) Intermediate (Ar)Cu(NR'R'')(I)L Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)L Ar-NR'R''

References

Application Notes and Protocols for the Suzuki Coupling of Haloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoline Scaffolds and the Suzuki Coupling

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development. Its presence in the core structure of numerous natural products and synthetic compounds has led to a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The ability to functionalize the quinoline core at various positions is therefore of paramount importance for the systematic exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.

Among the myriad of synthetic methodologies for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild reaction conditions, and broad functional group tolerance.[1][2] This reaction enables the coupling of a haloquinoline with a boronic acid or its ester, providing a powerful and versatile tool for the synthesis of aryl- and heteroaryl-substituted quinolines.[3][4] This guide provides an in-depth exploration of the experimental workflow for the Suzuki coupling of haloquinolines, offering insights into the underlying principles and a detailed protocol for researchers, scientists, and drug development professionals.

Understanding the Core Reaction: Mechanism and Key Components

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] A fundamental understanding of this cycle is crucial for rational experimental design and troubleshooting.

The three primary steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloquinoline, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1]

  • Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[6][7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][7]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products A Pd(0)Ln B [Haloquinoline-Pd(II)Ln-X] A->B Oxidative Addition C [Haloquinoline-Pd(II)Ln-OR] B->C Base D [Aryl-Pd(II)Ln-Quinoline] C->D Transmetalation (R'-B(OH)2) D->A Reductive Elimination Product Coupled Product (Ar-R') D->Product Haloquinoline Haloquinoline (Ar-X) Haloquinoline->B BoronicAcid Boronic Acid (R'-B(OH)2) BoronicAcid->C Base Base Base->B caption Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Designing the Experimental Workflow: A Step-by-Step Rationale

The success of a Suzuki coupling reaction with a haloquinoline hinges on the judicious selection of several key parameters. This section delves into the "why" behind these choices, providing a framework for designing a robust experimental protocol.

The Haloquinoline Substrate: Reactivity and Positional Isomers

The nature and position of the halogen atom on the quinoline ring significantly influence its reactivity. The general order of reactivity for the halide is I > Br > Cl.[7]

  • Iodo- and Bromoquinolines: These are generally more reactive and are often the substrates of choice for initial investigations. Standard palladium catalysts and ligands are typically effective.

  • Chloroquinolines: Due to the stronger carbon-chlorine bond, chloroquinolines are less reactive and often require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands.[8][9] However, their lower cost and wider availability make them attractive starting materials.[8]

The position of the halogen also plays a role. Halogens at the 2- and 4-positions are activated towards oxidative addition due to the electron-withdrawing effect of the quinoline nitrogen. Halogens on the benzo-fused ring of the quinoline may exhibit different reactivities.

The Boronic Acid Partner: Stability and Stoichiometry

A wide variety of aryl and heteroaryl boronic acids are commercially available or can be readily synthesized.

  • Purity: The purity of the boronic acid is critical, as impurities can poison the catalyst or lead to side reactions.[10]

  • Stability: Boronic acids can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[11][12] This is more prevalent with electron-rich or certain heteroaryl boronic acids. Using a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) can help compensate for any degradation.[8] In cases of significant instability, more stable boronate esters, such as pinacol esters, can be employed.[11][13]

The Palladium Catalyst and Ligand: The Heart of the Reaction

The choice of the palladium source and the accompanying ligand is arguably the most critical factor in a successful Suzuki coupling.

  • Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ and PdCl₂(dppf).[8][14] Pd(0) is the active catalytic species; if a Pd(II) source is used, it must be reduced in situ.[15]

  • Ligands: Ligands play a crucial role in stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[11][16]

    • Triphenylphosphine (PPh₃): A common, general-purpose ligand suitable for many couplings with bromo- and iodoquinolines.

    • Bulky, Electron-Rich Phosphines: For less reactive chloroquinolines or challenging couplings, ligands such as SPhos, XPhos, RuPhos, and tricyclohexylphosphine (PCy₃) are often necessary to facilitate the difficult oxidative addition step.[8][14][16]

    • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, offering high stability and reactivity.[7]

The Base: The Activator

The base is essential for the transmetalation step, where it activates the boronic acid to form a more reactive boronate species.[6][17] The choice of base can significantly impact the reaction rate and yield.

  • Common Bases: A variety of inorganic bases are commonly used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[6]

  • Base Strength and Solubility: The strength and solubility of the base are important considerations. For challenging couplings, stronger bases like K₃PO₄ are often preferred.[8] Cesium carbonate (Cs₂CO₃) is also highly effective, partly due to its better solubility in organic solvents.[6]

  • Substrate Compatibility: If the haloquinoline or boronic acid contains base-sensitive functional groups (e.g., esters), a milder base like potassium fluoride (KF) may be necessary.[14]

The Solvent System: Creating the Right Environment

The solvent system must be capable of dissolving the reactants to a sufficient extent and be stable under the reaction conditions.

  • Aprotic Polar Solvents: Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[8][11]

  • The Role of Water: Often, a small amount of water is added to the organic solvent.[11] Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[8] However, in cases where protodeboronation is a significant issue, anhydrous conditions may be preferable.[15]

Detailed Experimental Protocol: Suzuki Coupling of 2-Chloroquinoline with Phenylboronic Acid

This protocol provides a representative procedure for the Suzuki coupling of a less reactive chloroquinoline. It should be adapted and optimized for different substrates.

Materials:

  • 2-Chloroquinoline (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, tribasic, 2.0 mmol, 2.0 equiv, finely powdered)

  • 1,4-Dioxane (anhydrous, 4 mL)

  • Water (degassed, 1 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with septum)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloroquinoline, phenylboronic acid, Pd(OAc)₂, SPhos, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes. This is crucial to prevent oxygen from deactivating the catalyst.[15]

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired 2-phenylquinoline.[5]

Data Presentation and Troubleshooting

Systematic optimization is often necessary to achieve high yields. The following tables provide a guide for experimental design and troubleshooting common issues.

Table 1: Guide to Reaction Parameter Optimization
ParameterInitial ConditionOptimization StrategyRationale
Catalyst/Ligand Pd(OAc)₂ / SPhosScreen other Buchwald-type ligands (e.g., XPhos, RuPhos) or NHC-based catalysts.[8][14]To enhance the rate of oxidative addition for unreactive chlorides.[16]
Base K₃PO₄Try K₂CO₃, Cs₂CO₃, or KF.[6][8]Base strength and solubility can significantly affect the transmetalation step.[18]
Solvent Dioxane/WaterScreen Toluene/Water, THF/Water, or anhydrous conditions.[8][11]Solvent polarity and the presence of water can influence solubility and side reactions.[19]
Temperature 100 °CIncrease temperature (up to 120 °C) or consider microwave heating.[20]Higher temperatures can overcome activation energy barriers.
Table 2: Common Issues and Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently reactive haloquinoline. 3. Reaction not properly degassed.1. Use a fresh catalyst and ensure anhydrous/degassed solvents. 2. Switch to a more active catalyst/ligand system.[8] 3. Ensure a robust inert atmosphere is maintained throughout the reaction.[15]
Protodeboronation 1. Unstable boronic acid. 2. Harsh basic conditions. 3. Presence of excess water.1. Use a more stable boronate ester (e.g., pinacol ester).[8] 2. Switch to a milder base (e.g., KF).[15] 3. Run the reaction under anhydrous conditions.[15]
Homocoupling 1. Presence of oxygen. 2. Catalyst decomposition.1. Thoroughly degas all solvents and reagents.[12] 2. Screen different ligands to improve catalyst stability.[12]
Dehalogenation The haloquinoline is reduced instead of coupled.This can be complex, but altering the ligand, base, or solvent may minimize this side reaction.[12]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized quinolines. A thorough understanding of the reaction mechanism and the role of each component is essential for developing a successful experimental workflow. By systematically considering the reactivity of the haloquinoline, the stability of the boronic acid, and the optimal combination of catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse range of quinoline derivatives for applications in drug discovery and materials science.

References

The Strategic Utility of 7-Bromo-4-iodoquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold Designed for Diversity

In the landscape of medicinal chemistry, the quinoline core is a privileged scaffold, forming the foundation of numerous therapeutic agents due to its versatile biological activities, including anticancer and anti-inflammatory properties.[1][2] The strategic functionalization of this core is paramount in drug discovery to fine-tune pharmacological profiles. 7-Bromo-4-iodoquinoline emerges as a pre-functionalized and highly valuable starting material, engineered for sequential and site-selective elaboration. Its unique arrangement of two different halogen atoms—an iodine at the C4 position and a bromine at the C7 position—allows for a programmed introduction of diverse molecular fragments. This guide provides an in-depth exploration of the applications of this compound, focusing on protocols for its strategic use in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.[3]

The primary strategic advantage of this reagent lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and susceptible to oxidative addition to a Pd(0) center than the C-Br bond.[4][5] This reactivity differential enables the selective functionalization of the C4 position under milder conditions, leaving the C7 bromine available for a subsequent, distinct coupling reaction under more forcing conditions. This one-pot or sequential approach is highly efficient for building molecular complexity and generating libraries of analogues for structure-activity relationship (SAR) studies.[1][6]

Physicochemical Properties & Safety

Before proceeding to synthetic protocols, it is crucial to understand the properties and handling requirements of this compound and related haloquinolines.

PropertyValue
Molecular Formula C₉H₅BrIN
Molecular Weight 333.95 g/mol
Appearance Expected to be a solid
Solubility Soluble in common organic solvents like DMF, DMSO, Dioxane, and Toluene

Safety & Handling: Haloquinolines should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8] These compounds can be irritating to the skin, eyes, and respiratory tract.[9] All waste materials should be disposed of in accordance with local regulations.

Synthesis of this compound

While not widely commercially available, this compound can be synthesized through a reliable multi-step sequence, analogous to the preparation of its isomers.[8] The following pathway starts from 3-bromoaniline.

G cluster_0 Synthesis Pathway A 3-Bromoaniline B 7-Bromo-4-hydroxyquinoline C 7-Bromo-4-chloroquinoline D This compound

Protocol 1: Synthesis of 7-Bromo-4-hydroxyquinoline This step is achieved via the Conrad-Limpach synthesis.[9]

  • Combine equimolar amounts of 3-bromoaniline and a suitable β-ketoester (e.g., ethyl acetoacetate) in a high-boiling point solvent like Dowtherm A.

  • Heat the mixture to approximately 140 °C for 2-3 hours to form the anilinocrotonate intermediate.

  • Increase the temperature to around 250 °C to induce thermal cyclization. The reaction is typically complete within 30 minutes.

  • Cool the reaction mixture and triturate the resulting solid with a solvent like ethyl acetate or ethanol to precipitate the product.

  • Collect the 7-bromo-4-hydroxyquinoline product by filtration and wash with cold solvent.

Protocol 2: Synthesis of 7-Bromo-4-chloroquinoline

  • Suspend 7-bromo-4-hydroxyquinoline (1.0 equiv) in phosphorus oxychloride (POCl₃, 5-10 equiv).

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring the cooled mixture onto crushed ice.

  • Neutralize with a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) to precipitate the crude product.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Synthesis of this compound This is a Finkelstein-type reaction.[8]

  • Dissolve 7-bromo-4-chloroquinoline (1.0 equiv) in anhydrous acetonitrile.

  • Add an excess of sodium iodide (NaI, 3-5 equiv).

  • Heat the mixture to reflux (approximately 82 °C) for 16-32 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, remove the acetonitrile under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Application in Sequential Cross-Coupling Reactions

The primary application of this compound is as a scaffold for sequential, site-selective cross-coupling reactions. The C4-I bond is targeted first under mild conditions, followed by the functionalization of the more robust C7-Br bond.

G cluster_1 Sequential Functionalization Workflow Start This compound Step1 Step 1: C4-I Coupling (Suzuki, Sonogashira, etc.) Mild Conditions Intermediate 7-Bromo-4-substituted-quinoline Step2 Step 2: C7-Br Coupling (Suzuki, Buchwald-Hartwig, etc.) More Forcing Conditions Product 4,7-Disubstituted Quinoline (Novel Scaffold)

Protocol 4: Selective Suzuki-Miyaura Coupling at the C4-Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[4][10] Due to the higher reactivity of the C-I bond, this reaction can be performed selectively at the C4 position.[11]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the boronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system and the palladium catalyst under the inert atmosphere.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C). The higher reactivity of the iodide should allow for lower temperatures and shorter reaction times, preserving the bromide.[4]

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-6 hours), cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the 7-bromo-4-arylquinoline derivative.

Protocol 5: Selective Sonogashira Coupling at the C4-Position

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations or as structural elements in their own right.[5][12] The C-I bond's high reactivity is again exploited for selectivity.[5]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Base (a bulky amine, e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, the terminal alkyne, and the amine base via syringe.

  • Stir the reaction at room temperature. The reaction is often rapid (1-4 hours) due to the reactive C-I bond.[5]

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® to remove the catalyst and amine salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 7-bromo-4-alkynylquinoline.

Protocol 6: Subsequent Cross-Coupling at the C7-Position

Once the C4 position is functionalized, the remaining C7-bromo group can be subjected to a second cross-coupling reaction, often requiring more forcing conditions (higher temperature, stronger base, or more active catalyst/ligand system).[1]

Example: Buchwald-Hartwig Amination at C7 The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[13][14]

Materials:

  • 7-Bromo-4-substituted-quinoline (from Protocol 4 or 5, 1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 4-8 mol%)[15]

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 7-bromo-4-substituted-quinoline, palladium pre-catalyst, ligand, and base in a reaction tube.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat to a higher temperature (e.g., 90-110 °C) for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with an organic solvent and filter through Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the final 4,7-disubstituted quinoline.

Applications in Drug Discovery Programs

The ability to sequentially introduce different functionalities at the C4 and C7 positions of the quinoline scaffold is highly advantageous in the development of targeted therapies, particularly kinase inhibitors.[16]

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The C4 and C7 positions of the quinoline ring often project into solvent-exposed regions, allowing for the introduction of substituents that can enhance potency, selectivity, or pharmacokinetic properties. For example, an aryl group introduced at C4 via a Suzuki coupling could interact with a hydrophobic pocket, while an amine introduced at C7 via a Buchwald-Hartwig reaction could form a key hydrogen bond or improve solubility.[17]

  • GPCR Modulators: G-protein coupled receptors (GPCRs) are another major class of drug targets. The quinoline scaffold can be used to develop allosteric modulators that bind to sites distinct from the endogenous ligand binding site.[16] The diverse substitution patterns achievable with this compound allow for the creation of libraries to screen for such activity.

  • Fragment-Based Drug Discovery (FBDD): The scaffold can be used to "grow" fragments. A small fragment can be coupled at the C4 position, and after biological evaluation, a second fragment can be introduced at the C7 position to optimize interactions with the target protein.

Conclusion

This compound is a strategically designed building block for medicinal chemistry that enables the efficient and controlled synthesis of complex, disubstituted quinoline derivatives. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, researchers can perform sequential palladium-catalyzed cross-coupling reactions to rapidly generate diverse libraries of compounds. The protocols outlined in this guide provide a framework for utilizing this versatile reagent in drug discovery programs targeting a wide range of diseases. The logical and stepwise approach to diversification offered by this scaffold makes it an invaluable tool for any scientist or researcher in the field of drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Bromo-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 7-Bromo-4-iodoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of achieving high selectivity and yield in this specific transformation.

Troubleshooting Guide

This section addresses common challenges encountered during the Suzuki coupling of this compound, offering explanations and actionable solutions.

Question 1: Why am I observing low to no conversion of my this compound starting material?

Answer:

Low or no conversion in a Suzuki coupling reaction can stem from several factors related to the catalyst, reagents, or reaction environment.

  • Catalyst Inactivity: The Pd(0) active species may not be generating efficiently from the precatalyst, or it may be deactivating prematurely.

    • Solution: Ensure your palladium precatalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is of high purity and has been stored under an inert atmosphere. Consider using a more robust catalyst system, potentially with bulky biaryl phosphine ligands that are known to stabilize the palladium center.[1]

  • Inefficient Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[2][3] If the base is too weak or not sufficiently soluble in the reaction medium, the catalytic cycle can be hindered.

    • Solution: Screen a variety of bases. While common bases like Na₂CO₃ and K₂CO₃ are often effective, stronger bases like K₃PO₄ or Cs₂CO₃ might be necessary, especially with less reactive boronic acids.[2][3] The choice of base can significantly impact reaction yield and rate.[2]

  • Poor Solvent Choice: The solvent system must be appropriate for dissolving the reactants and facilitating the catalytic cycle.

    • Solution: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[4] Ensure the solvents are thoroughly degassed to remove oxygen, which can lead to catalyst deactivation.

  • Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.

    • Solution: Employ rigorous inert atmosphere techniques. This includes using Schlenk lines or a glovebox for reaction setup and ensuring all solvents are properly degassed prior to use.

Question 2: How can I improve the selectivity for the reaction at the C4-Iodo position over the C7-Bromo position?

Answer:

Achieving high selectivity is paramount when working with dihalogenated substrates. The preferential reactivity of the C-I bond over the C-Br bond is the primary driver for selectivity in this case.

  • Exploiting Halogen Reactivity: The generally accepted trend for the reactivity of haloarenes in palladium-catalyzed Suzuki couplings is I > Br > Cl > F.[5] This is attributed to the lower bond dissociation energy of the C-I bond, which facilitates a faster oxidative addition step.[5]

    • Strategy: To favor reaction at the C4-iodo position, use milder reaction conditions. This includes lower temperatures and shorter reaction times. A highly active catalyst that can operate efficiently at lower temperatures will be beneficial.

  • Ligand Choice: The ligand plays a critical role in modulating the reactivity and selectivity of the palladium catalyst.

    • Strategy: For selective mono-arylation, ligands that promote a fast but controlled catalytic cycle are desirable. While standard ligands like PPh₃ can be effective, exploring more specialized ligands can be beneficial. In some cases, the choice of ligand can even reverse the expected selectivity.[6][7]

  • Reaction Stoichiometry: Using a slight excess or a stoichiometric amount of the boronic acid relative to the this compound can help prevent the second coupling reaction from occurring.

    • Strategy: Start with 1.0 to 1.1 equivalents of the boronic acid. Carefully monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant formation of the diarylated product is observed.

Question 3: What are the common side products, and how can I minimize them?

Answer:

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.

    • Minimization: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial.

  • Protodeboronation: The boronic acid can be cleaved by residual water or base before it undergoes transmetalation.[1]

    • Minimization: Ensure the boronic acid is of good quality and stored under dry conditions. While some water is often necessary in the solvent system, excessive amounts should be avoided.

  • Hydrodehalogenation: The haloquinoline can be reduced, replacing the halogen with a hydrogen atom.

    • Minimization: This can be influenced by the choice of solvent and base. Ensure the reaction conditions are not overly harsh.

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the Suzuki coupling of this compound.

Question 1: What is the general mechanism for the selective Suzuki coupling on a dihaloquinoline?

Answer:

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloquinoline. Due to the lower bond energy, this step is faster for the C-I bond than the C-Br bond, which is the basis for selectivity.[5]

  • Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate) is transferred to the palladium center.[2][8]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

For this compound, the initial oxidative addition preferentially occurs at the more reactive C4-Iodo position.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_complex [label="[Ar-Pd(II)L2-I]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation_complex [label="[Ar-Pd(II)L2-R]", fillcolor="#FBBC05", fontcolor="#202124"]; Product_complex [label="Ar-R + Pd(0)Ln", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArI [label="this compound\n(Ar-I)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronic_Acid [label="R-B(OH)2 + Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OA_complex [label=" Oxidative\n Addition"]; ArI -> OA_complex; OA_complex -> Transmetalation_complex [label=" Transmetalation"]; Boronic_Acid -> Transmetalation_complex; Transmetalation_complex -> Product_complex [label=" Reductive\n Elimination"]; Product_complex -> Pd0 [label=" Catalyst\n Regeneration"]; } mend

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Question 2: How do I choose the right palladium catalyst and ligand for this transformation?

Answer:

The choice of the palladium source and the accompanying ligand is critical for success.

  • Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Pd(II) precatalysts like Pd(OAc)₂ need to be reduced in situ to the active Pd(0) species.[9]

  • Ligands:

    • Triphenylphosphine (PPh₃): A standard, versatile ligand that is often effective.

    • Bulky Biaryl Phosphine Ligands (e.g., SPhos, XPhos): These can enhance catalyst stability and activity, allowing for lower catalyst loadings and milder reaction conditions.

    • Bidentate Ligands (e.g., dppf, Xantphos): These can offer increased stability to the palladium center.[1]

The optimal choice often requires screening a few catalyst/ligand combinations for a specific substrate pair.

Question 3: What is the role of the base, and how does its choice affect the reaction outcome?

Answer:

The base plays a multifaceted role in the Suzuki coupling.[2] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which then facilitates the transmetalation step.[3] The choice of base can influence the reaction rate and yield.[2]

  • Common Bases:

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used and often effective. Cesium carbonate is a stronger and more soluble base that can be beneficial in challenging couplings.

    • Phosphates (K₃PO₄): A strong base that is often used with sterically hindered substrates.

    • Hydroxides (NaOH, KOH): Can be effective but may promote side reactions if not used carefully.

    • Fluorides (KF): A milder base that can be useful for substrates with base-sensitive functional groups.[10]

Question 4: Which solvent systems are most effective for the Suzuki coupling of this compound?

Answer:

The ideal solvent system needs to solubilize all reaction components to a reasonable extent. A mixture of an organic solvent and water is typically employed.

  • Common Organic Solvents:

    • 1,4-Dioxane: A very common and effective solvent for Suzuki couplings.

    • Tetrahydrofuran (THF): Another widely used ethereal solvent.

    • Toluene: A non-polar solvent that can be effective, particularly at higher temperatures.

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be beneficial for less soluble substrates.[11]

The ratio of the organic solvent to water often needs to be optimized, typically ranging from 3:1 to 10:1. The choice of solvent can also influence selectivity in some cases.[12][13]

Data Presentation

Table 1: Recommended Starting Conditions for Selective Suzuki Coupling at the C4-Iodo Position

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Readily available and generally effective for this type of transformation.
Boronic Acid 1.1 equivalentsA slight excess helps drive the reaction to completion without promoting significant diarylation.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Provides sufficient basicity to promote the reaction. K₃PO₄ is a stronger option for less reactive systems.
Solvent 1,4-Dioxane/Water (4:1 v/v)A versatile solvent system that effectively dissolves a wide range of substrates and reagents.[4]
Temperature 80-100 °CA good starting temperature range to ensure a reasonable reaction rate without excessive side product formation.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the palladium catalyst.

Experimental Protocols

Protocol 1: Selective Suzuki Coupling at the C4-Iodo Position of this compound

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Reaction Setup:\n- this compound\n- Boronic Acid\n- Catalyst & Base"]; inert [label="Establish Inert Atmosphere\n(Argon/Nitrogen)"]; solvent [label="Add Degassed Solvent"]; react [label="Heat and Stir"]; monitor [label="Monitor Reaction\n(TLC/LC-MS)"]; workup [label="Aqueous Workup"]; purify [label="Column Chromatography"]; end [label="Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> inert; inert -> solvent; solvent -> react; react -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> end; } mend

Caption: A typical experimental workflow for a Suzuki coupling reaction.[14]

References

Preventing side reactions in dihaloquinoline functionalization

Author: BenchChem Technical Support Team. Date: January 2026

To: The Scientific Community From: Gemini Applications Science Team Subject: Troubleshooting Guide for Preventing Side Reactions in Dihaloquinoline Functionalization

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions encountered during the selective functionalization of dihaloquinolines. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve higher yields and cleaner product profiles.

Section 1: Troubleshooting Chemoselectivity

One of the primary challenges in dihaloquinoline chemistry is achieving selective functionalization at a single halogen position. The inherent electronic properties of the quinoline ring dictate the relative reactivity of each position.

Frequently Asked Question (FAQ): Why is my reaction not selective?

Answer: The reactivity of haloquinolines in palladium-catalyzed cross-coupling reactions is largely governed by the electronic properties of the quinoline ring and the position of the substituents. The pyridine ring is electron-deficient, making chloro-substituents at the C2 and C4 positions more susceptible to oxidative addition. In contrast, halogens on the benzene ring (C5, C6, C7, C8) are generally less reactive.

The typical order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl.[1][2][3] This is due to the bond dissociation energies of the carbon-halogen bond; the weaker C-Br bond is cleaved more readily by the palladium catalyst during the oxidative addition step compared to the stronger C-Cl bond.[1][3]

Troubleshooting Guide: Improving Chemoselectivity

Problem: Poor selectivity is observed in the functionalization of a 2,4-dichloroquinoline, with a mixture of C2- and C4-substituted products.

  • Underlying Cause (The "Why"): The C4 position is generally more reactive than the C2 position due to its vinylogous amide character, which makes it more electron-deficient. However, under forcing conditions or with highly active catalysts, selectivity can be lost. Steric hindrance also plays a crucial role; the C2 position is more sterically encumbered by the quinoline nitrogen.[4]

  • Solutions & Optimizations:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos can sterically shield the palladium center, favoring reaction at the less hindered C4 position and preventing coordination of the quinoline nitrogen to the catalyst, which can inhibit the reaction.[5]

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity. Start at a lower temperature and slowly increase it until the reaction proceeds at a reasonable rate.

    • Choice of Halogen: If synthesizing the starting material is an option, consider using a mixed dihaloquinoline (e.g., 2-chloro-4-bromoquinoline). The significant difference in reactivity between bromine and chlorine will heavily favor initial functionalization at the C4-bromo position.[3]

Problem: In a 6-bromo-2-chloroquinoline, amination is occurring at both positions instead of selectively at the C6-bromo position.

  • Underlying Cause (The "Why"): While the C-Br bond is more reactive than the C-Cl bond, the C2-chloro position is activated by the electron-deficient pyridine ring. Highly active catalyst systems developed for aryl chlorides can sometimes overcome the inherent reactivity difference of the halogens.

  • Solutions & Optimizations:

    • Ligand and Catalyst System: A key study on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline found that specific ligand/catalyst combinations were crucial.[6] The use of bidentate phosphine ligands like BINAP or DPPF can provide good results, as they are less prone to ligand displacement by the basic quinoline nitrogen.[7][8]

    • Base Selection: Use a milder base. Strong bases like NaOtBu might promote reactivity at the less reactive C2-chloride position, especially at higher temperatures.[1] Consider screening weaker bases like K₂CO₃ or Cs₂CO₃.

    • Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine coupling partner to favor the mono-amination product at the more reactive C6-position.

Section 2: General Troubleshooting for Common Side Reactions

Beyond selectivity, several other side reactions can plague dihaloquinoline functionalizations, leading to reduced yields and complex purification challenges.

Troubleshooting Guide: Minimizing Hydrodehalogenation

Problem: A significant amount of the starting dihaloquinoline is being converted to a mono-haloquinoline (halogen replaced by hydrogen), reducing the yield of the desired cross-coupled product.

  • Underlying Cause (The "Why"): Hydrodehalogenation is a common side reaction where the aryl halide is reduced.[2][9] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[2][10] This can be generated from the reaction of the palladium complex with bases (especially alkoxides), solvents (like alcohols), or trace water.[2][10] This Pd-H species can then reductively eliminate with the quinoline group to form the undesired byproduct.[2]

  • Solutions & Optimizations:

StrategyRecommended ActionExpected Outcome
Solvent Choice Switch to aprotic solvents like dioxane, THF, or toluene. Avoid alcohol-based solvents.[2]Reduces the primary source for Pd-H formation.[10]
Base Selection Avoid strong alkoxide bases if possible. Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2]Minimizes base-mediated generation of palladium hydrides.
Water Content Ensure all reagents and solvents are rigorously dried for anhydrous reactions.Prevents water from acting as a hydride source.
Ligand Screening Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2]These ligands can accelerate the desired reductive elimination over the hydrodehalogenation pathway.

Troubleshooting Workflow for Hydrodehalogenation

G start Hydrodehalogenation Observed q1 Is an alcohol solvent or alkoxide base used? start->q1 sol1 Switch to aprotic solvent (Toluene, Dioxane) and a weaker base (K₂CO₃, K₃PO₄). q1->sol1 Yes q2 Are reagents and solvents anhydrous? q1->q2 No sol1->q2 sol2 Rigorously dry all components. Use freshly distilled/degassed solvents. q2->sol2 No q3 What ligand is being used? q2->q3 Yes sol2->q3 sol3 Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, NHCs). q3->sol3 end Reaction Optimized sol3->end

Caption: Troubleshooting workflow for hydrodehalogenation.

Troubleshooting Guide: Preventing Homocoupling

Problem: The boronic acid reagent in a Suzuki-Miyaura coupling is reacting with itself, forming a symmetrical biaryl byproduct and consuming the starting material.

  • Underlying Cause (The "Why"): Homocoupling is primarily caused by the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[11][12] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then catalyzes the homocoupling of two molecules of the boronic acid.[11][12][13] This is especially problematic when using Pd(II) precatalysts that require in-situ reduction.[13]

  • Solutions & Optimizations:

    • Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solution for 20-30 minutes or by using several freeze-pump-thaw cycles.[13] Maintain a positive pressure of inert gas throughout the reaction.[13]

    • Catalyst Choice: Consider using a Pd(0) source like Pd₂(dba)₃ directly, which does not require a reduction step that can initiate homocoupling.[13] If using a Pd(II) precatalyst, adding a mild reducing agent can help suppress homocoupling.[14]

    • Reagent Stability: Use more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[11][13] This can mitigate both homocoupling and protodeboronation side reactions.[11]

    • Slow Addition: In some cases, slow addition of the boronate ester can be critical in suppressing the formation of a homocoupled impurity.[14]

Catalytic Cycle and Common Side Reactions

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) PdII_Ox Pd(II) Pd0->PdII_Ox O₂ Trans Ar-Pd(II)-R(L₂) OxAdd->Trans Transmetalation (R-B(OR)₂) PdH Pd-H Species OxAdd->PdH + Base/Solvent/H₂O RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Ar-R Dehalo Hydrodehalogenation (Ar-H) Homo Homocoupling (R-R) PdH->Dehalo PdII_Ox->Homo + 2 R-B(OR)₂

References

Purification of 7-Bromo-4-iodoquinoline derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of 7-Bromo-4-iodoquinoline derivatives via column chromatography. The unique chemical nature of this scaffold—possessing a basic nitrogen atom, two different halogens, and potential sensitivity to acidic conditions—presents specific purification hurdles. This document provides in-depth, experience-driven solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions - Foundational Strategy

This section addresses the most common initial queries and establishes a robust workflow to prevent common pitfalls before they occur.

Q1: I have my crude this compound reaction mixture. What is the absolute first step before attempting column purification?

A1: The mandatory first step is a thorough analysis using Thin Layer Chromatography (TLC).[1] TLC is a microcosm of column chromatography and provides critical data for planning your separation.[2] It allows you to visualize the number of components in your mixture, determine the optimal solvent system for separation, and assess the stability of your compound on the stationary phase.[3] Attempting a column without prior TLC analysis is inefficient and risks the loss of valuable material.

Q2: How do I select the optimal solvent system (mobile phase) for my separation using TLC?

A2: The goal is to find a solvent mixture that provides good separation between your target compound and its impurities, with the target compound having an Rf value between 0.2 and 0.4.[4][5]

  • Starting Point: For a molecule like this compound, which is moderately polar, a good starting point is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).[6] Begin with a system such as 20% ethyl acetate in hexanes.

  • Optimization:

    • If Rf is too low (<0.2): Your compound is sticking to the silica too strongly. Increase the polarity of the mobile phase by gradually increasing the proportion of ethyl acetate.[5]

    • If Rf is too high (>0.4): Your compound is moving too quickly with the solvent. Decrease the mobile phase polarity by reducing the proportion of ethyl acetate.[5]

  • Causality: The separation occurs because each compound in the mixture establishes an equilibrium between being adsorbed to the polar stationary phase (silica gel) and dissolving in the mobile phase.[2] By adjusting the solvent's polarity, you shift this equilibrium to achieve differential migration rates up the TLC plate.[7]

Q3: My TLC plate shows significant streaking or tailing for my target compound spot. What does this mean and how do I fix it?

A3: Streaking is a classic indicator of an undesirable interaction between your compound and the stationary phase. For quinoline derivatives, the basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5] This acid-base interaction causes the compound to "drag" instead of moving as a compact spot, which will translate to broad peaks and poor separation on a column.

  • The Solution: Deactivate the silica gel by adding a small amount of a basic modifier, typically 0.5-2% triethylamine (TEA), to your chosen mobile phase.[5][8] Run a new TLC plate with this modified eluent. You should observe a significant improvement in spot shape. This same modified solvent system should then be used for the column itself.

Q4: Should I use silica gel or alumina as my stationary phase?

A4: Silica gel is the most common and default choice. However, if your this compound derivative proves to be highly sensitive to the acidic nature of silica, even with triethylamine, an alternative stationary phase is warranted.[9]

  • Silica Gel: The go-to choice due to its versatility. Use Grade 60 with a particle size of 230-400 mesh for standard flash chromatography. Always consider deactivating it with TEA for quinoline compounds.[5]

  • Alumina: A good alternative for acid-sensitive compounds.[5] It is available in acidic, neutral, and basic grades. For this application, neutral or basic alumina would be the logical choice to avoid degradation and improve peak shape.

  • 2D TLC Test: To definitively check for on-plate degradation, you can perform a 2D TLC. Spot your compound in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, it will be on the diagonal. A new spot off the diagonal indicates degradation.[10]

Section 2: Troubleshooting Guide - Addressing In-Process Issues

This section provides solutions to specific problems you may encounter during the column chromatography experiment itself.

Problem 1: Compound Degradation on the Column

Q: I ran my column, but my yield is very low, and I've isolated fractions containing unknown impurities not present in the initial TLC. I suspect my compound is decomposing. What should I do?

A: This is a critical issue often caused by prolonged contact with an acidic stationary phase.[5][9] The iodo-group, in particular, can be labile under certain conditions.

  • Primary Cause: The acidic silanol groups on silica gel can catalyze decomposition reactions, especially over the extended duration of a column run.

  • Solutions, in order of implementation:

    • Deactivate the Silica Gel: If you haven't already, prepare your silica slurry and run the column using an eluent containing 1-2% triethylamine. This neutralizes the most aggressive acidic sites.[5][8]

    • Minimize Contact Time: Use flash chromatography (applying pressure) rather than gravity chromatography to significantly reduce the time the compound spends on the column.[2][5] A shorter, wider column can also help.[5]

    • Switch to an Alternative Stationary Phase: If decomposition persists, switch to a more inert stationary phase like neutral or basic alumina, which is less harsh for basic, acid-sensitive compounds.[5]

Problem 2: Poor Separation of Closely-Eluting Compounds

Q: My this compound product and a key impurity (e.g., unreacted starting material) have very similar Rf values, and my column fractions are all cross-contaminated. How can I improve the resolution?

A: Separating compounds with similar polarities is a common challenge that requires methodical optimization.[5]

  • Solutions to Enhance Resolution:

    • Fine-Tune the Mobile Phase: A small change in solvent polarity can have a large impact. Systematically screen solvent systems on TLC. Sometimes switching solvent families entirely (e.g., from Ethyl Acetate/Hexane to Dichloromethane/Methanol or Ether/Hexane) can alter selectivity and improve separation.[6][11]

    • Employ Gradient Elution: Start the column with a less polar solvent system to allow the faster-moving impurity to elute first. Then, gradually increase the polarity of the mobile phase over time to elute your more polar target compound. This technique sharpens peaks and can resolve compounds that co-elute under isocratic (constant solvent) conditions.[2][5]

    • Reduce the Column Load: Overloading the column is a primary cause of poor separation.[5] A good rule of thumb is to use a silica gel-to-crude material mass ratio of at least 30:1, and potentially up to 100:1 for very difficult separations.[5]

    • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and failed separation. Pack the column as a homogenous slurry to ensure a uniform stationary phase bed.[1]

Problem 3: Product Is Stuck at the Origin or Running with the Solvent Front

Q: I've started my column, but my compound is either not moving from the top (Rf=0) or it's all coming out in the first few fractions (Rf=1). What did I do wrong?

A: This indicates a severe mismatch between the polarity of your compound and the mobile phase you've selected.

  • Compound Stuck at Origin (Rf ≈ 0):

    • Cause: The mobile phase is not polar enough to move the compound off the highly polar silica gel.

    • Solution: Drastically increase the polarity of your eluent. If you are using 10% EtOAc/Hexane, try 30% or 50%. For very polar quinolines, a system like 5% Methanol in Dichloromethane might be necessary.[6]

  • Compound at Solvent Front (Rf ≈ 1):

    • Cause: The mobile phase is too polar. It dissolves your compound so well that there is minimal interaction with the stationary phase.

    • Solution: Drastically decrease the polarity of your eluent. If you are using 50% EtOAc/Hexane, try 10% or 5%.[5]

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Optimization: Determine the optimal solvent system that gives the target compound an Rf of ~0.3 and includes 1% TEA (if needed for spot shape).

  • Column Selection: Choose a column with a diameter appropriate for the amount of crude material (see table below). The silica bed height should be around 6-8 inches.

  • Slurry Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a consistent slurry.

    • Pour the slurry into the column. Use gentle air pressure and tap the column to pack the bed evenly, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a strong solvent (like Dichloromethane).

    • Add a small amount of silica gel (~2-3x the mass of your crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This is the "dry loading" method, which generally provides superior resolution.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions sequentially in test tubes.[5]

  • Fraction Analysis:

    • Monitor the elution process by spotting collected fractions onto TLC plates.

    • Visualize the spots under a UV lamp (quinolines are typically UV-active).

    • Combine the fractions that contain your pure product.[5]

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound derivative.[5]

Data & Visualization

Table 1: Recommended Column Size and Eluent Volume

Crude Sample (g) Column Diameter (cm) Silica Gel (g) Eluent Volume (mL)
0.1 1.5 5-10 100-200
0.5 3.0 25-50 400-600
1.0 4.0 50-100 800-1200
5.0 6.0 250-500 2000-4000

This table provides general estimates. The optimal parameters may vary based on the difficulty of the separation.

Diagram 1: Workflow for Mobile Phase Selection

Solvent_Selection start Start: Crude Mixture tlc Run TLC in 20% EtOAc/Hexane start->tlc decision Analyze Rf of Target Spot tlc->decision high_rf Rf > 0.4 decision->high_rf Too High low_rf Rf < 0.2 decision->low_rf Too Low good_rf 0.2 < Rf < 0.4 decision->good_rf Good decrease_p Decrease Polarity (e.g., 10% EtOAc/Hex) high_rf->decrease_p increase_p Increase Polarity (e.g., 40% EtOAc/Hex) low_rf->increase_p proceed Optimal System Found Proceed to Column good_rf->proceed decrease_p->tlc increase_p->tlc

A decision-making flowchart for selecting the ideal mobile phase using TLC.

Diagram 2: Troubleshooting Common Column Chromatography Issues

Troubleshooting cluster_problems Symptom cluster_solutions Primary Solution start Problem Encountered During Purification streaking Streaking or Peak Tailing start->streaking poor_sep Poor Separation (Overlapping Spots) start->poor_sep degradation Compound Decomposition start->degradation add_tea Add 1% Triethylamine to Mobile Phase streaking->add_tea optimize Optimize Solvent System or Run Gradient poor_sep->optimize use_alumina Use Neutral/Basic Alumina or Deactivated Silica degradation->use_alumina

A guide for diagnosing and solving common issues in quinoline purification.

References

Technical Support Center: Improving Yield in the Synthesis of 7-Bromo-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Bromo-4-iodoquinoline. Recognizing the nuances and challenges inherent in this multi-step synthesis, we have structured this document to provide direct, actionable solutions to common problems encountered in the laboratory. Our focus is on elucidating the causal mechanisms behind experimental outcomes to empower you to not only troubleshoot effectively but also to proactively optimize your synthetic strategy for improved yield and purity.

Synthetic Strategy Overview

The most reliable and widely adopted pathway to this compound does not involve direct iodination of the quinoline core. Instead, it is a strategic, three-step sequence starting from a suitable aniline precursor. This approach ensures high regioselectivity and overall efficiency.

The general workflow is as follows:

  • Quinoline Core Formation: Construction of the 7-bromo-4-hydroxyquinoline intermediate. This is typically achieved through a cyclization reaction like the Gould-Jacobs or Conrad-Limpach synthesis.

  • Hydroxyl Group Activation: Conversion of the 4-hydroxyl group into a more reactive leaving group, typically a chloro group, to yield 7-bromo-4-chloroquinoline. This is a critical activation step for the subsequent nucleophilic substitution.

  • Halogen Exchange (Finkelstein Reaction): Substitution of the 4-chloro group with an iodo group to furnish the final product, this compound.

G cluster_0 cluster_1 cluster_2 A 3-Bromoaniline + Diethyl Ethoxymethylenemalonate B Step 1: Gould-Jacobs Reaction (Thermal Cyclization) A->B Condensation C 7-Bromo-4-hydroxyquinoline B->C High Temp. ~250 °C D Step 2: Chlorination C->D POCl₃ E 7-Bromo-4-chloroquinoline D->E F Step 3: Halogen Exchange (Finkelstein Reaction) E->F NaI, Acetonitrile G This compound (Final Product) F->G

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most dependable route involves a three-step synthesis starting from 3-bromoaniline. The key steps are the Gould-Jacobs reaction to form 7-bromo-4-hydroxyquinoline, followed by chlorination with phosphorus oxychloride (POCl₃) to give 7-bromo-4-chloroquinoline, and finally a Finkelstein halogen exchange reaction with sodium iodide (NaI) to yield the target compound.[1] This pathway is favored because it allows for precise control over the introduction of each halogen at the desired position.

Q2: Why is the 4-iodo group introduced via halogen exchange instead of direct iodination or a Sandmeyer reaction?

A2: Direct iodination of the 7-bromoquinoline core would lack regioselectivity and likely lead to a mixture of products that are difficult to separate. The Sandmeyer reaction, which converts an amino group into a diazonium salt that can be displaced by iodide, is a powerful tool for introducing halogens.[2][3] However, synthesizing the required 7-bromo-4-aminoquinoline precursor adds complexity. The halogen exchange from the 4-chloro intermediate is mechanistically straightforward and highly efficient. The Finkelstein reaction's success is driven by Le Chatelier's principle; the reaction is typically run in a solvent like acetone or acetonitrile in which the sodium chloride byproduct is insoluble, thus driving the equilibrium towards the desired 4-iodo product.[4]

Q3: What are the most critical safety precautions for this synthesis?

A3: Two steps require significant caution. First, the thermal cyclization to form the 4-hydroxyquinoline intermediate often requires very high temperatures (e.g., ~250 °C), necessitating the use of high-boiling solvents like Dowtherm A or mineral oil and appropriate heating equipment (e.g., a heating mantle in a sand bath).[5][6] Second, the chlorination step uses phosphorus oxychloride (POCl₃), which is highly corrosive, toxic, and reacts violently with water. This step must be performed in a well-ventilated chemical fume hood, and personal protective equipment (gloves, lab coat, safety glasses) is mandatory. The work-up procedure, which involves quenching the excess POCl₃ with ice, is highly exothermic and must be done slowly and cautiously.[7]

Troubleshooting Guide by Synthetic Step

Step A: Synthesis of 7-Bromo-4-hydroxyquinoline (Gould-Jacobs Reaction)
Problem / Observation Probable Cause & Scientific Explanation Recommended Solution & Optimization Strategy
Low to no formation of the quinoline product. 1. Insufficient Reaction Temperature: The intramolecular cyclization step is a thermally demanding electrocyclic reaction that requires significant thermal energy to overcome the activation barrier.[5][6] 2. Impure Starting Materials: Impurities in the 3-bromoaniline can inhibit the initial condensation reaction.1. Optimize Temperature: Ensure the reaction mixture reaches the required temperature, typically around 250 °C. Use a high-boiling point, inert solvent like Dowtherm A or mineral oil to facilitate uniform heating.[5] 2. Purify Reactants: Use freshly distilled 3-bromoaniline and ensure the purity of the diethyl ethoxymethylenemalonate.
Formation of significant side products. 1. Incorrect Reaction Conditions: The Conrad-Limpach-Knorr reaction can yield the 2-hydroxyquinoline isomer under certain conditions, particularly with different starting materials or under thermodynamic control at very high temperatures.[5]1. Control Reaction Temperature: Maintain the reaction temperature within the optimal range for the formation of the desired 4-hydroxyquinoline product. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Step B: Chlorination to 7-Bromo-4-chloroquinoline
Problem / Observation Probable Cause & Scientific Explanation Recommended Solution & Optimization Strategy
Incomplete conversion of the hydroxyl group (starting material remains). 1. Insufficient Chlorinating Agent: The conversion is a nucleophilic substitution where the hydroxyl group is protonated and then displaced. An insufficient amount of POCl₃ will lead to an incomplete reaction. 2. Presence of Moisture: Water will react with and consume POCl₃, reducing its effective concentration and preventing the complete conversion of the substrate.1. Use Excess POCl₃: Employ a significant excess of phosphorus oxychloride (5-10 equivalents) to ensure the reaction goes to completion.[7] 2. Maintain Anhydrous Conditions: Use oven-dried glassware and ensure the 7-bromo-4-hydroxyquinoline starting material is completely dry.
Reaction mixture turns black or forms a tar. 1. Overheating / Prolonged Reaction Time: Quinoline derivatives can be sensitive to prolonged exposure to strong acids at high temperatures, leading to decomposition and polymerization.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Once the reaction is complete (typically 2-4 hours at reflux), proceed with the work-up immediately.[7][8] 2. Control Temperature: Maintain a steady reflux temperature (approx. 110 °C) without excessive heating.
Low yield after work-up and extraction. 1. Hydrolysis of Product: During the aqueous work-up, the 4-chloroquinoline product can be partially hydrolyzed back to the 4-hydroxyquinoline starting material if the pH becomes too acidic or if the mixture is heated.1. Careful Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to dissipate heat.[7] 2. Neutralization: After quenching, neutralize the acidic solution carefully with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~8-9 to precipitate the product before extraction.[7]
Step C: Halogen Exchange to this compound (Finkelstein Reaction)
Problem / Observation Probable Cause & Scientific Explanation Recommended Solution & Optimization Strategy
Slow or incomplete reaction. 1. Unfavorable Equilibrium: The Finkelstein reaction is reversible. If the chloride byproduct (NaCl) remains in solution, the reverse reaction can occur, leading to an equilibrium mixture.[4] 2. Low Reactivity: The C-Cl bond on the electron-deficient quinoline ring is relatively strong, requiring sufficient thermal energy and nucleophile concentration to be displaced.1. Solvent Choice is Critical: Use a solvent in which NaI is soluble but NaCl is not, such as anhydrous acetone or acetonitrile.[1] This causes NaCl to precipitate, driving the reaction forward according to Le Chatelier's principle. 2. Increase Reaction Time/Temperature: Refluxing the reaction mixture for an extended period (e.g., 24-32 hours) is often necessary.[1] Ensure the temperature is maintained at the solvent's boiling point.
Product appears discolored (yellow or brown). 1. Oxidation: Iodo-compounds can be sensitive to light and air, leading to the formation of colored impurities due to the liberation of free iodine (I₂). 2. Impure Iodide Source: The sodium iodide used may contain trace impurities.1. Protect from Light: Wrap the reaction flask in aluminum foil to exclude light. 2. Use High-Purity Reagents: Use a fresh, high-purity source of sodium iodide. 3. Purification: The crude product can often be purified by recrystallization from a suitable solvent like ethanol, or by column chromatography.[7][9]

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-4-chloroquinoline

This protocol is adapted from established methodologies for analogous structures.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 7-bromo-4-hydroxyquinoline (1.0 eq).

  • Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq). A small amount of a catalyst like N,N-dimethylformamide (DMF, ~2 drops) can be added to facilitate the reaction.[1]

  • Heating: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC (e.g., using 1:1 ethyl acetate:hexane) until the starting material spot has disappeared.

  • Work-up (Caution: Exothermic): Allow the mixture to cool slightly. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization & Precipitation: Slowly add a saturated solution of sodium carbonate or ammonium hydroxide to the acidic mixture until the pH is approximately 8-9. The product will precipitate as a solid.

  • Isolation & Purification: Filter the solid precipitate using a Büchner funnel and wash it thoroughly with cold water. The crude 7-Bromo-4-chloroquinoline can be dried and purified by recrystallization from ethanol to yield a light-yellow solid.[8] The reported yield for this step is often high, in the range of 81-82%.[1][8]

Protocol 2: Synthesis of this compound

This protocol is based on the Finkelstein halogen exchange reaction.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-bromo-4-chloroquinoline (1.0 eq) and a large excess of sodium iodide (NaI, ~10-15 eq) in anhydrous acetonitrile (or acetone).

  • Heating: Heat the mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 24-32 hours. The reaction flask should be protected from light. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Add water to the residue and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with a 5% sodium thiosulfate solution (to remove any traces of I₂), followed by water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The final product, this compound, can be purified by column chromatography or recrystallization to yield a solid.

Troubleshooting Logic Diagram

G start Problem: Low Yield of This compound in Final Step check_tlc Check Reaction TLC. Is 7-bromo-4-chloroquinoline (starting material) still present? start->check_tlc sm_present YES incomplete_rxn Conclusion: Incomplete Reaction check_tlc->incomplete_rxn YES sm_absent NO loss_workup Conclusion: Product Loss During Work-up/Purification check_tlc->loss_workup NO cause_1 Possible Cause 1: Insufficient Reaction Time/Temp incomplete_rxn->cause_1 cause_2 Possible Cause 2: Equilibrium Not Driven Forward incomplete_rxn->cause_2 solution_1 Solution: Increase reflux time to 32-48h. Ensure proper heating. cause_1->solution_1 solution_2 Solution: Confirm use of anhydrous acetone or acetonitrile as solvent. cause_2->solution_2 cause_3 Possible Cause: Product is water-soluble or lost during extraction. loss_workup->cause_3 cause_4 Possible Cause: Decomposition on silica gel during chromatography. loss_workup->cause_4 solution_3 Solution: Perform additional extractions of the aqueous layer. cause_3->solution_3 solution_4 Solution: Consider recrystallization as an alternative purification method. Deactivate silica with triethylamine. cause_4->solution_4

Caption: Decision tree for troubleshooting low yield in the Finkelstein reaction.

References

Technical Support Center: Troubleshooting Palladium Catalyst Inhibition in Quinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed reactions involving quinoline scaffolds. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of catalyst inhibition, ensuring the success and reproducibility of your synthetic endeavors. We will move beyond simple procedural lists to explain the "why" behind experimental choices, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My reaction fails to initiate or shows no conversion.

Q1: I've assembled my palladium-catalyzed cross-coupling reaction with a quinoline substrate, but I'm observing no product formation. What is the most likely cause?

A1: The most common culprit for reaction failure when using quinoline substrates is the poisoning of the palladium catalyst by the quinoline nitrogen atom itself.[1][2] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, forming stable, inactive complexes that prevent the catalyst from participating in the catalytic cycle.[2] This is a well-documented phenomenon for nitrogen-containing heterocycles.[2]

Initial Troubleshooting Steps:

  • Ligand Selection is Crucial: The coordination of the quinoline nitrogen to the palladium center can often be mitigated by using sterically bulky ligands. These ligands shield the metal center, hindering the approach of the quinoline.[1][3]

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] N-heterocyclic carbene (NHC) ligands can also be effective in stabilizing the active catalytic species.[3]

  • Evaluate Your Palladium Pre-catalyst: Many standard protocols utilize a Pd(II) pre-catalyst that requires in situ reduction to the active Pd(0) species.[1] If this reduction is inefficient, the catalytic cycle will not commence.

    • Recommendation: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the pre-activation step.[1] If using a Pd(II) source, ensure your reaction conditions (base, solvent) are conducive to its reduction.[4]

  • Scrutinize Reagent and Solvent Purity: Impurities, particularly oxygen and water in anhydrous reactions, can rapidly deactivate the palladium catalyst.[1][3]

    • Protocol: Use freshly distilled and thoroughly degassed solvents. Ensure all reagents, including your quinoline derivative and coupling partner, are of high purity. A rigorous degassing of the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst is critical.[1]

Issue 2: The reaction starts but stalls before completion.

Q2: My reaction begins to form the product, as confirmed by TLC/LC-MS, but then slows down and stops, leaving a significant amount of starting material. What's happening?

A2: This is a classic indication of gradual catalyst deactivation. While the initial turnover is successful, the catalyst is progressively being inhibited or is degrading over the course of the reaction.

Potential Causes and Solutions:

  • Progressive Catalyst Poisoning: The quinoline substrate or product may be slowly coordinating to the palladium, leading to a gradual loss of active catalyst.

    • Strategy: Increasing the ligand-to-palladium ratio can sometimes help. Adding an extra equivalent of ligand can help maintain the desired L-Pd complex in solution and prevent deactivation.[5]

  • Formation of Inactive Palladium Species: Over time, the active Pd(0) catalyst can agglomerate to form palladium black, which is generally inactive.[6] You may observe a black precipitate forming in your reaction vessel.

    • Strategy: The choice of ligand and solvent can influence the stability of the catalytic complex and prevent agglomeration.[3] Ensure adequate stirring to maintain a homogeneous mixture.

  • Thermal Degradation: Higher reaction temperatures can accelerate catalyst decomposition.[3]

    • Strategy: It's essential to find the optimal temperature that balances reaction rate and catalyst stability.[3] Consider running a temperature screen to identify the lowest effective temperature for your transformation.

Below is a decision-making workflow to troubleshoot catalyst deactivation:

G start Reaction Stalls check_precipitate Observe black precipitate? start->check_precipitate yes_precipitate Yes check_precipitate->yes_precipitate Yes no_precipitate No check_precipitate->no_precipitate No pd_black Likely Pd Black Formation (Catalyst Agglomeration) yes_precipitate->pd_black gradual_poisoning Suspect Gradual Poisoning or Thermal Degradation no_precipitate->gradual_poisoning troubleshoot_pd_black Action: Re-evaluate ligand/solvent system. Ensure vigorous stirring. pd_black->troubleshoot_pd_black troubleshoot_poisoning Action: Increase ligand:Pd ratio. Optimize reaction temperature. gradual_poisoning->troubleshoot_poisoning

Caption: Troubleshooting workflow for a stalled reaction.

Issue 3: I'm observing inconsistent yields and reaction times.

Q3: I am running the same reaction under what I believe are identical conditions, but my results are not reproducible. Why is this happening?

A3: Inconsistent results are often traced back to subtle variations in reagent quality or reaction setup that have a significant impact on the sensitive catalytic system.

Key Areas to Investigate for Reproducibility:

  • Reagent Purity: Trace impurities in starting materials, especially amines, can act as catalyst poisons.[5] The purity of your quinoline substrate is paramount.

    • Best Practice: If possible, purify all starting materials before use (e.g., recrystallization, distillation, or column chromatography). Always use reagents from a reliable, high-purity source.

  • Inert Atmosphere Integrity: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[3]

    • Protocol Verification: Ensure your Schlenk line or glovebox techniques are robust. Check for leaks in your system. Use high-purity inert gas.

  • Solvent Quality: The quality of "anhydrous" solvents can vary between suppliers and even between bottles.

    • Recommendation: Use freshly opened bottles of anhydrous solvent or purify and dry your own solvents immediately before use.

  • Base Quality and Type: The choice and quality of the base are critical. Some bases can contain impurities that inhibit the catalyst.

    • Action: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[7] Ensure the base is finely powdered and dry.

The following diagram illustrates the primary pathways of palladium catalyst deactivation:

Deactivation cluster_deactivation Deactivation Pathways ActiveCatalyst Active Pd(0) Species Poisoning Poisoning Strong coordination of quinoline nitrogen to the Pd center, blocking active sites. ActiveCatalyst->Poisoning Chemical Fouling Fouling Deposition of insoluble byproducts or polymers on the catalyst surface. ActiveCatalyst->Fouling Physical Sintering Sintering Agglomeration of Pd nanoparticles at high temperatures, reducing active surface area. ActiveCatalyst->Sintering Thermal InactiveCatalyst Inactive Catalyst Poisoning->InactiveCatalyst Fouling->InactiveCatalyst Sintering->InactiveCatalyst

Caption: Major catalyst deactivation mechanisms.[2]

Data Summary: Ligand Selection Guide

The choice of ligand is arguably the most critical parameter in mitigating quinoline-induced catalyst inhibition. Below is a table summarizing commonly used ligands and their characteristics.

Ligand TypeExamplesKey AdvantagesConsiderations
Bulky Monophosphines XPhos, SPhos, RuPhos, t-Bu₃PExcellent steric shielding, electron-rich, generally high reactivity.Can be air-sensitive, higher cost.
Bidentate Phosphines Xantphos, DPEPhos, dppfCan offer enhanced stability to the catalytic complex.[4]Bite angle is a critical parameter to optimize.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, form very stable complexes with palladium.Pre-catalyst activation may differ from phosphine systems.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Chloroquinoline

This protocol provides a robust starting point for coupling reactions involving challenging quinoline substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the chloroquinoline (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane, toluene, or 2-MeTHF, 0.1-0.2 M concentration).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Note: This is a general guideline. The optimal catalyst, ligand, base, solvent, and temperature may vary depending on the specific substrates. Systematic screening of these parameters is often necessary for challenging couplings.[7]

References

Technical Support Center: Managing Regioselectivity in Cross-Coupling of 7-Bromo-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for regioselective cross-coupling reactions involving 7-Bromo-4-iodoquinoline. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of achieving selective C-C, C-N, and C-O bond formations on this dihalogenated scaffold. The inherent reactivity differences between the C-I and C-Br bonds offer a powerful synthetic handle, but precise control is paramount for success.

I. Core Principles: Understanding the Reactivity Landscape

The foundation of regioselectivity in the cross-coupling of this compound lies in the differential reactivity of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition by a Palladium(0) catalyst than the Carbon-Bromine (C-Br) bond.[1] This principle generally dictates that coupling reactions will preferentially occur at the 4-position (iodo) under milder conditions.

Reactivity Hierarchy of Aryl Halides
HalideRelative Reactivity in Oxidative Addition
R-I>
R-OTf>
R-Br>>
R-Cl

Table 1: General reactivity trend for aryl halides and pseudohalides in Suzuki-Miyaura cross-coupling reactions.[2]

This inherent difference in reactivity is the primary tool for controlling which position of the quinoline core is functionalized.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Lack of Selectivity - Mixture of Mono- and Di-Coupled Products

You observe the formation of both the desired mono-substituted product at the 4-position and the di-substituted product at both the 4- and 7-positions, even when using a stoichiometric amount of the coupling partner.

Potential Causes:

  • Overly Active Catalyst: A highly reactive catalyst system, often generated from bulky, electron-rich ligands, may not effectively discriminate between the C-I and C-Br bonds.[1]

  • High Reaction Temperature: Elevated temperatures provide sufficient energy to overcome the activation barrier for C-Br bond cleavage, leading to the undesired second coupling.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the initial C-I coupling is complete can facilitate the slower C-Br coupling.[1]

  • Excess Coupling Partner: Using a significant excess of the nucleophile (e.g., boronic acid) can drive the reaction towards di-substitution.[1]

Solutions & Experimental Protocols:

  • Lower the Reaction Temperature: Begin the reaction at room temperature and incrementally increase it only if no conversion is observed. This minimizes the energy available for the less favorable C-Br bond activation.[1]

  • Optimize Reaction Time: Conduct a time-course study by taking aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) and analyzing them by TLC or LC-MS. This will help pinpoint the optimal time to quench the reaction, maximizing the yield of the mono-coupled product.[1]

  • Screen Catalysts and Ligands: Experiment with different palladium sources and phosphine ligands. A less reactive catalyst system may exhibit higher selectivity. For instance, compare the results from a highly active catalyst like Pd(t-Bu3P)2 with a more conventional one such as Pd(PPh3)4.[1][3]

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of your coupling partner to limit the availability of the nucleophile for the second coupling step.[1]

Problem 2: No Reaction or Poor Conversion at the 4-Iodo Position

Despite targeting the more reactive C-I bond, you observe little to no product formation.

Potential Causes:

  • Catalyst Deactivation: The palladium catalyst may have been deactivated by oxygen or other impurities.

  • Ineffective Base: The chosen base may not be sufficiently strong or soluble to participate effectively in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling).[4]

  • Poor Solubility: One or more of the reactants (this compound, coupling partner, catalyst, or base) may have poor solubility in the chosen solvent.

  • Issues with Co-catalyst (for specific reactions): In reactions like the Sonogashira coupling, the copper(I) co-catalyst is sensitive to oxidation and may be inactive if not handled under strictly anaerobic conditions.[1]

Solutions & Experimental Protocols:

  • Ensure Inert Atmosphere: Rigorously degas your solvent and reaction vessel. Conduct the entire experiment under a positive pressure of an inert gas like argon or nitrogen to prevent catalyst oxidation.

  • Base Selection and Screening: The choice of base is critical. For Suzuki reactions, common bases include carbonates (K2CO3, Cs2CO3) and phosphates (K3PO4). For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOt-Bu) are often required.[5] If one base is ineffective, screen others with different properties (strength, solubility).

  • Solvent Optimization: If solubility is an issue, screen a range of solvents or solvent mixtures. Common solvents for cross-coupling include dioxane, THF, DMF, and toluene.[4] Sometimes, the addition of water can be beneficial in Suzuki couplings.[6]

  • Fresh Co-catalyst: For reactions requiring a co-catalyst like CuI, ensure it is fresh and from a reliable source. Handle it quickly under an inert atmosphere to minimize exposure to air.[1]

Problem 3: Selective Coupling at the 7-Bromo Position is Unsuccessful

After successfully functionalizing the 4-iodo position, you are attempting a second cross-coupling at the 7-bromo position under more forcing conditions, but the reaction fails.

Potential Causes:

  • Insufficiently Forcing Conditions: The C-Br bond is significantly less reactive than the C-I bond and requires more energy to activate.

  • Steric Hindrance: The newly introduced group at the 4-position may sterically hinder the approach of the catalyst to the 7-position.

  • Incompatible Ligand: The ligand used for the first coupling may not be suitable for the more challenging C-Br bond activation. Bulky, electron-rich ligands are often necessary for activating aryl bromides.[4]

Solutions & Experimental Protocols:

  • Increase Reaction Temperature: Carefully increase the reaction temperature. Microwave irradiation can be an effective technique for achieving the higher temperatures required for C-Br bond activation in a controlled manner.

  • Switch to a More Active Catalyst System: For the second step, employ a catalyst system known for its high activity in coupling aryl bromides. This often involves using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or t-Bu3P) or N-heterocyclic carbene (NHC) ligands.

  • Change the Base: A stronger base might be necessary for the second coupling step.

  • Consider a Different Coupling Reaction: If one type of cross-coupling is unsuccessful, a different one might be more effective. For example, if a Suzuki coupling fails, a Stille or Negishi coupling could be viable alternatives.

III. Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind achieving regioselectivity in the cross-coupling of this compound?

A1: The regioselectivity is primarily governed by the difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker, making it more susceptible to oxidative addition by a Pd(0) catalyst.[1] This allows for selective functionalization at the 4-position under carefully controlled, milder conditions.

Q2: How can I favor mono-coupling at the 4-iodo position?

A2: To enhance selectivity for the iodo position, use mild reaction conditions. This includes lower reaction temperatures, shorter reaction times, and a catalyst system with moderate reactivity.[1] Precise control over the stoichiometry of the coupling partner (using 1.0-1.2 equivalents) is also crucial to prevent a second coupling event at the less reactive bromo position.[1]

Q3: Is it possible to achieve selective coupling at the 7-bromo position first?

A3: While challenging due to the inherent reactivity difference, it is not impossible. This would typically require a specialized catalyst system that can reverse the natural selectivity. Some research has shown that ligand choice can dramatically influence regioselectivity, sometimes inverting the expected outcome.[7] However, the more conventional and reliable approach is a sequential coupling, reacting at the iodo-position first, followed by the bromo-position under more forcing conditions.

Q4: What role does the phosphine ligand play in controlling regioselectivity?

A4: The ligand is critical in modulating the electronic and steric properties of the palladium catalyst.[1]

  • Electronic Effects: Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition for both C-I and C-Br bonds. This can sometimes decrease selectivity.

  • Steric Effects: Bulky ligands can create a more sterically hindered catalytic complex. This can enhance selectivity by favoring reaction at the less sterically encumbered position on the substrate. However, very bulky ligands can also promote overfunctionalization in some dihaloarene systems by inhibiting the dissociation of the catalyst from the mono-coupled product.[8]

Q5: For a Sonogashira coupling, what are the key parameters to control for selectivity at the 4-iodo position?

A5: For a selective Sonogashira coupling at the 4-position, the key is to use mild conditions. This includes:

  • Low Temperature: Often, room temperature is sufficient for the coupling of aryl iodides.[9]

  • Careful Handling of CuI: The copper(I) iodide co-catalyst is crucial for the activation of the terminal alkyne but is also sensitive to oxidation. Ensure it is of high purity and handled under an inert atmosphere.[1][10]

  • Choice of Base: An amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is typically used. The base must be strong enough to deprotonate the terminal alkyne without promoting side reactions.[1]

Q6: What conditions are recommended for a Buchwald-Hartwig amination at the 4-iodo position?

A6: A selective Buchwald-Hartwig amination at the 4-position can typically be achieved with:

  • A Palladium Precatalyst and Ligand: A common combination is Pd2(dba)3 with a suitable phosphine ligand like BINAP or Xantphos.[11][12]

  • A Strong Base: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[5]

  • Anhydrous, Inert Conditions: The reaction is sensitive to air and moisture.

  • Moderate Temperature: Temperatures ranging from 80-110 °C are common, but starting lower and optimizing is recommended to maintain selectivity.

IV. Visualizing the Workflow

Logical Flow for Regioselective Coupling

G cluster_start Starting Material cluster_step1 Step 1: C-I Bond Functionalization cluster_intermediate Intermediate cluster_step2 Step 2: C-Br Bond Functionalization cluster_final Final Product start This compound cond1 Mild Conditions: - Lower Temp - Less Active Catalyst - 1.1 eq. Nu start->cond1 Selectivity Control reac1 Cross-Coupling (Suzuki, Sonogashira, etc.) cond1->reac1 inter 7-Bromo-4-substituted-quinoline reac1->inter Mono-functionalization cond2 Forcing Conditions: - Higher Temp - More Active Catalyst - 1.2 eq. Nu' inter->cond2 Sequential Reaction reac2 Second Cross-Coupling cond2->reac2 final 7,4-Disubstituted Quinoline reac2->final Di-functionalization

Caption: Sequential functionalization workflow for this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)(X)L2 pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L2 oa_complex->trans_complex trans_complex->pd0 product Ar-R trans_complex->product Reductive Elimination organoboron R-B(OR)2 organoboron->trans_complex Transmetalation base Base (e.g., OH-) base->organoboron Activation aryl_halide Ar-X (7-Br-4-I-quinoline) aryl_halide->oa_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][4]

V. References

  • J Environ Sci (China). 2009:21 Suppl 1:S124-6. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. 6

  • BenchChem Technical Support. Optimizing Regioselectivity in Cross-Coupling of Bromo-Iodophenols. 1

  • Lee, P. H., Sung, S. -y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201–3204. 3

  • Gayo, L. M., & Zhang, M. J. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis. ACS Combinatorial Science, 16(4), 167-170. 13

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 67(8), 2672-2676. 14

  • Rhee, J. U., & Krische, M. J. (2000). Palladium-Catalyzed Cross-Coupling Reactions between Dihydropyranylindium Reagents and Aryl Halides. Synthesis of C-Aryl Glycals. Organic Letters, 2(23), 3679–3681. 15

  • Neufeldt, S. R., & Sanford, M. S. (2010). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 132(51), 18334–18337. 8

  • Wikipedia. Buchwald–Hartwig amination. 11

  • BenchChem Application Notes. Buchwald-Hartwig Amination of 7-Bromo-1-tetralone. 16

  • Wikipedia. Suzuki reaction. 2

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 4

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. 17

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496–2497. 7

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. 12

  • Wikipedia. Sonogashira coupling. 9

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. 5

  • Organic Chemistry Portal. Sonogashira Coupling. 10

References

Minimizing dehalogenation during reactions with 7-Bromo-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-4-iodoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile dihalogenated building block. Here, we address the most common and critical challenge encountered during its use: the undesired side reaction of dehalogenation.

This resource provides in-depth, experience-driven answers to frequently asked questions and a robust troubleshooting guide to help you minimize byproduct formation and maximize the yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reactivity difference between the iodine and bromine on this compound?

The reactivity of halogens in palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen (C-X) bond strength. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This makes the C-4 iodo position the primary site for oxidative addition to a Pd(0) catalyst, allowing for highly selective reactions.[1][2]

BondBond Dissociation Energy (kcal/mol)Relative Reactivity in Oxidative Addition
C-I~65Most Reactive
C-Br~81Intermediate
C-Cl~96Least Reactive

This inherent reactivity difference is the cornerstone of sequential functionalization strategies for dihaloquinolines.[3][4]

Q2: What is dehalogenation and why does it occur?

Dehalogenation, also known as hydrodehalogenation, is a common side reaction in cross-coupling catalysis where a C-X bond is replaced by a C-H bond.[5][6] This leads to the formation of 7-bromoquinoline or 4-iodoquinoline as impurities, reducing the yield of the desired product.

The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways[5][7]:

  • From Solvents: Alcohol solvents can undergo β-hydride elimination or oxidation to generate a Pd-H species.[5]

  • From Bases: Strong alkoxide or amine bases can act as hydride sources.[5][7]

  • From Water: Water present in the reaction can be a proton source that contributes to the dehalogenation pathway.[8]

Once the Ar-Pd(II)-X intermediate is formed, if a hydride is transferred to the palladium center, reductive elimination of Ar-H can occur, competing with the desired transmetalation and reductive elimination of the coupled product.[7]

Q3: Which cross-coupling reactions are most susceptible to dehalogenation with this substrate?

While possible in any palladium-catalyzed reaction, dehalogenation is particularly problematic under conditions where the desired catalytic cycle is slow.

  • Suzuki-Miyaura Coupling: A slow transmetalation step, perhaps due to a sterically hindered or electronically deactivated boronic acid, can give the dehalogenation pathway more time to occur.[1][9]

  • Sonogashira Coupling: The presence of a copper co-catalyst can sometimes lead to side reactions, including homocoupling of the alkyne and potentially contributing to dehalogenation pathways under suboptimal conditions.[10][11]

  • Buchwald-Hartwig Amination: The use of strong bases like sodium tert-butoxide, often required for this reaction, significantly increases the risk of dehalogenation.[5][12]

Troubleshooting Guide: Minimizing Dehalogenation

This section provides actionable solutions to specific problems you may encounter during your experiments.

Scenario 1: Selective reaction at C-4 (Iodine) is successful, but I'm observing significant formation of the bromo-dehalogenated byproduct (loss of Br).

This is an uncommon issue, as the C-Br bond is less reactive. If observed, it points to harsh reaction conditions that are capable of activating the C-Br bond after the C-I bond has reacted.

Q: How can I prevent the loss of the bromine at C-7 after my initial C-4 coupling?

A: Re-evaluate your reaction temperature and duration.

  • Core Logic: Over-heating or prolonged reaction times can provide enough energy to activate the more stable C-Br bond, leading to a secondary coupling or dehalogenation.

  • Actionable Steps:

    • Run a time-course study. Monitor the reaction by LC-MS or TLC every 30-60 minutes to find the point of maximum conversion of the starting material before significant byproduct formation occurs.

    • Reduce the reaction temperature by 10-20 °C. Many cross-coupling reactions proceed efficiently at lower temperatures (e.g., 60-80 °C), especially with modern catalyst systems.

Scenario 2: I am attempting a selective reaction at C-4 (Iodine), but I am seeing significant amounts of 7-bromoquinoline (iodo-dehalogenation).

This is the most common dehalogenation problem. It indicates that the hydrodehalogenation pathway is outcompeting the desired cross-coupling pathway at the C-4 position.

G cluster_0 cluster_1 Step 1: Evaluate Base & Solvent cluster_2 Step 2: Assess Catalyst System cluster_3 Step 3: Check Reagent Quality cluster_4 Solutions start High Iodo-Dehalogenation (7-Bromoquinoline byproduct) base Is the base a strong alkoxide (e.g., NaOtBu, KOtBu)? start->base solvent Is the solvent protic (e.g., MeOH, EtOH)? base->solvent No sol_base Switch to weaker base: K3PO4, K2CO3, Cs2CO3 base->sol_base Yes ligand Is the ligand promoting slow transmetalation? solvent->ligand No sol_solvent Use aprotic solvent: Dioxane, Toluene, THF solvent->sol_solvent Yes precatalyst Is the Pd(0) source old or inefficiently generated? ligand->precatalyst No sol_ligand Use bulky, electron-rich ligand: SPhos, XPhos ligand->sol_ligand Yes reagent Is the coupling partner (e.g., boronic acid) degrading? precatalyst->reagent No sol_catalyst Use modern precatalyst: e.g., XPhos Pd G3 precatalyst->sol_catalyst Yes sol_reagent Use fresh, high-purity reagents reagent->sol_reagent Yes

Caption: Troubleshooting workflow for iodo-dehalogenation.

Q: My Suzuki coupling is giving me mostly 7-bromoquinoline. What is the first thing I should change?

A: Change your base and solvent system.

  • Core Logic: Strong bases and protic solvents are primary sources of the palladium-hydride species responsible for dehalogenation.[5][7][13]

  • Actionable Steps:

    • Base: Switch from strong alkoxide bases (e.g., NaOtBu) to weaker inorganic bases. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent first choices.[1][13]

    • Solvent: If you are using an alcohol like methanol or ethanol, immediately switch to an aprotic solvent. A mixture of dioxane/water or toluene/water is standard for many Suzuki reactions.[1]

Q: I've changed my base and solvent, but dehalogenation is still a problem. What's next?

A: Optimize the catalyst and ligand.

  • Core Logic: The ligand plays a critical role. Bulky, electron-rich phosphine ligands can accelerate the rate-limiting reductive elimination step, favoring the desired product formation over dehalogenation.[13]

  • Actionable Steps:

    • Ligand Choice: If you are using less bulky ligands like PPh₃, switch to a modern biarylphosphine ligand such as SPhos or XPhos. These are known to promote efficient coupling and can suppress dehalogenation.[1][13]

    • Precatalyst: Use a modern, well-defined palladium precatalyst (e.g., XPhos Pd G2/G3). These ensure efficient and rapid generation of the active Pd(0) species, which can minimize side reactions that occur during sluggish catalyst activation.[13][14]

Q: Can the quality of my boronic acid affect dehalogenation?

A: Absolutely.

  • Core Logic: A slow transmetalation step allows more time for the Ar-Pd-I intermediate to undergo dehalogenation.[1] Protodeboronation (hydrolysis of the boronic acid) can also occur, which removes the coupling partner from the reaction and favors dehalogenation of the aryl halide.[14]

  • Actionable Steps:

    • Use fresh, high-purity boronic acid or its corresponding boronate ester (e.g., a pinacol ester), which is often more stable.

    • Ensure your reaction is rigorously degassed. Oxygen can promote boronic acid homocoupling, another side reaction that consumes the coupling partner.[7]

Example Protocol: Selective Sonogashira Coupling at C-4

This protocol is designed to achieve high selectivity for coupling at the C-4 iodo position while minimizing dehalogenation.

Caption: Selective Sonogashira coupling at the C-4 position.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) Iodide (CuI) (0.02 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 3.0 equiv)

Step-by-Step Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature. The reactivity of the C-I bond is high, and the reaction should proceed without significant heating.[2] Gentle warming to 40°C can be applied if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride (to remove copper salts) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting this Protocol:

  • If 7-bromoquinoline is observed: This indicates iodo-dehalogenation. Ensure the amine base is freshly distilled and the solvent is truly anhydrous. Lower the reaction temperature.

  • If alkyne homocoupling (Glaser coupling) is significant: This is a common side reaction in Sonogashira couplings.[11] Ensure the reaction is rigorously deoxygenated, as oxygen promotes this pathway. Consider a copper-free Sonogashira protocol if the problem persists.[15]

References

Validation & Comparative

Reactivity Showdown: A Comparative Guide to 7-Bromo-4-iodoquinoline and 4,7-dichloroquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous essential compounds, most notably antimalarial drugs like chloroquine.[1][2] The ability to precisely functionalize this scaffold is paramount for developing new chemical entities with tailored properties. This guide provides an in-depth, data-driven comparison of two key dihalogenated quinoline intermediates: 7-Bromo-4-iodoquinoline and 4,7-dichloroquinoline . Our analysis focuses on their differential reactivity in palladium-catalyzed cross-coupling reactions, offering field-proven insights to guide synthetic strategy and substrate selection.

The Theoretical Framework: Predicting Reactivity from First Principles

Before delving into experimental data, a robust theoretical understanding allows us to form a predictive hypothesis. The reactivity of these substrates in the rate-determining oxidative addition step of most cross-coupling cycles is governed by two primary factors.[3][4]

  • Carbon-Halogen Bond Dissociation Energy: The fundamental principle governing the reactivity of aryl halides is the strength of the C-X bond. This strength decreases down the group, leading to a clear reactivity trend: C-I > C-Br > C-Cl.[5][6] The weaker carbon-iodine bond requires less energy to break, facilitating a more rapid oxidative addition to the palladium(0) catalyst. This immediately suggests that the C4-I bond on this compound will be the most labile site.

  • Electronic Activation by the Quinoline Core: The quinoline ring is not electronically uniform. The embedded nitrogen atom is strongly electron-withdrawing, which significantly influences the electron density at various positions. This effect makes the positions alpha (C2) and gamma (C4) to the nitrogen more electrophilic and thus more susceptible to both nucleophilic aromatic substitution and oxidative addition.[7][8]

Integrated Prediction: Combining these principles, we can predict a clear hierarchy of reactivity.

  • For this compound: The C4-I bond is the most reactive site, benefiting from both the inherent lability of the C-I bond and electronic activation from the ring nitrogen. The C7-Br bond is significantly less reactive.

  • For 4,7-dichloroquinoline: The C4-Cl bond is predicted to be more reactive than the C7-Cl bond due to its electronically activated gamma position.[9][10]

This leads to a crucial strategic insight: This compound should be a superior substrate for achieving clean, selective mono-functionalization at the C4 position and for designing sequential, site-differentiated coupling strategies.

Experimental Validation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. A direct comparative study by Friesen and Trimble provides critical experimental data on the behavior of these scaffolds.[9][11] While the study utilized 7-chloro-4-iodoquinoline, the findings are directly applicable for understanding the C4-I versus C4-Cl reactivity and provide a solid basis for extrapolation to the 7-bromo analogue.

Objective: To compare the regioselectivity and reaction outcomes of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline when coupled with phenylboronic acid.

Comparative Performance Data

Feature4,7-Dichloroquinoline7-Chloro-4-iodoquinolineAnalysis & Rationale
Primary Product 7-Chloro-4-phenylquinoline7-Chloro-4-phenylquinolineBoth substrates preferentially react at the electronically activated C4 position.
Yield (C4-Coupling) 78%[9][11]98% [9][11]The iodo-substituted quinoline provides a significantly higher yield of the desired mono-coupled product, indicating a cleaner, more efficient reaction.
Byproduct 4,7-Diphenylquinoline (12%)[9][11]None reportedThe dichloro-substrate suffers from a lack of complete regioselectivity, with over-coupling at the C7 position leading to a significant diarylated byproduct. The much greater reactivity difference between C-I and C-Cl bonds prevents this issue in the other substrate.
Regioselectivity GoodExcellent The C-I bond's high reactivity allows for precise targeting of the C4 position under conditions that do not activate the C7-Cl bond.
Relative Reaction Rate ~3x Faster [9][11]SlowerThis is a counterintuitive but vital finding. The authors note the slower rate for the iodoquinoline. This could be due to several factors, including potential catalyst inhibition by iodide ions or differences in the active catalyst speciation. It underscores that while C-I bonds are more reactive in the oxidative addition step, the overall catalytic cycle turnover rate can be influenced by other factors.

Key Takeaway: For Suzuki couplings where regioselectivity is paramount, the iodo-substituted quinoline is unequivocally superior, delivering the mono-coupled product in near-quantitative yield.[9] While the dichloro-analogue may react faster, it comes at the cost of selectivity and yield, necessitating more complex purification.

Detailed Experimental Protocol: Suzuki Coupling of 7-Chloro-4-iodoquinoline[9]

This protocol is a self-validating system, designed for reproducibility.

  • Reagent Preparation: In a suitable reaction vessel, combine 7-chloro-4-iodoquinoline (1.0 equiv), the desired arylboronic acid (1.1 equiv), and sodium carbonate (Na₂CO₃) (3.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (3 mol%) to the mixture. Causality: Phosphine-free palladium acetate was chosen to create a simple, effective catalytic system in an aqueous medium.

  • Solvent Addition: Add distilled water to the vessel to serve as the reaction medium.

  • Reaction Execution: Heat the mixture to boiling (reflux) and maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 7-X-4-Y-Quinoline - Arylboronic Acid - Base (Na2CO3) catalyst Add Catalyst: - Pd(OAc)2 reagents->catalyst solvent Add Solvent: - Water catalyst->solvent heat Heat to Reflux (Boiling Water) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor extract Cool & Extract (Organic Solvent) monitor->extract wash Wash & Dry extract->wash purify Concentrate & Purify (Chromatography) wash->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Extending the Comparison: Buchwald-Hartwig and Sonogashira Couplings

While direct comparative studies for other key transformations are less common, we can apply our established principles to predict performance and guide synthetic planning.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12][13] The reactivity of the aryl halide in the oxidative addition step generally follows the same trend: I > Br > Cl.[14]

  • This compound: This substrate is ideally suited for selective amination. Milder conditions (lower temperatures, less reactive catalysts/ligands) can be employed to target the C4-I bond exclusively. The C7-Br bond would remain intact, available for a subsequent, different coupling reaction under more forcing conditions.

  • 4,7-dichloroquinoline: This is a very common substrate for amination at the C4 position, as it is the key step in the synthesis of many 4-aminoquinoline antimalarials.[15][16] However, achieving mono-amination without competing reaction at C7 can require careful optimization of reaction conditions. Driving the reaction to completion at C7 after a C4 amination would require significantly harsher conditions.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira reaction forges C-C bonds between aryl halides and terminal alkynes. The reactivity order is strictly followed: I > Br >> Cl, making it an excellent reaction for site-selective functionalization.[17][18]

  • This compound: This substrate will undergo highly selective Sonogashira coupling at the C4-iodo position. This strategy is frequently used in synthesis, where an iodo-bromo arene can be selectively alkynylated at the iodo-position, leaving the bromo-position for a subsequent Suzuki or Buchwald-Hartwig reaction.[17]

  • 4,7-dichloroquinoline: Achieving selective mono-alkynylation on this substrate is challenging. While the C4-Cl is more activated, the conditions required to couple a terminal alkyne to an aryl chloride are often harsh enough to cause reaction at both sites or lead to side reactions. The C4-iodoquinoline derivative is vastly superior for this transformation.

Summary and Strategic Recommendations

The choice between this compound and 4,7-dichloroquinoline is a strategic one, dictated by the specific synthetic goal.

SubstrateMost Reactive SiteSelectivity for Mono-C4 CouplingPotential for Sequential DerivatizationKey AdvantageMain Consideration
This compound C4-IodoExcellent High (C4-I then C7-Br)Unambiguous regioselectivity and orthogonal reactivity.Higher cost of starting material.
4,7-dichloroquinoline C4-ChloroGood Moderate (C4-Cl then C7-Cl)Cost-effective and readily available.Risk of di-substitution; requires careful optimization.[9]

Recommendations for the Synthetic Chemist:

  • For Unambiguous C4 Functionalization: When the primary goal is to install a single, specific group at the 4-position with minimal byproducts and purification challenges, This compound is the superior choice. The high reactivity and selectivity of the C-I bond ensure a clean transformation.

  • For Sequential or Orthogonal Synthesis: If the synthetic plan involves introducing two different functionalities at the C4 and C7 positions, This compound provides a clear and reliable reactivity handle. The C4-I bond can be addressed with Sonogashira or Suzuki coupling under mild conditions, followed by a subsequent coupling at the more robust C7-Br position.

  • For Cost-Effective, Large-Scale Synthesis of C4-Derivatives: When cost is a primary driver and the target is a C4-substituted-7-chloroquinoline (the chloroquine motif), 4,7-dichloroquinoline is a viable and industrially relevant starting material.[15] However, researchers must be prepared to invest in reaction optimization to maximize the yield of the mono-substituted product and control the formation of diarylated or di-aminated impurities.[9]

The surprising kinetic data from the Suzuki coupling serves as a critical reminder: while theoretical principles provide an excellent predictive framework, empirical validation is essential for optimizing complex catalytic cycles.

References

A Comparative Guide to the ¹H NMR Analysis of 7-Bromo-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Bromo-4-iodoquinoline, a key intermediate in pharmaceutical research and drug development. We will explore the theoretical underpinnings of the spectrum, compare it with related quinoline derivatives, and provide a detailed experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of heterocyclic compounds.

The Significance of Substituted Quinolines

Quinoline and its derivatives are a prominent class of heterocyclic compounds found in numerous biologically active natural products and synthetic molecules.[1] Their diverse pharmacological activities, including antimalarial, antiarrhythmic, and anticancer properties, make them crucial scaffolds in medicinal chemistry.[2] Accurate structural characterization is paramount in drug development, and ¹H NMR spectroscopy stands as a primary tool for this purpose.[3] This guide focuses on this compound, a di-halogenated derivative whose specific substitution pattern presents a unique spectroscopic challenge and offers valuable insights into the electronic effects of substituents on the quinoline ring system.

Understanding the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is dictated by the chemical environment of each proton on the quinoline core. The presence of two electron-withdrawing halogen substituents, bromine at the 7-position and iodine at the 4-position, significantly influences the electron density distribution around the ring, leading to predictable shifts in the proton resonances.[4][5]

The quinoline ring system can be conceptually divided into two parts: the pyridine ring (containing the nitrogen) and the benzene ring.[2] In this compound, the pyridine ring protons are H-2 and H-3, while the benzene ring protons are H-5, H-6, and H-8.

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on the known effects of halogen substituents on aromatic systems and analysis of related compounds.[6][7]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0dJ2,3 = 4.5 - 5.0
H-37.5 - 7.7dJ3,2 = 4.5 - 5.0
H-58.2 - 8.4dJ5,6 = 8.5 - 9.0
H-67.6 - 7.8ddJ6,5 = 8.5 - 9.0, J6,8 = 1.5 - 2.0
H-88.0 - 8.2dJ8,6 = 1.5 - 2.0

Comparative Analysis with Related Quinolines

To fully appreciate the substituent effects in this compound, it is instructive to compare its predicted spectrum with that of unsubstituted quinoline, 7-bromoquinoline, and 4-iodoquinoline.

Unsubstituted Quinoline

In the ¹H NMR spectrum of quinoline, the protons of the pyridine ring (H-2, H-3, H-4) are distinct from those of the benzene ring (H-5, H-6, H-7, H-8).[8] The H-2 proton is the most deshielded due to its proximity to the electronegative nitrogen atom.

7-Bromoquinoline

The introduction of a bromine atom at the 7-position primarily affects the protons on the benzene ring. The electron-withdrawing nature of bromine will cause a downfield shift (deshielding) of the ortho (H-6 and H-8) and para (H-5) protons relative to unsubstituted quinoline.[4]

4-Iodoquinoline

The iodine atom at the 4-position will most significantly impact the protons of the pyridine ring. The H-3 proton will experience a downfield shift due to the inductive effect of the iodine. The H-2 and H-5 protons will also be affected, though to a lesser extent.

The di-substitution in this compound results in a combination of these effects. The iodine at C4 causes a significant downfield shift for H-3 and H-5, while the bromine at C7 deshields H-6 and H-8. This combined influence leads to a complex but interpretable spectrum.

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following protocol outlines the key steps for the analysis of this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic compounds.

  • Concentration : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of the chosen deuterated solvent.[4] It is important to note that quinoline derivatives can exhibit concentration-dependent chemical shifts due to π-π stacking interactions.[1][4] Therefore, consistency in sample concentration is key for comparative studies.

  • Sample Filtration : Ensure the solution is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

Instrument Setup and Data Acquisition
  • Spectrometer : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical peaks.[4]

  • 1D ¹H Spectrum Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider include:

    • Pulse Angle : A 30-45 degree pulse angle is typically sufficient for routine analysis.

    • Acquisition Time : A longer acquisition time will result in better resolution.

    • Relaxation Delay : A sufficient relaxation delay (e.g., 1-2 seconds) is necessary for quantitative analysis.

    • Number of Scans : The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are usually adequate.

  • Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or in cases of signal overlap, two-dimensional (2D) NMR experiments are invaluable for definitive proton assignments.

  • COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.[4] It is instrumental in identifying adjacent protons and tracing out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals directly to the carbon atoms to which they are attached, providing unambiguous C-H connectivity.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.[4]

dot graph "" { layout="neato"; node [shape=plaintext]; edge [style=invis];

} "Structure and key proton couplings."

Conclusion

The ¹H NMR analysis of this compound provides a rich example of how substituent effects can be rationally interpreted to elucidate molecular structure. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing the spectrum with related analogues, researchers can confidently assign the proton resonances of this important pharmaceutical intermediate. The use of advanced 2D NMR techniques can further solidify these assignments, ensuring the structural integrity of the compound for downstream applications in drug discovery and development.

References

Navigating the Crossroads of Reactivity: A Comparative Guide to Validating the Structure of 7-Bromo-4-iodoquinoline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the precise structural characterization of novel compounds is paramount. The dihalogenated quinoline scaffold, 7-Bromo-4-iodoquinoline, represents a versatile building block, offering two distinct reactive sites for the introduction of molecular diversity through cross-coupling reactions. However, this dual reactivity presents a significant analytical challenge: how can one be certain which halogen has reacted? This guide provides a comprehensive, in-depth comparison of analytical methodologies to definitively validate the structure of reaction products derived from this compound, ensuring the integrity of your synthetic endeavors.

The Challenge of Regioselectivity

The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings are expected to occur preferentially at the 4-position of this compound. However, under certain conditions, or with highly reactive coupling partners, reaction at the 7-position or even di-substitution can occur. This necessitates a robust analytical workflow to unambiguously determine the regiochemical outcome.

A Comparative Analysis of Structural Validation Techniques

The definitive assignment of the product structure hinges on the synergistic use of multiple analytical techniques. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in elucidating the precise substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for distinguishing between the possible regioisomers formed from reactions of this compound. Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts, coupling constants, and the number of signals.

¹H NMR Spectroscopy: A Window into Proton Environments

The substitution pattern on the quinoline ring creates a unique fingerprint in the aromatic region of the ¹H NMR spectrum. By analyzing the chemical shifts and coupling patterns of the remaining protons, one can deduce the site of substitution.

  • Expected ¹H NMR Spectral Changes:

    • Reaction at the 4-position (iodo): The doublet corresponding to the proton at the 3-position will be significantly affected, often showing a change in chemical shift and coupling constant. The protons on the benzo-fragment of the quinoline ring (H-5, H-6, and H-8) will also experience shifts, albeit to a lesser extent.

    • Reaction at the 7-position (bromo): The protons in the benzo-fragment (H-5, H-6, and H-8) will be the most significantly impacted. The characteristic splitting pattern of these protons will be altered, providing a clear indication of substitution at this position.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR offers a direct view of the carbon framework. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, making this technique invaluable for identifying the point of substitution.

  • Expected ¹³C NMR Spectral Changes:

    • Reaction at the 4-position: The signal for the carbon atom at the 4-position (C-4), which is directly bonded to the iodine, will disappear and be replaced by a new signal corresponding to the carbon now bonded to the coupled moiety. The chemical shifts of the adjacent carbons (C-3 and C-4a) will also be altered.

    • Reaction at the 7-position: The signal for C-7 will be absent, and a new signal for the substituted carbon will appear. The neighboring carbons (C-6 and C-8) will show the most significant changes in their chemical shifts.

Two-Dimensional (2D) NMR Techniques for Unambiguous Assignments

For complex spectra or in cases of signal overlap, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the tracing of connectivity within the spin systems of the quinoline ring.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, aiding in the assignment of both ¹H and ¹³C signals.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and confirming the position of substituents.[1]

Table 1: Comparison of NMR Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton chemical shifts, coupling constants, and integration.Rapid, sensitive, provides information on proton connectivity.Signal overlap can complicate interpretation.
¹³C NMR Carbon chemical shifts and number of unique carbons.Directly probes the carbon skeleton, less prone to overlap than ¹H NMR.Lower sensitivity, longer acquisition times.
2D NMR (COSY, HSQC, HMBC) Correlation between nuclei (H-H, C-H).Unambiguous assignment of complex spectra, confirms connectivity.Longer experiment times, requires more expertise in data interpretation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a crucial tool for confirming the molecular weight of the reaction product and can provide structural information through fragmentation analysis.

  • Molecular Ion Peak: The mass-to-charge ratio (m/z) of the molecular ion will confirm the successful coupling and the identity of the introduced group.

  • Isotopic Pattern: The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) will result in a distinctive M and M+2 isotopic pattern in the mass spectrum. The loss of the bromine atom during fragmentation will lead to the disappearance of this pattern, providing a clue about the structure.[2]

  • Fragmentation Analysis: The fragmentation pattern of the quinoline ring can also be informative. The cleavage of the newly formed bond or characteristic losses from the quinoline core can help to infer the substitution pattern.[3][4]

Table 2: Mass Spectrometry in Structural Validation

FeatureInformation ProvidedUtility in Isomer Differentiation
Molecular Ion (M⁺) Confirms the molecular weight of the product.Does not differentiate between regioisomers.
Isotopic Pattern Confirms the presence of bromine.Can indicate the loss of the bromine-containing fragment.
Fragmentation Pattern Provides clues about the molecular structure.May show differences in fragmentation pathways between isomers, but can be complex to interpret.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

For crystalline products, single-crystal X-ray diffraction provides an unequivocal three-dimensional structure, leaving no ambiguity about the substitution pattern. While being the most definitive technique, obtaining suitable crystals can be a significant challenge.

Experimental Protocols

General Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (if necessary): Perform COSY, HSQC, and HMBC experiments to resolve any ambiguities.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity and substitution pattern.

General Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the full scan mass spectrum.

  • Tandem MS (MS/MS) (if necessary): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

  • Data Analysis: Analyze the molecular ion and its isotopic pattern to confirm the elemental composition. Interpret the fragmentation pattern to gain structural insights.

Representative Protocols for Cross-Coupling Reactions

The following are generalized protocols for common cross-coupling reactions with this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Suzuki-Miyaura Coupling (C-C Bond Formation) [5][6]

  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Sonogashira Coupling (C-C Triple Bond Formation) [7][8]

  • To a reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

  • Add a suitable solvent (e.g., THF or DMF).

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.

  • Perform a standard workup and purify by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation) [2][9][10]

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%), and a strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture under an inert atmosphere until completion.

  • After cooling, perform a workup and purify the product by column chromatography.

Heck Coupling (C-C Bond Formation with an Alkene) [11][12]

  • To a reaction vessel, add this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., triethylamine, 1.5-2.0 equiv.).

  • Add a suitable solvent (e.g., DMF, acetonitrile).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Perform a workup and purify the product by column chromatography.

Visualizing the Workflow and Potential Outcomes

G cluster_start Starting Material cluster_reaction Cross-Coupling Reaction cluster_products Potential Products cluster_validation Structural Validation Workflow start This compound reaction e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck start->reaction product_4 4-Substituted-7-bromoquinoline (Major Product) reaction->product_4 Preferential product_7 7-Substituted-4-iodoquinoline (Minor Product) reaction->product_7 Possible product_di 4,7-Disubstituted quinoline reaction->product_di Possible byproducts Homocoupling, Dehalogenation Products reaction->byproducts Side Reactions nmr NMR Spectroscopy (¹H, ¹³C, 2D) product_4->nmr ms Mass Spectrometry product_4->ms xray X-ray Crystallography (if crystalline) product_4->xray product_7->nmr product_7->ms product_di->nmr product_di->ms byproducts->nmr byproducts->ms final_structure Validated Structure nmr->final_structure Definitive Structure ms->final_structure xray->final_structure

Caption: Workflow for reaction and validation of this compound products.

Conclusion

The validation of reaction products from this compound is a critical step in ensuring the progression of a drug discovery or materials science project. While the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds provides a degree of predictability, a rigorous and multi-faceted analytical approach is essential for unambiguous structural confirmation. By leveraging the power of modern NMR techniques, complemented by mass spectrometry and, where possible, X-ray crystallography, researchers can confidently navigate the complexities of regioselectivity and ensure the integrity of their synthesized compounds. This guide provides the foundational knowledge and practical protocols to empower scientists in this crucial endeavor.

References

Reactivity Showdown: A Comparative Analysis of Bromo- vs. Iodo-Quinolines in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the synthesis of complex molecules, particularly in the realm of drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for creating carbon-carbon bonds.[1][2] The quinoline scaffold, a privileged structure in medicinal chemistry, is a frequent target for modification via this powerful reaction.[3][4] This guide provides an in-depth comparison of the reactivity of bromo- and iodo-quinolines in Suzuki coupling, offering insights into experimental design and optimization.

Mechanistic Considerations: The Decisive Role of the Halogen

The widely accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[5][6] This cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][5] The initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][7] In this step, the palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate.[1][2]

The nature of the halogen on the quinoline ring plays a critical role in the efficiency of this oxidative addition. The reactivity trend for aryl halides in Suzuki coupling generally follows the order of decreasing carbon-halogen bond strength: I > Br > Cl.[1][8] The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making iodo-quinolines more susceptible to oxidative addition.[8][9] This lower bond dissociation energy translates to a lower activation energy for the reaction, allowing it to proceed under milder conditions and at a faster rate.[8][10]

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R Ar-X Ar-X (Haloquinoline) Ar-X->Oxidative_Addition R-B(OH)2 R-B(OH)₂ (Boronic Acid) R-B(OH)2->Transmetalation Base Base Base->Transmetalation

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Experimental Analysis

The enhanced reactivity of iodo-quinolines over their bromo- counterparts is well-documented in the chemical literature. While a direct side-by-side comparison under identical conditions can be nuanced, a survey of published data reveals clear trends.[11][12][13]

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromoquinolinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901685[3]
6-Bromo-1,2,3,4-tetrahydroquinolinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801268-81[14]
4-Chloro-7-iodoquinolinePd(OAc)₂K₂CO₃Water1000.595[15]
4,7-DichloroquinolinePd(OAc)₂K₂CO₃Water100280 (mono-arylated)[15]

This table is a representative summary and specific results may vary based on the boronic acid partner and other reaction parameters.

From the data, it is evident that iodo-quinolines can undergo Suzuki coupling under milder conditions and in shorter reaction times, often leading to higher yields. For instance, the coupling of 4-chloro-7-iodoquinoline proceeds to a high yield in just 30 minutes in water, a green solvent.[15] In contrast, the reaction with 4,7-dichloroquinoline under similar conditions is slower and results in mono-arylation, highlighting the greater reactivity of the iodo- leaving group over the chloro- group, a trend that extends to bromo-quinolines.

Practical Guidance and Protocol Design

The choice between a bromo- or iodo-quinoline will often depend on a balance of reactivity, cost, and availability. Iodo-quinolines are generally the preferred substrate for achieving high efficiency and for sensitive substrates that may not tolerate harsh reaction conditions. However, bromo-quinolines are often more economical and readily available. With modern advancements in catalyst design, including the use of bulky phosphine ligands, the reactivity of bromo-quinolines can be significantly enhanced.[16]

Generalized Experimental Protocol for Suzuki Coupling of a Haloquinoline

The following is a generalized procedure that can be adapted for specific substrates.[3][17][18]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the haloquinoline (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start setup Reaction Setup: Combine Haloquinoline, Boronic Acid, Catalyst, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir Reaction Mixture solvent->react monitor Monitor Progress (TLC/GC) react->monitor workup Reaction Workup: Cool, Dilute, Extract monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

A typical experimental workflow for a Suzuki coupling reaction.

Conclusion

In the comparative study of bromo- versus iodo-quinolines for Suzuki coupling, iodo-quinolines demonstrate superior reactivity due to the weaker carbon-iodine bond.[8] This allows for milder reaction conditions, shorter reaction times, and often higher yields. While bromo-quinolines are a viable and more cost-effective alternative, they may require more forcing conditions or specialized catalyst systems to achieve comparable results. The choice of substrate should be guided by the specific requirements of the synthesis, including the complexity of the molecule, desired yield, and economic considerations.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of 7-Bromo-4-iodoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable cornerstone of quality, safety, and efficacy. For novel heterocyclic compounds like 7-Bromo-4-iodoquinoline derivatives, which hold potential in medicinal chemistry, a robust and validated analytical method for purity determination is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of these complex molecules, supported by experimental protocols and data.

The Critical Role of Purity in Drug Development

The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of a drug substance.[1] For quinoline derivatives, which are prevalent scaffolds in numerous therapeutic agents, ensuring high purity is essential for reliable structure-activity relationship (SAR) studies and for preventing unforeseen adverse effects in preclinical and clinical trials. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate stringent purity control.[2]

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[3] Reversed-phase HPLC, in particular, is exceptionally well-suited for the analysis of moderately polar to nonpolar compounds like this compound derivatives.

Principles of Reversed-Phase HPLC for Halogenated Quinolines

Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase.[4] The highly electronegative halogen atoms (bromine and iodine) in this compound increase its hydrophobicity, leading to strong retention on a reversed-phase column. Gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased, is often employed to effectively elute the main compound and resolve it from impurities with varying polarities.[2]

Experimental Protocol: HPLC Purity of this compound

This section details a step-by-step protocol for the purity analysis of a this compound derivative using a validated reversed-phase HPLC method.

Instrumentation and Chromatographic Conditions
  • System: HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The choice of a C18 column provides a good balance of hydrophobicity for retaining the quinoline derivative.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate silanol groups on the stationary phase, reducing peak tailing for basic compounds like quinolines.

  • Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and elution strength.[5]

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Elevated temperature can improve peak shape and reduce viscosity.

  • Detection Wavelength: 254 nm. Quinolines typically exhibit strong UV absorbance at this wavelength.

  • Injection Volume: 10 µL.

Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in 1.0 mL of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter that could damage the column.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified.[6]

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

Analysis and Purity Calculation
  • Inject the sample solution and record the chromatogram.

  • The percentage purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Workflow for HPLC Purity Determination

Caption: General workflow for HPLC purity analysis.

Comparative Analysis of Analytical Methods

While HPLC is the primary method for purity assessment, other techniques can provide complementary information.

ParameterHPLC (UV Detection)HPLC-MSGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7]Combines HPLC separation with mass spectrometric detection for mass-to-charge ratio determination.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantitative determination of nuclei in a magnetic field.
Applicability Non-volatile and thermally stable compounds.[7]Provides molecular weight information and structural elucidation of impurities.Volatile and thermally stable compounds.[7]Provides structural confirmation and absolute quantification without a reference standard for each impurity.[8]
Sensitivity High (ng to pg range).Very high (pg to fg range).High (pg range).Moderate (µg to mg range).
Quantification Excellent with reference standards.Good, can be used for semi-quantification without standards.Good for volatile impurities.Excellent, a primary ratio method.
Destructive Yes.Yes.Yes.No.[8]
Key Advantage Robust, reproducible, and widely available.High specificity and impurity identification capabilities.Excellent for residual solvent analysis.Non-destructive and provides structural information.
Limitation Requires reference standards for impurity identification.More complex and expensive instrumentation.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods.

Forced Degradation Studies: A Key to Method Specificity

To ensure that the HPLC method is "stability-indicating," forced degradation studies are essential.[9] These studies involve subjecting the this compound derivative to harsh conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[10][11] The HPLC method must be able to resolve the main peak from all degradation product peaks, thus demonstrating its specificity.[2]

Logical Framework for Method Selection

Method_Selection A Purity Assessment of This compound B Is the primary goal quantitative purity? A->B C HPLC with UV Detection B->C Yes D Are there unknown impurities to identify? B->D No J Comprehensive Purity Profile: Orthogonal Methods (e.g., HPLC & GC-MS) C->J E HPLC-MS D->E Yes F Are volatile impurities (e.g., residual solvents) a concern? D->F No E->J G GC-MS F->G Yes H Is absolute quantification without impurity standards required? F->H No G->J I qNMR H->I Yes I->J

Caption: Logical comparison for analytical method selection.

Conclusion

For the routine quality control and quantitative purity assessment of this compound derivatives, a well-validated reversed-phase HPLC method is the industry standard. Its robustness, precision, and high-resolving power make it ideal for separating the main compound from process-related impurities and degradation products. For a comprehensive understanding of the impurity profile, orthogonal techniques such as GC-MS for volatile impurities and HPLC-MS for impurity identification are invaluable. The strategic implementation of these analytical methodologies is crucial for ensuring the quality and safety of novel pharmaceutical compounds.

References

A Comparative Crystallographic Guide to 7-Bromo-4-iodoquinoline Derivatives: Synthesis, Structural Analysis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, quinoline scaffolds are a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1] The strategic placement of halogen atoms on this privileged heterocyclic system offers a powerful tool to modulate their physicochemical properties and biological targets. This guide provides an in-depth technical comparison of 7-bromo-4-iodoquinoline derivatives, focusing on their synthesis, crystallographic analysis, and potential as drug candidates. While a definitive crystal structure for this compound is not publicly available, this guide will leverage data from closely related halogenated quinolines to infer its structural characteristics and provide a robust framework for future research.

The Significance of Halogenated Quinolines in Drug Discovery

The introduction of bromine and iodine into the quinoline core significantly influences a molecule's lipophilicity, metabolic stability, and ability to form specific intermolecular interactions, such as halogen bonds. These interactions, where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor," are increasingly recognized for their role in directing crystal packing and enhancing binding affinity to biological targets.[2] Derivatives of bromo- and iodoquinolines have shown considerable promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] Understanding the three-dimensional structure of these compounds through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.[4]

Synthesis of this compound: A Generalized Approach

The synthesis of this compound can be approached through a multi-step sequence, adapting established protocols for similar halogenated quinolines.[5][6] A probable synthetic route commences with the Conrad-Limpach reaction to construct the quinoline core, followed by halogenation and subsequent iodination.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline

This step involves the condensation of 3-bromoaniline with a suitable β-ketoester, such as diethyl malonate, followed by a thermal cyclization.

  • Condensation: In a round-bottom flask fitted with a Dean-Stark apparatus, combine 3-bromoaniline (1.0 eq) and diethyl malonate (1.1 eq) in a high-boiling point solvent (e.g., diphenyl ether).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux (approximately 180-200 °C) and monitor the removal of water.

  • Once the theoretical amount of water is collected, allow the reaction to cool slightly.

  • Cyclization: Increase the temperature to around 250 °C and maintain for 1-2 hours to induce cyclization.

  • Cool the reaction mixture and triturate with a non-polar solvent (e.g., hexane) to precipitate the crude product.

  • Filter the solid and wash with hexane. The crude 7-bromo-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Conversion to 7-Bromo-4-chloroquinoline

The hydroxyl group at the 4-position is then converted to a more reactive chloro group.

  • To the dried 7-bromo-4-hydroxyquinoline (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (around 110 °C) for 2-3 hours.

  • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Filter the solid, wash with water, and dry to obtain 7-bromo-4-chloroquinoline.

Step 3: Iodination to this compound

The final step is a halogen exchange reaction to introduce the iodine atom.

  • Dissolve 7-bromo-4-chloroquinoline (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add an excess of sodium iodide (NaI, 3-5 eq).

  • Reflux the mixture for 24-48 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Iodination A 3-Bromoaniline + Diethyl Malonate B Condensation (180-200 °C) A->B C Cyclization (250 °C) B->C D 7-Bromo-4-hydroxyquinoline C->D E POCl₃, DMF D->E F 7-Bromo-4-chloroquinoline E->F G NaI, Acetonitrile F->G H This compound G->H

Caption: Synthetic pathway for this compound.

Crystallization and X-ray Diffraction: A Comparative Outlook

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[4] For this compound and its derivatives, several crystallization techniques can be employed.

Experimental Protocol: Single Crystal Growth

A common and effective method for growing single crystals of organic compounds is slow evaporation.

  • Dissolve the purified this compound derivative in a suitable solvent or a mixture of solvents (e.g., chloroform/methanol, ethyl acetate/hexane) to near saturation.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.

  • Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

  • Monitor the vial for the formation of well-defined single crystals.

Comparative Analysis of Expected Crystallographic Features

While the specific crystal structure of this compound is unknown, we can make informed predictions based on related structures in the Cambridge Structural Database (CSD).[7]

Feature7-Bromo-4-chloroquinoline[8]6-Bromo-4-iodoquinoline[5]Expected for this compound
Molecular Formula C₉H₅BrClNC₉H₅BrINC₉H₅BrIN
Molecular Weight 242.50333.95333.95
Predicted Intermolecular Interactions π-π stacking, C-H···N hydrogen bondsHalogen bonding (I···N, Br···π), π-π stackingStrong halogen bonding (I···N), potential Br···I or Br···π interactions, π-π stacking
Likely Crystal Packing Motif Herringbone or layered structures driven by π-stacking.Layered structures with significant contribution from halogen bonding.Planar molecules likely to form layered structures dominated by strong I···N halogen bonds and π-stacking.

The presence of both bromine and iodine atoms in this compound is expected to give rise to a rich variety of intermolecular interactions. The larger and more polarizable iodine atom at the 4-position is a potent halogen bond donor and is likely to form a strong interaction with the nitrogen atom of a neighboring quinoline ring. The bromine atom at the 7-position could participate in weaker halogen bonds or other non-covalent interactions, further influencing the crystal packing.

Diagram of Potential Intermolecular Interactions

Interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N I1 I N2 N I1->N2 Halogen Bond (I···N) Br1 Br Ring2 Quinoline Ring Br1->Ring2 Halogen Bond (Br···π) Ring1 Quinoline Ring Ring1->Ring2 π-π Stacking I2 I Br2 Br

Caption: Predicted intermolecular interactions in the crystal lattice of this compound.

Biological Activity and Structure-Activity Relationships

Numerous studies have highlighted the potential of bromo-substituted quinolines as anticancer agents.[1] The position and nature of the halogen substituent can significantly impact the biological activity. For instance, brominated 8-hydroxyquinolines have demonstrated potent antiproliferative effects against various cancer cell lines.[2] The introduction of an iodine atom, in addition to bromine, in the this compound scaffold could further enhance its biological profile through improved target binding or altered pharmacokinetic properties. A thorough biological evaluation of these derivatives is warranted to explore their therapeutic potential.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate cancer cells (e.g., human colon carcinoma HT29, human cervix carcinoma HeLa) in 96-well plates at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis, crystallization, and comparative analysis of this compound derivatives. While the definitive crystal structure of the parent compound remains to be elucidated, the comparative analysis of related halogenated quinolines offers valuable insights into its expected structural features and the crucial role of intermolecular interactions, particularly halogen bonding. The detailed experimental protocols for synthesis and biological evaluation serve as a practical resource for researchers aiming to explore this promising class of compounds. Future work should focus on obtaining single crystals of this compound and its derivatives to validate the predicted structural characteristics and to provide a solid foundation for structure-based drug design efforts targeting various diseases.

References

A Senior Application Scientist's Guide to Comparing the Anticancer Activity of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, is one such "privileged structure".[1] Its rigid, planar nature and versatile electronic properties make it an ideal backbone for designing molecules that can interact with a wide array of biological targets. Consequently, quinoline and its derivatives have been extensively investigated and developed as anticancer agents, with several compounds already in clinical use.[2][3]

These compounds exert their antitumor effects through diverse and sophisticated mechanisms, including the inhibition of protein kinases that drive oncogenic signaling, intercalation into tumor DNA to halt replication, induction of programmed cell death (apoptosis), and disruption of the cellular skeleton by inhibiting tubulin polymerization.[4][5][6] The remarkable therapeutic versatility of the quinoline core is profoundly influenced by the nature and position of chemical groups substituted onto its rings.

This guide provides an in-depth comparative analysis of the anticancer activity of substituted quinolines. We will dissect the structure-activity relationships (SAR) that govern their potency, compare their mechanisms of action, and provide robust experimental data and protocols to empower researchers in the field of drug discovery. Our focus is not merely on what works, but on the causality—why certain substitutions lead to superior anticancer efficacy.

Comparative Analysis of Substitution Patterns and Structure-Activity Relationships (SAR)

The biological activity of a quinoline derivative is not inherent to the core itself but is dictated by the intricate dance of electronics, sterics, and lipophilicity introduced by its substituents. The choice of where to modify the quinoline ring is a critical first step in rational drug design.

Key Substitution Sites on the Quinoline Scaffold

The diagram below highlights the primary positions on the quinoline ring where substitutions have been shown to critically modulate anticancer activity. Understanding the impact of modifications at these sites is fundamental to designing next-generation therapeutics.

Caption: Key structural modification sites on the quinoline scaffold for SAR studies.

C-2 Position Substitutions

The C-2 position is a frequent target for modification, and introducing substituents here often imparts significant anticancer activity.[7][8]

  • Aryl Groups: The addition of an aryl group at the 2-position is a well-established strategy.[9] Further substitutions on this pendant aryl ring can fine-tune the activity. For example, tetracyclic indone-quinoline derivatives, which can be considered complex C-2 substituted systems, show potent activity against HeLa cervical cancer cells, with GI50 values as low as 0.006 µM.[7]

  • Heterocyclic Moieties: Fusing or linking other heterocyclic systems, such as rhodanine, can yield compounds with potent activity against gastric (HGC) and breast (MCF-7) cancer cell lines.[7] The rationale here is to combine the pharmacophoric features of two distinct bioactive scaffolds to achieve synergistic effects.

C-4 Position Substitutions

The C-4 position is arguably one of the most critical sites for anticancer activity.

  • 4-Aminoquinolines: The 4-aminoquinoline motif is central to many highly active compounds.[10] The nitrogen atom can act as a hydrogen bond acceptor, facilitating target engagement. The combination of a 4-amino group with a 7-chloro substituent is a classic pairing found in potent antimalarial (chloroquine) and anticancer agents.[10]

  • Mechanism-Driven Design: For derivatives targeting specific enzymes, the C-4 position is often used to attach side chains that occupy key binding pockets. For instance, in a series of compounds designed as potential antitumor agents, an amino side chain at position 4 was found to be crucial for antiproliferative activity, with a two-carbon linker being optimal.[11]

C-6 and C-7 Position Substitutions

Substitutions at the C-6 and C-7 positions on the benzo- part of the quinoline ring are vital for modulating the molecule's electronic properties and lipophilicity, which in turn affects cell permeability and target interaction.

  • Halogens and Electron-Withdrawing Groups: The presence of a chlorine atom at C-6 or C-7 frequently enhances cytotoxic activity.[9] This is attributed to the electron-withdrawing nature of halogens, which can influence the pKa of the quinoline nitrogen and alter binding affinities. 7-chloro-4-quinolinylhydrazone derivatives, for example, exhibit good cytotoxic activity against CNS, colon, and leukemia cell lines.[10]

  • Bulky Groups: For certain targets, larger substituents are favored. In one study, large and bulky alkoxy groups at the C-7 position, such as a 4-fluorobenzyloxy group, were found to be a beneficial pharmacophoric feature, leading to compounds with sub-micromolar IC50 values against human tumor cell lines.[11] Similarly, aryloxy groups at the C-6 position can dramatically enhance the antiproliferative activity of N-hydroxy-2-quinolineacrylamides, which function as Histone Deacetylase (HDAC) inhibitors.[9]

Di- and Tri-substituted Quinolines

Often, the most potent compounds feature a combination of substitutions that work in concert.

  • 2,4-Disubstituted Quinolines: This substitution pattern is particularly important in the development of agents that act via multiple mechanisms, including cell cycle arrest and apoptosis.[10]

  • 4,7-Disubstituted Quinolines: As mentioned, the 4-amino, 7-chloro combination is a powerful strategy for generating potent antiproliferative agents.[10]

  • 2,4,6-Trisubstituted Quinolines: These have been explored for use as DNA-directed alkylating agents, where the quinoline core acts as a DNA-affinic carrier to deliver a cytotoxic pharmacophore (like a nitrogen mustard) to its target, thereby increasing efficacy and potentially reducing systemic toxicity.[10]

Comparative Analysis of Anticancer Mechanisms

The structural diversity of substituted quinolines translates directly into a wide range of anticancer mechanisms. Different substitution patterns can steer a compound towards entirely different cellular targets.

Kinase Inhibition

A primary mechanism for many modern anticancer drugs is the inhibition of protein kinases, enzymes that are often hyperactivated in cancer cells. Many quinoline derivatives have been specifically designed to act as kinase inhibitors.[12] Targets include Pim-1, VEGFR, and others involved in proliferation and angiogenesis pathways.[5]

  • Causality: The quinoline ring is an excellent "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding pocket of many kinases. Substituents at the C-4 and C-6 positions can then be extended to occupy adjacent hydrophobic pockets, conferring both potency and selectivity. For example, compounds with a secondary amine and a pyridine ring attached to a quinoline core have shown effective Pim-1 kinase inhibition and activity against prostate cancer.[5]

cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Rec ADP ADP Rec->ADP Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Rec->Downstream P ATP ATP ATP->Rec P P Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Quinoline Substituted Quinoline (Kinase Inhibitor) Quinoline->Rec Binds to ATP pocket & Blocks Phosphorylation cluster_apoptosis Apoptosis Induction Pathway Quinoline Substituted Quinoline Stress Cellular Stress (e.g., DNA Damage) Quinoline->Stress p53 p53 Activation Stress->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis cluster_workflow MTT Cytotoxicity Assay Workflow Start Start Seed 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate Start->Seed Incubate1 2. Adherence (24h incubation) Seed->Incubate1 Treat 3. Compound Treatment (Add serial dilutions of quinoline derivatives) Incubate1->Treat Incubate2 4. Incubation (48-72h) Treat->Incubate2 AddMTT 5. Add MTT Reagent (e.g., 20µL of 5 mg/mL) Incubate2->AddMTT Incubate3 6. Formazan Crystal Formation (2-4h) AddMTT->Incubate3 Solubilize 7. Solubilize Crystals (Add DMSO or Solubilization Buffer) Incubate3->Solubilize Read 8. Measure Absorbance (570 nm) Solubilize->Read Analyze 9. Data Analysis (Calculate % viability, determine IC50) Read->Analyze End End Analyze->End

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 7-Bromo-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into molecular weight and structure through the careful analysis of fragmentation patterns. This guide provides an in-depth, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 7-Bromo-4-iodoquinoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry.

In the absence of a publicly available experimental spectrum for this compound, this guide leverages fundamental principles of mass spectrometry, drawing on established fragmentation mechanisms of aromatic and halogenated compounds to construct a theoretical framework for its behavior in the mass spectrometer.[1][2][3] This predictive approach, grounded in scientific first principles, offers a robust hypothesis for experimental verification and serves as a valuable comparative tool against related halo-substituted quinolines.

The Subject Molecule: this compound

This compound possesses a molecular formula of C9H5BrIN and a monoisotopic mass of approximately 333.95 g/mol .[4][5] Its structure, featuring a quinoline core substituted with two different halogens, presents an interesting case for mass spectrometric analysis. The notable differences in the electronegativity and bond strength of the carbon-bromine and carbon-iodine bonds are expected to be key determinants of its fragmentation pathways.

Predicting the Fragmentation Pattern: A Step-by-Step Mechanistic Exploration

Under electron ionization (EI), this compound will be ionized to form a molecular ion (M+•). The subsequent fragmentation of this molecular ion is predicted to follow a series of logical steps, primarily dictated by the stability of the resulting fragments and the relative lability of the C-I and C-Br bonds.

Aromatic halides, such as the one under investigation, typically exhibit a relatively strong molecular ion peak.[1] A key feature to anticipate in the mass spectrum of this compound would be the isotopic signature of bromine (79Br and 81Br in an approximate 1:1 ratio), which would result in a characteristic M+ and M+2 pattern for all bromine-containing fragments.[1]

The fragmentation cascade is likely initiated by the cleavage of the weakest bond. The C-I bond is weaker than the C-Br bond, suggesting that the initial fragmentation event will be the loss of an iodine radical.

Predicted Fragmentation Pathway:

Caption: Predicted EI-MS fragmentation pathway of this compound.

Detailed Fragmentation Steps:

  • Initial Ionization: The molecule absorbs energy to eject an electron, forming the molecular ion (M+•) with expected m/z values of 334 and 336, reflecting the isotopic distribution of bromine.

  • Primary Fragmentation - Loss of Iodine: The most probable initial fragmentation is the homolytic cleavage of the C-I bond, being the weakest halogen-carbon bond in the molecule. This would result in the loss of an iodine radical (I•) to form a prominent fragment ion at m/z 207/209.

  • Secondary Fragmentation - Loss of Bromine: Following the loss of iodine, the resulting bromo-quinoline cation could then lose a bromine radical (Br•). This would lead to a fragment at m/z 128.

  • Alternative Primary Fragmentation - Loss of Bromine: While less likely than the loss of iodine, the cleavage of the C-Br bond from the molecular ion could also occur. This would generate a fragment at m/z 255, corresponding to the iodo-quinoline cation. Subsequent loss of an iodine radical from this fragment would also lead to the fragment at m/z 128.

  • Ring Fragmentation - Loss of HCN: A characteristic fragmentation of quinoline and its derivatives is the loss of a neutral molecule of hydrogen cyanide (HCN). This could occur from the [M-I]+• fragment, leading to a species at m/z 180/182.

Comparative Analysis: Insights from a Dihalo-Analogue

To ground our predictive analysis, we can draw comparisons with the known fragmentation pattern of a structurally similar compound, 4,7-dichloroquinoline, for which experimental data is available in the NIST database.[6][7]

Experimental Fragmentation of 4,7-Dichloroquinoline:

m/zRelative IntensityPutative Fragment
197/199/201HighMolecular Ion (M+•)
162/164Moderate[M-Cl]+•
127High[M-2Cl]+•

The mass spectrum of 4,7-dichloroquinoline shows a strong molecular ion peak with the characteristic isotopic pattern for two chlorine atoms. The primary fragmentation is the loss of a chlorine radical, followed by the loss of the second chlorine radical. This sequential loss of halogens is a key feature that we have predicted for this compound. The greater stability of the aromatic ring system results in the halogen loss being the most favored fragmentation pathway.

By analogy, we can confidently predict that the sequential loss of iodine and then bromine will be the dominant fragmentation pathway for this compound.

Proposed Experimental Protocol for Verification

To experimentally validate this predicted fragmentation pattern, the following protocol using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is proposed.

Workflow for Experimental Verification:

Caption: Proposed workflow for the experimental verification of the fragmentation pattern.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for aromatic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Mass Spectrometer: A quadrupole or ion trap mass analyzer capable of EI.

  • Ionization Energy: 70 eV.

  • Mass Range: 50-400 amu.

  • GC Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

This systematic approach will yield a high-quality mass spectrum that can be directly compared to the predictions outlined in this guide, allowing for the definitive characterization of this compound's fragmentation behavior.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By applying fundamental principles of mass spectrometry and drawing comparisons with a known analogue, we have constructed a detailed hypothesis of its fragmentation pathways. The proposed experimental protocol offers a clear path for the verification of these predictions. This work serves as a valuable resource for researchers engaged in the structural elucidation of novel halogenated heterocyclic compounds, demonstrating the power of predictive analysis in guiding experimental design and data interpretation.

References

The Ascendant Inhibitor: An In Vitro Comparative Guide to Brominated Quinolines in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds, quinoline and its derivatives have consistently emerged as privileged structures, demonstrating a broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive in vitro evaluation of a specific, highly promising subclass: brominated quinoline derivatives. Moving beyond a mere recitation of data, we will delve into the causal relationships between chemical structure and inhibitory activity, offering a field-proven perspective for researchers, scientists, and drug development professionals.

The strategic incorporation of bromine atoms into the quinoline scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution.[4] These modifications can enhance binding affinities to target enzymes, leading to improved inhibitory potency. This guide will objectively compare the performance of various brominated quinoline derivatives against several key enzyme classes, supported by experimental data and detailed protocols.

Comparative Analysis of Enzyme Inhibitory Activity

The inhibitory potential of brominated quinoline derivatives has been explored against a range of enzymes implicated in various disease pathologies. Here, we present a comparative summary of their in vitro efficacy.

Topoisomerase Inhibition: Unwinding Cancer's Code

Topoisomerases are critical enzymes in DNA replication and repair, making them prime targets for anticancer therapies.[5] Several brominated quinoline derivatives have demonstrated potent inhibitory activity against human topoisomerase I.

Table 1: In Vitro Inhibitory Activity of Brominated Quinolines against Human Topoisomerase I

CompoundKey Structural FeaturesCell Lines TestedIC50 (µg/mL)Reference
Compound 7 3,5,6,7-tetrabromo-8-methoxyquinolineC6, HeLa, HT29Not explicitly stated for enzyme, but significant antiproliferative effects observed.[5]
Compound 11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45–9.6[5]
5,7-Dibromo-8-hydroxyquinoline 5,7-Dibromo, 8-HydroxyC6, HeLa, HT296.7 - 25.6[6]

The data indicates that the position and number of bromine substituents, in concert with other functional groups like hydroxyl and methoxy moieties, play a crucial role in determining the anti-topoisomerase activity. For instance, compound 11, with two bromine atoms and a hydroxyl group, exhibits potent inhibitory effects.[5]

Kinase Inhibition: Targeting Aberrant Signaling in Oncology

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7][8] Quinoline-based compounds have been successfully developed as kinase inhibitors.[7] While specific data on 7-bromo-4-iodoquinoline derivatives is not prevalent, the broader class of brominated quinolines has shown promise.

Table 2: In Vitro Kinase Inhibitory Activity of Selected Quinoline Derivatives

Compound ClassTarget KinaseReported ActivityReference
Substituted 4-(3-hydroxyanilino)-quinolinesRETIn-vitro kinase Ki = 3 nM[8]
6,7-Disubstituted-4-(3,4,5-trimethoxyphenylamino)quinoline-3-carbonitrilesSrcIC50 = 35 nM[8]
Quinoline ether derivativesPDGFR α and βlow nanomolar concentration[8]

The examples above highlight the versatility of the quinoline scaffold in targeting different kinase families. The addition of bromine atoms is a known strategy to enhance the potency of such inhibitors, although specific IC50 values for brominated derivatives in these classes require further investigation.

α-Glucosidase Inhibition: A Sweet Spot for Diabetes Management

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established therapeutic strategy for managing type 2 diabetes.[9] Recent studies have highlighted the potential of thioquinoline derivatives, including brominated analogues, as potent α-glucosidase inhibitors.

Table 3: In Vitro α-Glucosidase Inhibitory Activity of Brominated Thioquinoline Derivatives

CompoundKey Structural FeaturesIC50 (µM)Inhibition ModeReference
9f 4-Bromophenyl substituent352.43 ± 1.1Not Specified[10]
Acarbose (Standard) -752.0 ± 2.0Competitive[10]

Notably, even though compound 9f showed weaker inhibition compared to other derivatives in its series, it was still more potent than the standard drug, acarbose, demonstrating the potential of this chemical class.[10]

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the trustworthiness and reproducibility of the presented data, we provide detailed methodologies for key in vitro assays.

In Vitro Topoisomerase I Inhibition Assay

This assay evaluates the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pHOT1), human topoisomerase I, and the assay buffer.

  • Compound Incubation: Add varying concentrations of the brominated quinoline derivative to the reaction mixture. Include a positive control (e.g., Camptothecin) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the negative control.[6]

General Kinase Inhibition Assay (Example: Src Kinase)

This protocol outlines a common method for assessing the inhibition of a specific protein kinase.

Protocol:

  • Reaction Components: The assay is typically performed in a 96-well plate and includes the target kinase (e.g., Src), a specific substrate peptide, ATP, and the assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or, more commonly, non-radioactive methods like fluorescence polarization or luminescence-based assays that detect the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase activity.

Protocol:

  • Enzyme and Substrate: Prepare solutions of α-glucosidase and the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the brominated quinoline derivative for a set time.

  • Reaction Initiation: Start the reaction by adding the pNPG substrate.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Reaction Termination: Stop the reaction by adding a basic solution, such as sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples to that of the control. The IC50 value is then determined.[10]

Mechanistic Insights and Structure-Activity Relationships

The inhibitory activity of brominated quinolines is intrinsically linked to their chemical structure. The following diagram illustrates the key structural features that influence their biological activity.

SAR_Brominated_Quinolines quinoline Quinoline Scaffold bromo Bromine Substituent quinoline->bromo Enhances Lipophilicity & Potency hydroxyl Hydroxyl Group quinoline->hydroxyl Hydrogen Bonding Potential methoxy Methoxy Group quinoline->methoxy Modulates Electronic Properties phenyl Phenyl Group quinoline->phenyl Steric & Pi-Stacking Interactions topoisomerase Topoisomerase Inhibition bromo->topoisomerase kinase Kinase Inhibition bromo->kinase glucosidase α-Glucosidase Inhibition bromo->glucosidase hydroxyl->topoisomerase phenyl->kinase phenyl->glucosidase

Caption: Structure-Activity Relationship (SAR) of brominated quinolines.

The lipophilic nature of the bromine atom can enhance membrane permeability and hydrophobic interactions within the enzyme's active site.[4] The position of the bromine atom is also critical, as it can direct the orientation of the inhibitor within the binding pocket. The presence of hydrogen bond donors and acceptors, such as hydroxyl and methoxy groups, can further stabilize the enzyme-inhibitor complex, leading to increased potency.

Experimental Workflow for In Vitro Evaluation

The systematic evaluation of a novel brominated quinoline derivative as an enzyme inhibitor follows a logical progression, as depicted in the workflow below.

In_Vitro_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Dose-Response & Potency Determination cluster_3 Mechanism of Action Studies synthesis Synthesis of Brominated Quinoline Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization primary_assay Single-Concentration Enzyme Inhibition Assay characterization->primary_assay dose_response Dose-Response Curves primary_assay->dose_response Active Compounds ic50 IC50 Determination dose_response->ic50 kinetic_studies Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) ic50->kinetic_studies Potent Inhibitors binding_assay Direct Binding Assays (e.g., SPR, ITC) kinetic_studies->binding_assay

Caption: Experimental workflow for evaluating enzyme inhibitors.

This structured approach ensures a thorough and efficient evaluation, from initial screening to detailed mechanistic studies.

Conclusion and Future Directions

The in vitro evidence strongly supports the continued exploration of brominated quinoline derivatives as a versatile source of novel enzyme inhibitors. Their demonstrated efficacy against critical therapeutic targets in cancer and metabolic disorders underscores their potential for further drug development. Future research should focus on synthesizing and evaluating a wider array of brominated quinolines to build more comprehensive structure-activity relationship models. Additionally, in-depth mechanistic studies, including X-ray crystallography of enzyme-inhibitor complexes, will be invaluable for the rational design of next-generation inhibitors with enhanced potency and selectivity. The strategic application of the protocols and insights provided in this guide will undoubtedly accelerate the journey of these promising compounds from the laboratory bench to potential clinical applications.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Bromo-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical synthesis fields, our work with complex intermediates like 7-Bromo-4-iodoquinoline is fundamental to discovery. However, the responsibility that accompanies the use of such potent, novel compounds extends beyond the benchtop; it is imperative that we manage their entire lifecycle, concluding with safe, compliant, and environmentally sound disposal. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounding procedural instructions in the chemical principles that dictate them. Our objective is to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our shared environment.

Hazard Profile and Immediate Safety Imperatives

Key Hazards Include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3][4]

  • Severe Irritation: Causes serious skin and eye irritation, potentially leading to severe burns or damage.[2][4][5]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][5]

  • Environmental Toxicity: Halogenated organic compounds can be very toxic to aquatic life with long-lasting effects.[4]

Mandatory Personal Protective Equipment (PPE)

All personnel handling this compound, whether in pure form or as waste, must use the following PPE to create a reliable barrier against exposure[1][6]:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, inspected for integrity before each use.

  • Body Protection: A flame-resistant lab coat or a chemical-resistant apron.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of airborne particles.[7]

Hazard Summary Table

The table below summarizes the anticipated hazard classifications for this compound, based on data for similar halogenated quinoline compounds.

Hazard ClassGHS PictogramHazard Statement (H-Statement)Precautionary Statement (P-Statement) Example
Acute Toxicity, Oral H302: Harmful if swallowedP301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Corrosion/Irritation corrosiveH314: Causes severe skin burns and eye damageP280: Wear protective gloves/protective clothing/eye protection/face protection. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
Serious Eye Damage corrosiveH318: Causes serious eye damageP305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
Hazardous to the Aquatic Environment पर्यावरण के लिए खतरनाकH410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.

The Core Principle: Segregation of Halogenated Waste

The foundational step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[1][8] This is not merely an administrative requirement; it is dictated by the chemical nature of the waste and the technology used for its destruction.

Causality: Halogenated compounds cannot be disposed of via the same methods as non-halogenated organic waste. The presence of bromine and iodine necessitates disposal via high-temperature incineration in specialized facilities equipped with "scrubbers."[9] These scrubbers are essential for neutralizing the acidic gases (hydrobromic acid and hydroiodic acid) that are generated during combustion, preventing their release into the atmosphere. Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing it all to be treated by the more complex and expensive incineration process.[10]

WasteSegregation Start Waste Generated (Containing this compound) Decision Is this waste stream purely halogenated? Start->Decision Correct YES: Correct Path Decision->Correct   Incorrect NO: Contaminated Stream STOP & Consult EHS Immediately DO NOT MIX! Decision->Incorrect   WasteContainer Transfer to a designated, clearly labeled 'HALOGENATED ORGANIC WASTE' container. Correct->WasteContainer

Caption: Waste segregation decision workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a systematic, documented procedure is critical for ensuring safety and compliance.

Protocol 3.1: Disposal of Unused/Expired Solid this compound
  • Container Labeling: Before transferring any waste, ensure the designated waste container is correctly labeled. The label must include, at a minimum: "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, toxic, environmental hazard).[1]

  • Waste Transfer: In a chemical fume hood, carefully transfer the solid waste from its original container into the designated halogenated waste container using a chemically resistant scoop or spatula. The primary goal is to minimize the generation of dust.[1][6]

  • Container Sealing: After each addition, securely close the lid of the waste container. This prevents the release of vapors and protects the contents from moisture or contamination.[1][11]

  • Log Entry: Meticulously record the chemical name and the estimated quantity of waste added to the container in a waste accumulation log.[1] This log is a critical piece of your laboratory's compliance documentation.

Protocol 3.2: Disposal of Contaminated Labware and PPE
  • Identification: All disposable materials that have come into direct contact with this compound are considered hazardous waste. This includes gloves, weighing papers, pipette tips, and contaminated bench paper.

  • Collection: Place these contaminated solid items directly into the designated solid halogenated organic waste container.[1][6] Do not dispose of them in regular or non-hazardous trash.

  • Sharps: If contaminated sharps (e.g., needles, glass pipettes) are involved, they must first be placed in a designated sharps container. This container must then be managed as halogenated hazardous waste.

Protocol 3.3: Disposal of Liquid Waste and Decontamination Rinsate
  • Waste Stream: Any solutions containing dissolved this compound must be collected as liquid halogenated organic waste.

  • Glassware Decontamination: Reusable glassware must be decontaminated. Triple rinse the container with a suitable solvent (e.g., acetone, ethanol).[6]

  • Rinsate Collection: Crucially, the rinsate from this cleaning process is hazardous waste. [6] It must be collected and added to a designated liquid halogenated organic waste container. Never pour rinsate down the drain.[10][12]

  • Container Puncturing: After triple-rinsing, empty containers should be punctured or otherwise rendered unusable to prevent accidental reuse before being discarded according to institutional policy.[6]

On-Site Waste Accumulation and Storage

Proper storage of hazardous waste while it awaits pickup is governed by strict regulations.

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1]

  • Location: The SAA should be secure, well-ventilated, and located away from incompatible materials (e.g., strong acids, bases, or oxidizers).[1][13]

  • Secondary Containment: Liquid waste containers should be kept within secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.

  • Volume Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in an SAA (typically 55 gallons) and the time limits for accumulation, as stipulated by regulatory bodies like the EPA and your institution's EHS department.[11]

Arranging for Final Disposal

The final step is the transfer of the accumulated waste to a licensed disposal facility.

  • Contact EHS: Once your waste container is full or reaches its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department.

  • Schedule Pickup: The EHS department will coordinate with a certified hazardous waste management company for the pickup, transport, and ultimate disposal of the material.[1][14]

  • Documentation: Ensure all paperwork, including the waste log and any required manifests, is completed accurately. Remember, under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for it from "cradle to grave."[10]

By implementing these scientifically grounded and procedurally robust protocols, you fulfill your professional responsibility to ensure that the lifecycle of this compound is managed safely and with respect for our environment.

References

Mastering the Handling of 7-Bromo-4-iodoquinoline: A Guide to Essential Safety and Logistics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and safe handling of chemical reagents is paramount. 7-Bromo-4-iodoquinoline, a halogenated quinoline derivative, is a valuable building block in synthetic chemistry. However, its structure suggests that it should be handled with the utmost care, treating it as a potentially hazardous substance. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles for halogenated aromatic compounds.

Understanding the Risks: Hazard Identification
  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

These hazards necessitate a stringent personal protective equipment (PPE) regimen and specific handling protocols to minimize exposure.

Your First Line of Defense: Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in risk mitigation.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.[3]Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation or damage.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for any signs of degradation or puncture before use.[2][6]Prevents direct skin contact, which can lead to irritation or absorption of the harmful substance.
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[3]Provides a barrier against spills and splashes, protecting the skin from contact.
Respiratory Protection All handling of solid this compound should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3][7]Minimizes the inhalation of airborne particles or vapors, which can cause respiratory tract irritation.[4]
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is crucial for minimizing risk. The following protocol outlines the safe handling of this compound from preparation to cleanup.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Prepare Work Area Ensure fume hood is operational. Gather all necessary equipment. don_ppe 2. Don Appropriate PPE Gloves, goggles, lab coat. prep_area->don_ppe Proceed weigh 3. Weighing Weigh the solid compound in the fume hood. don_ppe->weigh Proceed dissolve 4. Dissolution Add solvent to the compound within the fume hood. weigh->dissolve Proceed reaction 5. Reaction Setup Conduct the experiment within the fume hood. dissolve->reaction Proceed decontaminate 6. Decontaminate Glassware Rinse with appropriate solvent. Collect rinsate as waste. reaction->decontaminate Proceed segregate 7. Segregate Waste Place halogenated waste in a designated, labeled container. decontaminate->segregate Proceed doff_ppe 8. Doff PPE Remove and dispose of contaminated PPE properly. segregate->doff_ppe Proceed wash 9. Personal Hygiene Wash hands thoroughly. doff_ppe->wash Complete

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment, including glassware, spatulas, and reagents.

    • Place absorbent pads on the work surface within the fume hood to contain any potential spills.

    • Don all required PPE as specified in the table above.

  • Handling the Compound:

    • Conduct all manipulations of solid this compound within the fume hood to prevent inhalation of dust.

    • Use a spatula to carefully transfer the desired amount of the compound to a tared weighing vessel.

    • When dissolving the compound, add the solvent slowly to avoid splashing.

    • Keep the container of this compound tightly closed when not in use.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol

cluster_waste_id Waste Identification cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal identify Identify Waste Streams - Solid this compound - Contaminated Solvents - Contaminated PPE collect_solid Collect Solid Waste In a labeled, sealed container for halogenated organic solids. identify->collect_solid Segregate collect_liquid Collect Liquid Waste In a labeled, sealed container for halogenated organic liquids. identify->collect_liquid Segregate collect_ppe Collect Contaminated PPE In a designated hazardous waste bag. identify->collect_ppe Segregate arrange Arrange for Pickup Contact institutional environmental health and safety for disposal. collect_solid->arrange Store for collect_liquid->arrange Store for collect_ppe->arrange Store for

Caption: Disposal workflow for halogenated chemical waste.

Key Disposal Principles:

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.[6]

  • Containers: Use designated, leak-proof containers for both solid and liquid waste.

  • Contaminated Materials: Any materials that come into direct contact with this compound, such as gloves, absorbent pads, and disposable labware, must be disposed of as hazardous waste.[10]

  • Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal.

By adhering to these rigorous safety and logistical protocols, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.